3-(Butylsulfamoyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(butylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLEFLDGXHDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588025 | |
| Record name | 3-(Butylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7385-16-2 | |
| Record name | 3-(Butylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Multifunctional Scaffold for Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-(Butylsulfamoyl)benzoic Acid
This compound is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a meta-substituted aromatic ring bearing both a carboxylic acid and an N-butylated sulfonamide group, provides a versatile platform for chemical modification and targeted molecular design. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
The presence of two distinct functional groups—a Lewis acid (carboxylic acid) and a hydrogen bond donor/acceptor system (sulfonamide)—allows for orthogonal reactivity and diverse intermolecular interactions. This makes it a valuable building block, particularly in the synthesis of complex molecules such as protein degraders and specific receptor agonists.[1][2] Understanding the nuanced chemical behavior of this compound is paramount to leveraging its full potential in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. These characteristics are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 7385-16-2 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |
| Molecular Weight | 257.31 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Data not consistently available | |
| Boiling Point | ~432.4 °C (Predicted) | [4] |
| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, acetone, and chloroform. | Inferred from Probenecid[5] |
| pKa | ~3.69 (Predicted) | [4] |
The molecule's structure is defined by a central benzene ring. The carboxylic acid group, an electron-withdrawing meta-director, influences the electronic properties of the ring and its reactivity in electrophilic aromatic substitution.[6][7] Similarly, the sulfamoyl group also acts as a meta-director. The n-butyl chain introduces a lipophilic character that can be critical for interactions with biological targets.[3]
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The most common and reliable pathway involves a two-step sequence starting from benzoic acid.
Core Synthetic Pathway
The primary synthetic route can be visualized as follows:
Caption: General synthesis workflow for this compound.
Step 1: Chlorosulfonation of Benzoic Acid This is an electrophilic aromatic substitution where benzoic acid is treated with chlorosulfonic acid. The carboxyl group is a meta-director, thus the incoming chlorosulfonyl (-SO₂Cl) group is directed to the 3-position on the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.[3] This intermediate is often isolated by carefully pouring the reaction mixture onto ice.[3]
Step 2: Amination of the Sulfonyl Chloride The resulting 3-(chlorosulfonyl)benzoic acid is a reactive intermediate. It undergoes a nucleophilic substitution reaction with a primary amine, in this case, n-butylamine.[3] The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond to yield the final product.[3]
Experimental Protocol: Laboratory-Scale Synthesis
-
Chlorosulfonation: To a flask containing chlorosulfonic acid (e.g., 3-5 equivalents), slowly add benzoic acid (1 equivalent) in portions while maintaining a controlled temperature (typically below 45°C) with stirring.
-
After the addition is complete, the mixture may be gently heated (e.g., to 60-70°C) for a period to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The intermediate, 3-(chlorosulfonyl)benzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid precipitate by filtration and wash with cold water. The intermediate can be dried or used directly in the next step.
-
Amination: Dissolve the crude 3-(chlorosulfonyl)benzoic acid in a suitable solvent (e.g., acetone or THF).
-
Slowly add n-butylamine (e.g., 2-2.5 equivalents) to the solution, possibly in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Isolation and Purification: Remove the solvent under reduced pressure. The residue can then be acidified (e.g., with dilute HCl) to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.
Spectroscopic Analysis
Structural confirmation is typically achieved through standard spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides clear fingerprints of the key functional groups.[3]
-
S=O Stretching: Two characteristic strong bands for the sulfonamide group are expected for asymmetric (1380–1330 cm⁻¹) and symmetric (1200–1150 cm⁻¹) stretching.[3]
-
C=O Stretching: A strong, sharp absorption for the carboxylic acid carbonyl group will appear around 1700 cm⁻¹.
-
O-H Stretching: A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
N-H Stretching: A moderate band around 3300 cm⁻¹ corresponding to the sulfonamide N-H bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons (in the 7.5-8.5 ppm region), the N-H proton of the sulfonamide (a broad singlet), the protons of the butyl chain (typically between 0.8 and 3.2 ppm), and the acidic proton of the carboxyl group (a very broad singlet, often >10 ppm).
-
¹³C NMR: Signals corresponding to the aromatic carbons, the carboxyl carbon (~165-170 ppm), and the four distinct carbons of the butyl group will be visible.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight (257.31 g/mol ), which is crucial for confirming the identity of the compound.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is dominated by its carboxylic acid and sulfonamide moieties. The presence of two deactivating, meta-directing groups on the benzene ring makes electrophilic aromatic substitution challenging, requiring harsh conditions.
Caption: Key reaction sites of this compound.
Reactions at the Carboxyl Group
The carboxylic acid is the more reactive site for many common transformations.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.[8][9] This is a standard method for modifying the molecule's solubility and pharmacokinetic properties.
-
Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) followed by reaction with an amine, or directly via peptide coupling reagents (e.g., EDC, DCC).[6][10]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (benzyl alcohol derivative).[8]
-
Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form water-soluble carboxylate salts.[8]
Reactions Involving the Sulfonamide Group
The sulfonamide functional group (SO₂NHR) is generally very stable and chemically robust. It is resistant to hydrolysis under most acidic and basic conditions. The N-H proton is weakly acidic, but this reactivity is typically not exploited in synthetic transformations unless very strong bases are used.
Reactions on the Aromatic Ring
Both the -COOH and -SO₂NHR groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.[6][11] Therefore, reactions like nitration or halogenation, if forced to occur, will direct the incoming electrophile to the 5-position of the benzene ring.
Biological Context and Applications
The sulfamoyl benzoic acid scaffold is a well-recognized pharmacophore in drug discovery. A prominent example is Probenecid , which is 4-[(dipropylamino)sulfonyl]benzoic acid.[5][12] Probenecid is a uricosuric agent that inhibits the renal tubular transport of organic anions, thereby increasing the excretion of uric acid and inhibiting the secretion of drugs like penicillin.[5][13]
Structure-Activity Relationship (SAR) Insights
The N-alkyl substituent on the sulfonamide is a critical determinant of biological activity in many contexts. SAR studies on related sulfamoyl benzoic acid derivatives have shown that the length and nature of this chain are crucial for optimal interaction with biological targets.[3] For instance, in the development of agonists for the lysophosphatidic acid receptor 2 (LPA2), a four-carbon linker (a butyl group) was identified as a key structural feature for potent and specific activity.[3][14] Altering this to shorter (propyl) or longer (pentyl) chains resulted in a significant loss of activity, underscoring the precise fit required within the receptor's binding pocket.[3]
A Note on "Sulfa Drug" Allergy
It is critical to distinguish this compound from sulfonamide antibiotics. The hypersensitivity reactions associated with "sulfa drugs" are primarily linked to two structural features typically absent in non-antibiotic sulfonamides: (1) an N4-arylamine group and (2) an N1-heterocyclic ring.[15][16][17] this compound lacks both of these moieties. The current scientific consensus is that cross-reactivity between sulfonamide antimicrobials and non-antimicrobial sulfonamides is highly unlikely.[18][19]
Application as a Chemical Building Block
This compound is categorized as a "Protein Degrader Building Block".[1][2] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, where its distinct functional groups can serve as handles for linking different parts of a larger, biologically active molecule.
Conclusion
This compound is a compound of significant utility, bridging synthetic chemistry with drug discovery and materials science. Its well-defined synthesis, predictable reactivity centered on the carboxylic acid group, and the biological relevance of its core scaffold make it an invaluable tool for researchers. The stability of the sulfonamide bond combined with the versatile chemistry of the carboxyl group provides a robust and adaptable platform for creating novel molecules with tailored properties. As research into targeted therapies and advanced materials continues to grow, the demand for such well-characterized, multifunctional building blocks is set to increase.
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An In-depth Technical Guide to 3-(Butylsulfamoyl)benzoic Acid
Editor's Note: This guide focuses on the chemical entity 3-(Butylsulfamoyl)benzoic acid , for which the scientifically recognized and commercially cited Chemical Abstracts Service (CAS) number is 7385-16-2 . The CAS number provided in the topic submission, 100848-43-3, could not be correlated with this specific molecule in publicly available chemical databases and may be erroneous. All data herein pertains to the structure known as this compound, CAS 7385-16-2.
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a bifunctional organic molecule that has garnered significant interest within the research and drug development community. Belonging to the broader class of sulfamoyl benzoic acids (SBAs), this compound serves as a crucial building block and a versatile scaffold for the synthesis of complex bioactive molecules. Its structure, featuring a meta-substituted aromatic ring with both a carboxylic acid and an N-butylated sulfonamide group, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and coordinative potential.
Historically, the sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including diuretics, antibacterials, and anti-diabetic drugs. The strategic incorporation of a benzoic acid group adds a key acidic handle for molecular interactions and further synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics.
Physicochemical Properties & Structural Data
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. Key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 7385-16-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₄S | [2] |
| Molecular Weight | 257.31 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | QQZLEFLDGXHDDP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCNC(=O)c1cccc(c1)S(=O)(=O)O | |
| Purity (Typical) | ≥98% | [2] |
| Storage | Room temperature | [2] |
| Primary Application | Synthesis Building Block, Protein Degrader Building Block | [2] |
Synthesis of this compound: A Two-Step Approach
The most reliable and widely employed synthesis of this compound is a two-step process rooted in fundamental organic chemistry principles. The workflow begins with the electrophilic substitution on a benzoic acid precursor, followed by nucleophilic substitution to build the sulfonamide linkage.
Synthesis Workflow Overview
The logical flow of the synthesis is designed to first install the reactive sulfonyl chloride group onto the benzene ring and then cap it with the desired butylamine nucleophile.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis based on established chemical principles for sulfamoyl benzoic acid derivatives.[1][3]
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid (Intermediate)
-
Reagent Preparation: In a fume hood, carefully charge a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (connected to a scrubber) with an excess of chlorosulfonic acid (ClSO₃H). Cool the flask in an ice-water bath.
-
Reaction: Slowly add benzoic acid in portions to the cooled, stirring chlorosulfonic acid.
-
Causality: Benzoic acid is the starting aromatic core. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is a meta-director, meaning the incoming electrophile (the chlorosulfonyl group) will preferentially add to the 3-position.[1] Using excess chlorosulfonic acid and elevated temperatures may be necessary to drive the reaction to completion.[4]
-
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature or gently heat as required to ensure full conversion. Once complete, very carefully and slowly pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash with cold water.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 3-(chlorosulfonyl)benzoic acid from Step 1 in a suitable solvent (e.g., pyridine, TEA in an inert solvent). Cool the mixture in an ice bath.
-
Nucleophilic Addition: Slowly add n-butylamine to the cooled solution.
-
Causality: This is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[1] This forms the stable sulfonamide bond. A base like pyridine or triethylamine (TEA) is used to neutralize the HCl byproduct generated during the reaction.[3]
-
-
Work-up and Purification: After the reaction is complete (monitored by TLC), acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the final product.
-
Isolation: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield pure this compound.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its utility as a scaffold. The N-butyl group and the overall structure are key determinants of its biological activity profile.
Agonists of the LPA₂ Receptor
Lysophosphatidic acid (LPA) is a critical signaling lipid that interacts with multiple G protein-coupled receptors (GPCRs). The LPA₂ receptor subtype, in particular, is known to mediate anti-apoptotic and protective effects in the gut.[6] Research has demonstrated that sulfamoyl benzoic acid (SBA) analogues can be potent and specific agonists of the LPA₂ receptor.[6][7]
Structure-activity relationship (SAR) studies have revealed that the alkyl chain on the sulfonamide nitrogen is a critical determinant of activity. Specifically, a four-carbon linker—the butyl group—was identified as a crucial structural feature for potent and specific agonism at the LPA₂ receptor.[1] Altering this chain to be either shorter (propyl) or longer (pentyl) resulted in a significant drop in agonist activity, underscoring the precise molecular fit required within the receptor's binding pocket.[1]
Caption: Role of SBA analogues as agonists in the LPA₂ signaling cascade.
Enzyme Inhibition
The sulfamoyl benzoic acid scaffold is a privileged structure for designing enzyme inhibitors. By modifying the substituents, researchers can target various enzymes involved in pathologies like inflammation, cancer, and diabetes.[3][8] For example, related N-substituted sulfamoyl benzoic acids have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and α-glucosidase/α-amylase enzymes.[1][8][9] While specific inhibitory data for this compound is not widely published, its structure makes it an ideal candidate for inclusion in screening libraries targeting these and other enzyme families, such as carbonic anhydrases or human ectonucleotidases (h-NTPDases).[4]
Analytical Characterization
Confirming the identity and purity of synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Vibrational spectroscopy provides a molecular fingerprint, confirming the presence of key functional groups.
| Technique | Expected Vibrational Frequencies (cm⁻¹) | Functional Group Assignment | Source |
| FTIR | 1380–1330 | S=O asymmetric stretching (Sulfonamide) | [1] |
| 1200–1150 | S=O symmetric stretching (Sulfonamide) | [1] | |
| ~1700 | C=O stretching (Carboxylic Acid) | [1] | |
| 2500-3300 (broad) | O-H stretching (Carboxylic Acid) | ||
| ~3300 | N-H stretching (Sulfonamide) |
¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the carbon-hydrogen framework of the molecule. Expected signals would include aromatic protons in the 7-8.5 ppm range, aliphatic protons of the butyl chain (0.9-3.5 ppm), and distinct signals for the carboxylic acid and amide protons.[10]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.
Exemplary HPLC Protocol:
-
System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity value of >98% is typically expected for research-grade material.[11]
Conclusion
This compound is more than a simple chemical; it is a key enabler in the field of medicinal chemistry and drug discovery. Its straightforward and scalable synthesis makes it an accessible building block for researchers. The demonstrated importance of its structural motifs—particularly the N-butyl sulfonamide—in targeting specific biological entities like the LPA₂ receptor highlights its potential for developing novel therapeutics. As research into targeted protein degradation and selective enzyme inhibition continues to expand, the utility of well-characterized, versatile scaffolds like this compound is poised to grow, paving the way for the next generation of precision medicines.
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An In-depth Technical Guide on the Molecular Structure of 3-(Butylsulfamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed exploration of 3-(butylsulfamoyl)benzoic acid, a compound of significant interest in medicinal chemistry. We will examine its molecular structure, synthesis, and the analytical methods used for its characterization, providing a robust resource for professionals in the field.
Core Molecular Profile
This compound is an organic compound featuring both a benzoic acid and a butylsulfamoyl group. This unique structure gives it specific chemical properties that are valuable for various scientific applications, including drug development.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 7385-16-2 |
| Molecular Formula | C11H15NO4S |
| Molecular Weight | 257.31 g/mol |
| Canonical SMILES | CCCCNC(=O)S(=O)(=O)C1=CC(=CC=C1)C(=O)O |
| InChI Key | QQZLEFLDGXHDDP-UHFFFAOYSA-N |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of this compound is typically achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine.[1] This process is a nucleophilic substitution reaction that is highly effective for creating N-substituted sulfamoyl benzoic acids.[1]
Detailed Synthetic Protocol:
-
Chlorosulfonation: The process begins with the chlorosulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H). This electrophilic substitution introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring, primarily at the meta-position, yielding 3-(chlorosulfonyl)benzoic acid.[1]
-
Reaction with n-Butylamine: The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with n-butylamine. This reaction forms the sulfonamide linkage, producing this compound.[1]
-
Purification: The crude product is then purified, typically through recrystallization from an aqueous ethanol solution, to isolate the final compound.[2]
Caption: Synthesis and purification workflow for this compound.
In-depth Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the complete characterization of this compound's molecular structure.
Vibrational and Electronic Spectroscopy
FTIR and Raman spectroscopy are powerful tools for examining the vibrational modes of the molecule.[1] The infrared spectrum provides clear indicators of the sulfonamide and carboxylic acid groups.[1] Key vibrational frequencies include the asymmetric and symmetric stretching modes of the S=O bonds, typically found in the ranges of 1380–1330 cm⁻¹ and 1200–1150 cm⁻¹, respectively.[1] The carboxylic acid group is identifiable by a prominent C=O stretching vibration.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment within the molecule. For the related compound, benzoic acid, the ¹H NMR spectrum shows distinct signals for the carboxylic acid proton and the aromatic protons.[3] Similarly, the ¹³C NMR spectrum of benzoic acid reveals signals for the carboxyl carbon and the carbons of the benzene ring.[4] For this compound, additional signals corresponding to the butyl group would be expected.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and can provide insights into its fragmentation patterns, further confirming the structure.
Caption: Spectroscopic analysis workflow for structural elucidation.
Relevance in Pharmaceutical Research
The benzoic acid scaffold is a versatile platform in medicinal chemistry, allowing for structural modifications to optimize biological activity and pharmacokinetic properties.[1] Benzoic acid and its derivatives have been explored for various therapeutic applications, including their use as antifungal agents and as intermediates in the synthesis of more complex medicinal compounds.[5]
The sulfonamide group is a well-established pharmacophore present in numerous drugs, including antibacterials, diuretics, and anticonvulsants. The combination of these two functional groups in 3-(sulfonamido)benzoic acid derivatives has led to the discovery of potent antagonists for the P2Y14 receptor, which is a target for inflammatory diseases like acute lung injury.[6] This highlights the potential of this compound and related compounds as promising candidates for further investigation as anti-inflammatory drugs.[6]
References
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CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid. Retrieved from [Link]
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Issa, H. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Aluminum tributoxide, 95%. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). Aluminum Tributoxide. Retrieved from [Link]
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PubMed. (2024, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
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Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-(Butylsulfamoyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 3-(Butylsulfamoyl)benzoic acid, a key building block in medicinal and organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is an aromatic organic compound featuring a benzoic acid core functionalized with a butylsulfamoyl group at the meta-position. This structure is of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the development of therapeutic agents. The sulfamoyl moiety (-SO₂NH-) is a critical pharmacophore, capable of participating in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors.[1] Its synthesis is analogous to that of uricosuric drugs like Probenecid, highlighting its relevance in drug discovery.[2]
The most reliable and direct synthetic strategy hinges on a two-step process:
-
Electrophilic Aromatic Substitution: The chlorosulfonation of benzoic acid to form the key intermediate, 3-(chlorosulfonyl)benzoic acid.
-
Nucleophilic Substitution: The subsequent reaction of this intermediate with n-butylamine to form the final sulfonamide product.
This approach is efficient and provides a robust pathway to the target molecule.[1]
Core Synthesis Pathway: Mechanism and Protocol
The synthesis is logically divided into the formation of the reactive sulfonyl chloride intermediate and its subsequent conversion to the target sulfonamide.
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
The foundational step is the introduction of a chlorosulfonyl (-SO₂Cl) group onto the benzoic acid ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H).[1]
Causality and Expertise: The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, it directs incoming electrophiles to the meta position. This directing effect is fundamental to achieving the desired 3-substituted regioisomer.[1] The reaction often requires elevated temperatures and a slight excess of chlorosulfonic acid to overcome the deactivation of the ring and drive the reaction to completion.[1][3]
Experimental Protocol: Chlorosulfonation of Benzoic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas trap (e.g., leading to a sodium hydroxide solution) to neutralize the HCl gas byproduct.
-
Reagent Addition: Carefully charge the flask with benzoic acid. Slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid to the benzoic acid at room temperature with stirring.
-
Heating: Once the initial addition is complete, heat the reaction mixture. A common temperature range is 140-150°C.[1] Maintain this temperature for several hours (e.g., 4-6 hours) until the reaction is complete, which can be monitored by the cessation of HCl gas evolution.
-
Work-up: After cooling the reaction mixture to room temperature, it is crucial to quench it carefully. The standard and safest procedure is to pour the reaction mixture slowly onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess chlorosulfonic acid and precipitates the solid 3-(chlorosulfonyl)benzoic acid product.
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The resulting 3-(chlorosulfonyl)benzoic acid is often of sufficient purity to be used directly in the next step without extensive purification.[1]
Step 2: Synthesis of this compound
This step involves the formation of the sulfonamide bond through the reaction of the highly reactive 3-(chlorosulfonyl)benzoic acid intermediate with a primary amine, n-butylamine. This is a classic and highly efficient nucleophilic substitution reaction.[1]
Causality and Expertise: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atom of n-butylamine acts as a nucleophile, attacking this electrophilic sulfur center. The reaction requires at least two equivalents of the amine: one to act as the nucleophile and a second to act as a base to neutralize the HCl formed during the reaction. Alternatively, an external non-nucleophilic base (like triethylamine or pyridine) can be used.
Experimental Protocol: Sulfonamide Formation
-
Reaction Setup: In a suitable flask, dissolve or suspend the 3-(chlorosulfonyl)benzoic acid in a solvent. While water can be used, organic solvents like dichloromethane or tetrahydrofuran (THF) are also common.
-
Amine Addition: Cool the mixture in an ice bath. Slowly add a solution of n-butylamine (at least 2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure completion.
-
Acidification and Isolation: Once the reaction is complete, acidify the aqueous solution with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2.[4] This step protonates the carboxylate group, causing the final product, this compound, to precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[5]
Visualization of the Synthesis Pathway
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Data Summary
The following table summarizes key chemical properties and typical reaction parameters for the synthesis.
| Parameter | 3-(Chlorosulfonyl)benzoic Acid (Intermediate) | This compound (Final Product) |
| CAS Number | 4025-64-3[6][7][8] | 7385-16-2[1] |
| Molecular Formula | C₇H₅ClO₄S[6][9] | C₁₁H₁₅NO₄S |
| Molecular Weight | 220.63 g/mol [6] | 257.31 g/mol |
| Appearance | White to off-white solid[9] | White solid/flakes[5] |
| Melting Point | 128-130 °C[6] | ~235 °C (recrystallized)[5] |
| Typical Yield | > 85% | > 80% |
Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.
-
n-Butylamine: This is a flammable and corrosive liquid. Handle with care, avoiding inhalation and skin contact.
-
General Precautions: The reactions are exothermic and generate corrosive byproducts. Ensure proper temperature control and gas trapping throughout the synthesis.
Conclusion
The synthesis of this compound is a robust and well-established process rooted in fundamental principles of organic chemistry. By carefully controlling the reaction conditions for the initial chlorosulfonation of benzoic acid and the subsequent nucleophilic substitution with n-butylamine, researchers can reliably produce this valuable chemical intermediate. The insights provided in this guide, from mechanistic rationale to detailed protocols, are intended to empower scientists in their research and development endeavors.
References
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Research Square. Synthesis, Characterization and It's Antimicrobial Activity of Probenecid. Available from: [Link]
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ResearchGate. Synthesis of probenecid analogue 13 and NH functionalization to enhance coverage of chemical space. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts. Available from: [Link]
-
ResearchGate. Synthesis and characterization of supramolecular assembly probenecid cocrystal. Available from: [Link]
-
PrepChem.com. Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]
- Google Patents. CN103613521A - Water-phase synthetic method of probenecid.
-
International Journal of Research in Pharmacy and Chemistry. A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. Available from: [Link]
- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]
-
MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Available from: [Link]
-
PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Available from: [Link]
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- Google Patents. EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
CAS Common Chemistry. 3-(Chlorosulfonyl)benzoic acid. Available from: [Link]
-
YouTube. Benzoic Acid Synthesis. Available from: [Link]
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-
Organic Syntheses. Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Available from: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Butylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Butylsulfamoyl)benzoic acid is a small molecule belonging to the class of sulfamoylbenzoic acids. While direct, comprehensive studies on this specific compound are limited, the broader family of sulfamoylbenzoic acid derivatives has garnered significant interest in the scientific community for their diverse biological activities. Research into structurally related compounds suggests that this compound may exert its effects through the modulation of several key biological targets, positioning it as a compound of interest for further investigation in various therapeutic areas, including inflammation, oncology, and metabolic diseases.
This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established activities of its close analogs. The following sections will delve into the potential interactions of this compound with three primary targets: the P2Y14 receptor, human nucleoside triphosphate diphosphohydrolases (h-NTPDases), and carbonic anhydrases. For each putative mechanism, we will explore the underlying biological pathways, present structure-activity relationship (SAR) insights from related molecules, and provide detailed experimental protocols to facilitate the direct investigation of this compound's activity.
Putative Mechanism 1: Antagonism of the P2Y14 Receptor
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose. It is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The P2Y14R is implicated in various inflammatory and immune responses, making it an attractive therapeutic target.[1] Several studies have identified derivatives of 3-sulfonamido benzoic acid as potent P2Y14R antagonists.[2][3]
Scientific Rationale and Structural Insights
The structural scaffold of this compound is highly similar to that of known P2Y14R antagonists. For instance, a recently identified potent P2Y14R antagonist, compound 25l, with an IC50 of 5.6 ± 0.3 nM, is a 3-sulfonamido benzoic acid derivative.[2] The core structure, featuring a benzoic acid and a sulfonamide group at the meta-position, appears to be crucial for binding to the receptor. Molecular docking studies of related compounds suggest that the benzoic acid moiety forms key interactions within the receptor's binding pocket, while the sulfonamide group and its substituent contribute to the overall affinity and selectivity.[4][5] The butyl group in this compound likely occupies a hydrophobic pocket within the receptor, and its size and conformation could significantly influence the binding affinity.
Signaling Pathway
Caption: Putative P2Y14 Receptor Antagonism by this compound.
Experimental Protocol: P2Y14 Receptor Functional Assay (cAMP Measurement)
This protocol describes a method to determine the antagonistic activity of this compound on the P2Y14 receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
P2Y14R agonist (e.g., UDP-glucose).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the P2Y14R-expressing HEK293 cells into a 96-well plate at a density that allows for optimal cell health and signal detection. Culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Assay: a. Remove the culture medium and wash the cells with the assay buffer. b. Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the P2Y14R agonist (UDP-glucose) at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the basal control. d. Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal. e. Incubate for the time recommended by the cAMP assay kit manufacturer.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Putative Mechanism 2: Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
h-NTPDases are a family of ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, playing a critical role in regulating purinergic signaling. Certain isoforms, such as h-NTPDase1, -2, -3, and -8, are implicated in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[6][7]
Scientific Rationale and Structural Insights
Several studies have reported sulfamoyl benzamide derivatives as selective inhibitors of h-NTPDases.[6][8] For example, a study on sulfamoyl-benzamide derivatives demonstrated that some compounds selectively inhibit h-NTPDase1, -2, -3, and -8 with IC50 values in the sub-micromolar to micromolar range.[6] The structure of this compound shares the core sulfamoyl-benzene scaffold with these inhibitors. Molecular docking studies of active sulfamoyl benzamide derivatives have shown that the sulfamoyl and benzamide moieties form crucial hydrogen bonds and other interactions with the amino acid residues in the active site of the h-NTPDases.[6] The butyl group of this compound would likely be positioned in a hydrophobic pocket, and its size and lipophilicity could influence the inhibitory potency and isoform selectivity.
| Related Compound | Target h-NTPDase | IC50 (µM) |
| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 |
| Compound 3f | h-NTPDase2 | 0.27 ± 0.08 |
| Compound 3i | h-NTPDase3 | 0.72 ± 0.11 |
| Compound 2d | h-NTPDase8 | 0.28 ± 0.07 |
| Data from Zaigham et al., RSC Adv., 2023.[6] |
Experimental Workflow: h-NTPDase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound against h-NTPDases.
Experimental Protocol: In Vitro h-NTPDase Inhibition Assay (Malachite Green)
This protocol is for determining the IC50 value of this compound against a specific h-NTPDase isoform.
Materials:
-
Recombinant human NTPDase enzyme (e.g., h-NTPDase1, 2, 3, or 8).
-
This compound.
-
ATP (substrate).
-
Assay Buffer (e.g., 5 mM CaCl₂, 80 mM Tris, pH 7.4).
-
Malachite Green reagent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the h-NTPDase enzyme in the assay buffer. b. Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer. c. Prepare a stock solution of ATP in the assay buffer.
-
Assay: a. To each well of a 96-well plate, add the different concentrations of this compound or vehicle control. b. Add the diluted h-NTPDase enzyme to each well (except for the no-enzyme control). c. Pre-incubate the plate for 10-15 minutes at 37°C. d. Initiate the enzymatic reaction by adding ATP to a final concentration near the Km of the enzyme. e. Incubate for 15-30 minutes at 37°C.
-
Detection: a. Stop the reaction by adding the Malachite Green reagent. b. Incubate at room temperature for 15-20 minutes to allow for color development. c. Measure the absorbance at 620-640 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-enzyme control from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Putative Mechanism 3: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[2][9]
Scientific Rationale and Structural Insights
Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme. While this compound contains a secondary sulfonamide, the general structural features are present. The benzene ring and the butyl group can interact with hydrophobic and hydrophilic residues within the active site, influencing the binding affinity and isoform selectivity.[3][10][11] The benzoic acid moiety could also form additional interactions, potentially leading to a unique inhibition profile. Extensive SAR studies on benzenesulfonamides have demonstrated how modifications to the scaffold can dramatically alter inhibitory potency and selectivity against different CA isoforms.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This colorimetric assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor.[2]
Materials:
-
Carbonic Anhydrase (e.g., human or bovine erythrocyte CA).
-
This compound.
-
p-Nitrophenyl acetate (p-NPA) (substrate).
-
Acetazolamide (positive control inhibitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
DMSO (for dissolving compounds).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Procedure:
-
Reagent Preparation: a. Prepare a working solution of CA in the assay buffer. b. Prepare a stock solution of this compound and acetazolamide in DMSO, followed by serial dilutions in the assay buffer. c. Prepare a fresh stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Assay: a. In a 96-well plate, add the assay buffer, the different concentrations of this compound (or acetazolamide or vehicle), and the CA working solution. b. Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Reaction and Measurement: a. Initiate the reaction by adding the p-NPA substrate solution to all wells. b. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each condition. b. Calculate the percentage of inhibition for each concentration of the inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a modulator of the P2Y14 receptor, h-NTPDases, and carbonic anhydrases. The provided scientific rationale, structural insights, and detailed experimental protocols in this guide are intended to serve as a robust framework for researchers to systematically investigate these putative mechanisms. Elucidating the precise molecular targets and mechanism of action of this compound will be crucial in unlocking its potential therapeutic applications and advancing our understanding of the biological roles of its target proteins.
References
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Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21557-21568. [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]
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Di Cesare Mannelli, L., et al. (2013). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. [Link]
-
Khan, I., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 16(6), 860-872. [Link]
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Scholz, T. H., et al. (1993). Sulfonylmethanesulfonamide inhibitors of carbonic anhydrase. Journal of Medicinal Chemistry, 36(15), 2134-2141. [Link]
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3-(Butylsulfamoyl)benzoic acid literature review
An In-depth Technical Guide to 3-(Butylsulfamoyl)benzoic Acid: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, and biological activities, drawing insights from its structural analogues to illuminate its potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical scaffold.
Introduction: The Sulfamoyl Benzoic Acid Scaffold
This compound (CAS No: 7385-16-2) is an organic compound featuring a benzoic acid core substituted with a butyl-sulfamoyl group at the meta-position.[1][2] This structure belongs to the broader class of sulfamoyl benzoic acids, a family of compounds recognized for its diverse pharmacological potential. The inherent versatility of the benzoic acid scaffold, combined with the well-established role of the sulfonamide moiety as a potent pharmacophore, makes these molecules valuable building blocks in the design of novel therapeutics.[1][3]
Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][4] For instance, various benzoic acid derivatives have been explored as inhibitors of influenza neuraminidase and as selective agonists for the human β3 adrenergic receptor.[1] This guide will consolidate the available scientific literature to provide a detailed protocol for its synthesis, characterize its key properties, and explore its mechanistic basis of action, primarily through the lens of its close and clinically significant analogue, Probenecid.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a reliable two-step process, beginning with the chlorosulfonation of benzoic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Chlorosulfonation of Benzoic Acid
This initial step involves an electrophilic aromatic substitution reaction. The carboxylic acid group on the benzoic acid ring is a meta-director, guiding the incoming chlorosulfonyl group (-SO₂Cl) to the 3-position.[1]
-
Reagents: Benzoic acid, Chlorosulfonic acid (ClSO₃H).
-
Procedure:
-
In a fume hood, carefully add benzoic acid in portions to an excess of chlorosulfonic acid, maintaining the temperature below 45°C with stirring.
-
Once the addition is complete, the reaction mixture is typically heated (e.g., to 140-150°C) for several hours to ensure complete reaction.[1] The use of elevated temperatures is often necessary to overcome the deactivating effect of the carboxyl group.[1]
-
After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
The resulting solid, 3-(chlorosulfonyl)benzoic acid, is isolated by filtration, washed with cold water, and can often be used in the next step without extensive purification.[1]
-
-
Causality: Chlorosulfonic acid serves as both the reagent and the solvent. The excess reagent drives the reaction to completion. Pouring the mixture onto ice is a critical step for both quenching the highly reactive chlorosulfonic acid and precipitating the product, which is poorly soluble in the acidic aqueous medium.
Step 2: Amination with n-Butylamine
The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate reacts with a primary amine to form the stable sulfonamide bond.[1]
-
Reagents: 3-(chlorosulfonyl)benzoic acid, n-butylamine.
-
Procedure:
-
Dissolve the 3-(chlorosulfonyl)benzoic acid from Step 1 in a suitable solvent (e.g., acetone).
-
Cool the solution in an ice bath.
-
Slowly add n-butylamine to the cooled solution. An excess of the amine may be used to neutralize the HCl byproduct that is formed.
-
Allow the reaction to stir and warm to room temperature.
-
Upon completion, the product can be isolated by removing the solvent and performing an acidic workup to precipitate the this compound.
-
The crude product can be purified by recrystallization.
-
-
Causality: The reaction of the highly electrophilic sulfonyl chloride with the nucleophilic amine (n-butylamine) is rapid and efficient. Using a base (either an excess of the amine or another non-nucleophilic base) is essential to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the final compound are confirmed using standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 7385-16-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1][2] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | White or nearly white, fine, crystalline powder | [5] |
| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone | [5] |
Table 1: Physicochemical Properties of this compound.
Vibrational spectroscopy provides a characteristic fingerprint of the molecule's functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Sulfonamide (SO₂) | Asymmetric Stretch | 1380–1330 | [1] |
| Sulfonamide (SO₂) | Symmetric Stretch | 1200–1150 | [1] |
| Sulfonamide (N-H) | Stretch | ~3300 | [1] |
| Carboxylic Acid (C=O) | Stretch | ~1700 | [1] |
| Carboxylic Acid (O-H) | Stretch (Broad) | 3300–2500 | [1] |
Table 2: Key Infrared (FTIR) Vibrational Frequencies.
Biological Activity and Mechanisms of Action
While direct studies on this compound are limited, extensive research on its close structural analogues provides a robust framework for understanding its likely biological activities and mechanisms of action.
A. Inhibition of Renal Anion Transport (Probenecid Analogue)
The most well-studied analogue is Probenecid (4-(dipropylsulfamoyl)benzoic acid), a uricosuric agent used for decades to treat gout.[6] Probenecid's primary mechanism involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 and URAT1, in the proximal tubules of the kidneys.[7] By blocking URAT1, Probenecid prevents the reabsorption of uric acid from the filtrate back into the blood, thereby increasing its urinary excretion and lowering serum uric acid levels.[7] Given the conserved sulfamoyl benzoic acid core, it is highly probable that this compound acts as an inhibitor of these same renal transporters.
Caption: Inhibition of URAT1-mediated uric acid reabsorption.
This mechanism is also the basis for Probenecid's use as an adjuvant to antibiotic therapy. It competitively inhibits the renal secretion of certain drugs, such as penicillin and other beta-lactams, increasing their plasma concentration and prolonging their therapeutic effect.[6][8]
B. Anti-Inflammatory Action via Pannexin 1 Inhibition
Beyond its effects on renal transport, Probenecid has a distinct anti-inflammatory mechanism. Research has shown that it directly inhibits pannexin 1 channels.[9] Pannexin 1 is a membrane channel involved in the release of ATP and the activation of the NLRP3 inflammasome, a key protein complex in the inflammatory response.[9] By blocking pannexin 1, Probenecid prevents the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β), thereby stemming the inflammation that is central to gouty arthritis.[9] This dual action—lowering uric acid levels and actively suppressing inflammation—makes it a particularly effective gout therapy. This secondary mechanism is likely shared by this compound.
Caption: Anti-inflammatory mechanism via Pannexin 1 inhibition.
C. Modulation of G-Protein Coupled Receptors (GPCRs)
Structure-activity relationship (SAR) studies on related sulfamoyl benzoic acid derivatives have identified them as potent modulators of specific GPCRs.
-
LPA₂ Receptor Agonism: A key study designed sulfamoyl benzoic acid analogues as specific agonists for the lysophosphatidic acid receptor 2 (LPA₂).[10][11] Notably, the research highlighted that a four-carbon linker—a butyl group—was a critical structural feature for potent and specific activity.[1] Substituting the butyl moiety with shorter (propyl) or longer (pentyl) chains resulted in a significant loss of agonist activity, underscoring the precise fit required within the receptor's binding pocket.[1] The LPA₂ receptor is known to mediate anti-apoptotic and mucosal barrier-protective effects, suggesting a therapeutic avenue in gastrointestinal diseases.[10][11]
-
P2Y₁₄ Receptor Antagonism: More recently, novel 3-sulfonamido benzoic acid derivatives have been developed as potent antagonists of the P2Y₁₄ receptor.[12][13] This receptor is a target for inflammatory diseases, and a lead compound from this class showed significant anti-inflammatory effects in a mouse model of acute lung injury (ALI) by reducing pro-inflammatory cytokines.[12][13]
| Target | Activity | Structural Moiety | Potential Therapeutic Area | Reference |
| URAT1 / OATs | Inhibition | Sulfamoyl benzoic acid | Gout, Hyperuricemia, Drug Adjuvant | [6][7] |
| Pannexin 1 | Inhibition | Sulfamoyl benzoic acid | Inflammatory Diseases (e.g., Gout) | [9] |
| LPA₂ Receptor | Agonism | N-butylsulfamoyl group | Gastrointestinal Protection, Anti-apoptosis | [1][10] |
| P2Y₁₄ Receptor | Antagonism | 3-Sulfonamido benzoic acid | Acute Lung Injury, Inflammation | [12][13] |
Table 3: Summary of Biological Targets and Activities for the Sulfamoyl Benzoic Acid Scaffold.
Applications in Drug Discovery and Research
The multifaceted biological profile of the sulfamoyl benzoic acid scaffold makes this compound a valuable molecule for drug discovery professionals.
-
Versatile Scaffold for Medicinal Chemistry: Its straightforward synthesis and known interactions with multiple, distinct biological targets make it an excellent starting point for designing novel therapeutics. The core structure can be systematically modified to optimize potency and selectivity for a desired target, whether it be a transporter, an ion channel, or a GPCR.[1][3]
-
Chemical Probe for Target Validation: As a compound with predictable activity against targets like OATs and pannexin 1, it can be used as a "tool compound" or chemical probe in preclinical research to investigate the physiological roles of these proteins and to validate them as drug targets for various diseases.
-
Potential Therapeutic Indications: Based on the activities of its analogues, this compound and its derivatives represent promising candidates for:
-
Metabolic Diseases: Treatment of hyperuricemia and gout.[6]
-
Inflammatory Conditions: Management of diseases driven by inflammasome activation.[9]
-
Infectious Diseases: Use as an adjuvant to enhance the efficacy of certain antibiotics.[8]
-
Gastrointestinal and Pulmonary Diseases: Development of targeted therapies for conditions involving LPA₂ or P2Y₁₄ receptor signaling.[10][12]
-
Conclusion
This compound is more than a simple organic molecule; it is a highly versatile scaffold with a rich pharmacological potential inferred from decades of research on its analogues. Its accessible synthesis provides a solid foundation for further chemical exploration. The likely dual mechanism of action—inhibiting renal transporters and suppressing inflammation via pannexin 1 blockade—positions it as a compound of interest for metabolic and inflammatory diseases. Furthermore, the demonstrated importance of its N-butyl group for potent LPA₂ receptor agonism opens exciting avenues for the development of selective GPCR modulators. For researchers and drug developers, this compound represents a validated starting point for creating next-generation therapeutics.
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An In-depth Technical Guide to 3-(Butylsulfamoyl)benzoic Acid: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(Butylsulfamoyl)benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. We will delve into its chemical identity, historical context, synthesis, physicochemical properties, and its emerging role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction and Chemical Identity
This compound (CAS No: 7385-16-2) is a sulfamoyl benzoic acid derivative characterized by a benzoic acid core with a butylsulfamoyl group at the meta-position.[1][2] This dual functionality, possessing both a carboxylic acid and a sulfonamide group, makes it a valuable building block in organic synthesis and a compelling scaffold for interacting with biological targets.[1] The structural arrangement allows for diverse chemical modifications and interactions, particularly hydrogen bonding, which is crucial for its engagement with enzymes and receptors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7385-16-2 | [1][2] |
| Molecular Formula | C11H15NO4S | [2] |
| Molecular Weight | 257.31 g/mol | [1][2] |
| InChI Key | QQZLEFLDGXHDDP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCNC(=O)C1=CC=CC(=C1)S(=O)(=O)O | [3] |
| Appearance | White to light beige crystalline powder | [4] |
| Storage | Room temperature, sealed in a dry environment | [3] |
Historical Context and Emergence in Drug Discovery
While the precise date and researchers associated with the initial synthesis of this compound are not prominently documented in historical records, its emergence is intrinsically linked to the broader exploration of sulfamoylbenzoic acids in medicinal chemistry. The foundational chemistry of sulfonamides as therapeutic agents was established in the early 20th century. The synthesis of sulfamoylbenzoic acids, in general, has been a subject of interest for their potential as antihypertensive and diuretic agents.[5] More recently, the 3-sulfonamido benzoic acid scaffold has gained significant attention as a privileged structure for targeting specific G protein-coupled receptors (GPCRs), leading to the development of novel antagonists for the P2Y14 receptor and agonists for the LPA2 receptor.[6][7][8]
Synthesis of this compound: A Step-by-Step Protocol
The most prevalent and efficient method for synthesizing this compound involves a two-step process: the chlorosulfonation of benzoic acid followed by a nucleophilic substitution reaction with n-butylamine.[1]
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Addition of Reactants: To the flask, add benzoic acid. Slowly and carefully, add an excess of chlorosulfonic acid with stirring.[4] The reaction is exothermic and will generate hydrogen chloride gas.
-
Reaction Conditions: Heat the reaction mixture, typically to around 100-145°C, and maintain this temperature with stirring for approximately 45 minutes to several hours.[4][9] The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling the reaction mixture to room temperature, slowly and cautiously pour it onto crushed ice.[1] This will precipitate the 3-(chlorosulfonyl)benzoic acid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization or used directly in the next step.[4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve the 3-(chlorosulfonyl)benzoic acid in an appropriate solvent, such as tetrahydrofuran or an aqueous medium.
-
Addition of Amine: Cool the solution in an ice bath. Slowly add at least two equivalents of n-butylamine. One equivalent will react to form the sulfonamide, and the second will neutralize the hydrochloric acid byproduct.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for several hours.
-
Workup and Purification: Acidify the reaction mixture with an acid like hydrochloric acid to precipitate the this compound.[10] The solid product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.[10]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Characteristics |
| Infrared (IR) Spectroscopy | Sulfonamide S=O stretches | Asymmetric and symmetric stretching modes in the ranges of 1380–1330 cm⁻¹ and 1200–1150 cm⁻¹, respectively.[1] |
| Sulfonamide N-H stretch | A distinct peak around 3300-3200 cm⁻¹. | |
| Carboxylic Acid C=O stretch | A strong absorption band around 1700 cm⁻¹.[1] | |
| Carboxylic Acid O-H stretch | A broad absorption due to hydrogen bonding, typically in the 3300-2500 cm⁻¹ region. | |
| ¹H NMR Spectroscopy | Aromatic Protons | Complex multiplet patterns in the aromatic region (δ 7.5-8.5 ppm). |
| Butyl Chain Protons | Characteristic signals for the CH₃, CH₂, and N-CH₂ groups in the upfield region (δ 0.8-3.5 ppm). | |
| N-H and O-H Protons | Broad singlets that are exchangeable with D₂O. | |
| ¹³C NMR Spectroscopy | Aromatic Carbons | Signals in the δ 120-140 ppm range, with the carboxyl carbon appearing further downfield (δ ~170 ppm). |
| Butyl Chain Carbons | Signals in the upfield region (δ 10-50 ppm). | |
| Mass Spectrometry | Molecular Ion Peak | An [M-H]⁻ peak at m/z 256.07 in negative ion mode, corresponding to the molecular weight of 257.31 g/mol . |
Mechanism of Action and Therapeutic Applications
This compound and its derivatives have shown significant promise as modulators of key signaling pathways involved in inflammation and cell survival.
Antagonism of the P2Y14 Receptor
The P2Y14 receptor, a G protein-coupled receptor (GPCR) coupled to the Gi/o family of G proteins, is a key player in inflammatory processes.[11] Its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This signaling cascade is implicated in various inflammatory diseases, including acute lung injury and gout.[8][12]
3-Sulfonamido benzoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor.[6][8] By competitively binding to the receptor, these compounds block the downstream signaling cascade initiated by UDP-glucose, thereby preventing the decrease in cAMP and mitigating the inflammatory response.[12]
Caption: Figure 2: Mechanism of P2Y14 Receptor Antagonism.
Agonism of the LPA2 Receptor
The Lysophosphatidic Acid (LPA) Receptor 2 (LPA2) is another GPCR that plays a crucial role in cell survival and protection against apoptosis, particularly in the gastrointestinal tract.[7][13] Activation of LPA2 initiates downstream signaling cascades involving G proteins such as Gi, Gq, and G12/13, leading to the activation of pathways like PI3K/Akt and ERK, which promote cell survival and proliferation.[14][15]
Sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the LPA2 receptor.[7][13] These synthetic agonists mimic the action of endogenous LPA, activating the LPA2 receptor and its downstream pro-survival signaling pathways. This makes them promising candidates for therapeutic intervention in conditions characterized by excessive cell death, such as radiation-induced injury.[13]
Caption: Figure 3: Mechanism of LPA2 Receptor Agonism.
Future Directions and Conclusion
This compound has transitioned from a simple organic molecule to a key pharmacophore in modern drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of compound libraries targeting a range of diseases. Future research will likely focus on optimizing the structure of its derivatives to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. The continued exploration of this scaffold holds significant promise for the development of next-generation therapeutics for inflammatory disorders and conditions requiring cytoprotection.
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Ye, D., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Bioorganic & Medicinal Chemistry, 28(7), 115383. [Link]
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Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
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Li, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. [Link]
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Oklahoma University Catalysis Institute. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
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Spectroscopic Elucidation of 3-(Butylsulfamoyl)benzoic Acid: An In-depth Technical Guide
Introduction
3-(Butylsulfamoyl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science, belonging to the class of sulfonamides which are known for a wide range of biological activities.[1][2] The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential applications. This guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral features. This approach not only serves as a valuable reference for researchers working with this compound but also as an instructional case study in spectroscopic analysis.
The synthesis of this compound is typically achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine.[3] This reaction forms the core sulfonamide and carboxylic acid functionalities that dominate the spectroscopic landscape of the molecule.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of this compound with key atoms numbered for reference in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Experimental Protocol (Typical)
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and a background spectrum of the empty sample holder (or KBr pellet) is recorded. The sample spectrum is then recorded over a range of approximately 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and References |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][6][7][8] |
| ~3300 | Medium | N-H stretch (Sulfonamide) | The N-H stretching vibration of the sulfonamide group is expected in this region.[9] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | These absorptions are typical for C-H bonds on a benzene ring.[8] |
| 2960 - 2850 | Medium | Aliphatic C-H stretch | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the butyl group. |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid is a prominent and sharp peak.[5][6][7][8] |
| ~1600, ~1475 | Medium to Weak | C=C stretch (Aromatic Ring) | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.[8] |
| ~1340 and ~1160 | Strong | S=O stretch (Sulfonamide) | Sulfonamides exhibit two strong stretching bands for the S=O group, corresponding to asymmetric and symmetric vibrations, respectively. |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) | This band is associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group.[4] |
| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) | The out-of-plane bending of the O-H group in a carboxylic acid dimer gives rise to a broad absorption in this region.[7] |
Interpretation of the FTIR Spectrum
The FTIR spectrum of this compound is expected to be dominated by the features of the carboxylic acid and sulfonamide groups. The most telling feature would be the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the C-H stretching region.[5][6] The sharp, strong carbonyl (C=O) peak around 1700 cm⁻¹ would be another key indicator.[7][8] The presence of the sulfonamide group would be confirmed by the two strong S=O stretching bands and the N-H stretch.[9] The region between 1500 and 400 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks unique to the molecule's overall structure.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[10][11]
Experimental Protocol (Typical)
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and References |
| ~13.0 | Singlet, Broad | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[12][13] |
| ~8.4 | Singlet (or Triplet) | 1H | Ar-H (at C2) | This proton is ortho to the carboxylic acid and meta to the sulfonamide, leading to a downfield shift. |
| ~8.1 | Doublet | 1H | Ar-H (at C4 or C6) | Protons ortho to the electron-withdrawing sulfonamide group are shifted downfield. |
| ~7.8 | Triplet | 1H | Ar-H (at C5) | This proton is meta to both substituents. |
| ~7.7 | Doublet | 1H | Ar-H (at C4 or C6) | Protons ortho to the electron-withdrawing sulfonamide group are shifted downfield. |
| ~7.5 | Triplet | 1H | NH | The sulfonamide proton chemical shift can vary and may exchange with trace water in the solvent. |
| ~3.0 | Triplet | 2H | -CH₂- (adjacent to N) | The methylene group attached to the nitrogen is deshielded. |
| ~1.5 | Multiplet | 2H | -CH₂- | Methylene group in the butyl chain. |
| ~1.3 | Multiplet | 2H | -CH₂- | Methylene group in the butyl chain. |
| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group of the butyl chain. |
Predicted ¹³C NMR Spectral Data
The following table provides the predicted chemical shifts for the carbon atoms in this compound.[14]
| Chemical Shift (δ, ppm) | Assignment | Rationale and References |
| ~167 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded.[15] |
| ~140 | Ar-C (at C3) | The carbon atom attached to the electron-withdrawing sulfonamide group. |
| ~135 | Ar-C (at C1) | The carbon atom attached to the carboxylic acid group. |
| ~132 | Ar-CH (at C5) | Aromatic methine carbon. |
| ~130 | Ar-CH (at C6) | Aromatic methine carbon. |
| ~128 | Ar-CH (at C2) | Aromatic methine carbon. |
| ~125 | Ar-CH (at C4) | Aromatic methine carbon. |
| ~43 | -CH₂- (adjacent to N) | The carbon atom bonded to the nitrogen of the sulfonamide. |
| ~31 | -CH₂- | Methylene carbon in the butyl chain. |
| ~20 | -CH₂- | Methylene carbon in the butyl chain. |
| ~14 | -CH₃ | The terminal methyl carbon of the butyl chain. |
Interpretation of the NMR Spectra
The ¹H NMR spectrum is expected to show distinct regions for the aromatic, aliphatic, and acidic/amide protons. The aromatic region will likely display a complex pattern of overlapping multiplets due to the substitution pattern.[13] The broad singlet for the carboxylic acid proton at a very downfield chemical shift is a key diagnostic signal.[12] The butyl group will give rise to characteristic upfield signals with predictable multiplicities and integrations.
The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.[14] The carbonyl carbon of the carboxylic acid will be the most downfield signal.[15] The aromatic region will show six distinct signals for the benzene ring carbons, and the four signals in the upfield region will correspond to the butyl group carbons.
Caption: Key Spectroscopic Correlations for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the FTIR and NMR spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive and reliable spectral profile has been constructed. The characteristic signals of the carboxylic acid (broad O-H and sharp C=O stretches in FTIR; downfield proton and carbon signals in NMR) and the sulfonamide group (strong S=O stretches in FTIR) are key to the unambiguous identification and characterization of this molecule. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this compound and related compounds, demonstrating the power of spectroscopic methods in modern chemical research.
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Physical characteristics of 3-(Butylsulfamoyl)benzoic acid
An In-Depth Technical Guide to the Physical Characteristics of 3-(Butylsulfamoyl)benzoic Acid
Introduction
This compound (CAS No. 7385-16-2) is a bifunctional organic molecule that incorporates a benzoic acid scaffold and a butylsulfamoyl group.[1] This unique combination of a strong acidic group (carboxylic acid) and a weakly acidic N-H bond within the sulfonamide moiety imparts specific physicochemical properties that are critical for its application in various scientific fields, including drug discovery and materials science.[1] For researchers in drug development, a thorough understanding of its physical characteristics—such as solubility, acidity (pKa), and solid-state properties—is paramount for formulation, pharmacokinetic profiling, and mechanism-of-action studies.
This technical guide provides a comprehensive overview of the key physical characteristics of this compound. As a senior application scientist, the narrative is structured not merely to present data, but to explain the causality behind these properties and to provide robust, field-proven experimental protocols for their validation. The methodologies described are designed as self-validating systems to ensure scientific integrity and reproducibility.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. The properties of this compound are a direct consequence of its molecular architecture, which features a meta-substituted benzene ring.
The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. The butylsulfamoyl group, -SO₂NH(CH₂)₃CH₃, further influences the electronic distribution and steric environment. This structure dictates the molecule's polarity, capacity for hydrogen bonding, and overall conformation.
Caption: Relationship between functional groups and physical properties.
Solid-State Characteristics
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and manufacturability.
Melting Point
This protocol provides a reliable method for determining the melting range of the compound.
-
Instrumentation: Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70).
-
Materials: this compound (powder), capillary tubes (closed at one end).
-
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum for at least 4 hours.
-
Loading: Gently tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into a column of 2-3 mm height.
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) for a preliminary scout measurement to quickly identify the approximate melting range.
-
For an accurate measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the scouted melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting "point" is reported as this range.
-
-
Trustworthiness: The protocol's validity is confirmed by running a standard of known melting point (e.g., benzoic acid, m.p. 122 °C) before the sample. The measured value for the standard should be within ±1 °C of its certified value.
Solution-State Properties
The behavior of a compound in solution governs its absorption, distribution, and biological activity. Acidity and solubility are the most critical parameters.
Acidity Constant (pKa)
This compound possesses two ionizable protons: one on the carboxylic acid group and one on the sulfonamide nitrogen.
-
The carboxylic acid proton is expected to be the most acidic, with a pKa value influenced by the electron-withdrawing sulfamoyl group. For reference, the pKa of benzoic acid is approximately 4.2.[2][3]
-
The sulfonamide proton is significantly less acidic. While sulfonamides are generally weak acids, their pKa can vary widely but is typically in the range of 9-10.[1]
Accurate pKa determination is vital as it predicts the ionization state of the molecule at a given pH, which in turn dictates solubility and membrane permeability.
-
Instrumentation: Calibrated pH meter with a glass electrode, automated titrator or manual burette, magnetic stirrer.
-
Materials: this compound, 0.1 M standardized HCl, 0.1 M standardized NaOH, degassed deionized water, co-solvent (e.g., methanol or DMSO if aqueous solubility is low).
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a mixture of water and co-solvent (e.g., 50:50 methanol:water) to a final concentration of ~1-5 mM.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stir bar.
-
Acidic Titration: Titrate the solution with standardized 0.1 M HCl to a pH below 2.5 to ensure all acidic groups are fully protonated.
-
Basic Titration: Titrate the acidified solution with standardized 0.1 M NaOH in small, precise increments (e.g., 0.01-0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). The first inflection point will correspond to the carboxylic acid (pKa₁), and a second, less defined inflection may be observed at a higher pH for the sulfonamide (pKa₂). Use derivative plots (dpH/dV vs. V) to accurately locate the equivalence points.
-
-
Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate, pKa = 5.4) under identical conditions. The determined pKa should align with the literature value.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. Due to its ionizable groups, the aqueous solubility of this compound is expected to be highly pH-dependent. Solubility will be lowest at a pH between its two pKa values and will increase significantly at pH > pKa₁ (due to carboxylate formation) and potentially at very high pH > pKa₂.
This method is the gold standard for determining the equilibrium solubility of a compound.
Caption: Workflow for thermodynamic solubility determination.
-
Instrumentation: HPLC with UV detector, orbital shaker/incubator, centrifuge, pH meter, analytical balance.
-
Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), citrate buffer (pH 2-5), DMSO for stock solutions, HPLC-grade solvents.
-
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The presence of visible solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After incubation, allow the vials to stand to let solids settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.
-
-
Self-Validation: The presence of solid compound at the end of the incubation period confirms that the measured concentration represents the true equilibrium solubility. Running the experiment for different time points (e.g., 24h and 48h) should yield the same result, confirming equilibrium has been reached.
Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butyl chain protons, the N-H proton, and the carboxylic acid proton. The aromatic region will display complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for the seven aromatic carbons (including the two quaternary carbons attached to the functional groups), the four distinct carbons of the butyl chain, and the carbonyl carbon of the carboxylic acid (~165-175 ppm).
| Expected ¹H NMR Assignments | Expected ¹³C NMR Assignments |
| ~12-13 ppm (broad s, 1H, -COOH) | ~168 ppm (-COOH) |
| ~7.5-8.2 ppm (m, 4H, Ar-H) | ~125-140 ppm (Ar-C) |
| ~5.0-6.0 ppm (t, 1H, -NH-) | ~43 ppm (-CH₂-NH-) |
| ~2.9-3.1 ppm (q, 2H, -CH₂-NH-) | ~31 ppm (-CH₂-CH₂NH-) |
| ~1.4-1.6 ppm (m, 2H, -CH₂-CH₂NH-) | ~20 ppm (-CH₂-CH₃) |
| ~1.2-1.4 ppm (m, 2H, -CH₂-CH₃) | ~14 ppm (-CH₃) |
| ~0.8-0.9 ppm (t, 3H, -CH₃) | |
| Note: Chemical shifts (ppm) are predictive and relative to TMS. |
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable protons (NH and OH).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule, providing a characteristic fingerprint.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330-1380[1] |
| S=O (Sulfonamide) | Symmetric Stretching | 1150-1200[1] |
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum of absorbance vs. wavenumber provides the vibrational fingerprint.
Conclusion
The physical characteristics of this compound are dictated by the interplay of its carboxylic acid, sulfonamide, and aromatic functionalities. This guide provides the scientific rationale and robust experimental frameworks necessary for the comprehensive characterization of this molecule. By applying these detailed protocols, researchers in drug development and chemical sciences can ensure the generation of high-quality, reliable data essential for advancing their research objectives. The principles of self-validation embedded within each methodology are designed to uphold the highest standards of scientific integrity.
References
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Alichem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved January 17, 2026, from [Link]
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BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved January 17, 2026, from [Link]
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University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 17, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Solubility Profile of 3-(Butylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of a new chemical entity (NCE).[1][2] Poor solubility can severely limit drug absorption, leading to inadequate bioavailability and therapeutic effect.[3][4] This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility profile of 3-(Butylsulfamoyl)benzoic acid, an organic compound featuring both a carboxylic acid and a sulfonamide moiety. As a Senior Application Scientist, this document synthesizes established principles with actionable, field-proven protocols to empower researchers in drug discovery and development. We will explore the theoretical underpinnings of kinetic and thermodynamic solubility, provide detailed experimental workflows, and discuss the profound impact of pH on the ionization and solubility of this acidic molecule.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a drug candidate from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles.[4][5] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, a characteristic that can lead to poor absorption, underestimated toxicity in early assays, and significant formulation challenges.[1][3]
The Biopharmaceutical Classification System (BCS) provides a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6][7] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[6] This classification directly impacts the regulatory pathway, with highly soluble and permeable (BCS Class I) drugs potentially eligible for biowaivers, reducing the need for extensive in vivo bioequivalence studies.[8][9]
This compound (MW: 257.31 g/mol ) is a molecule of interest due to its structural motifs—a benzoic acid and an N-substituted sulfonamide.[10][11] The carboxylic acid group is acidic, while the sulfonamide proton can also be acidic, suggesting that its solubility will be highly dependent on the pH of the surrounding medium. A thorough understanding of its solubility profile is therefore not merely an academic exercise; it is a prerequisite for its rational development as a potential therapeutic agent. This guide provides the necessary theoretical and practical framework for such an investigation.
Physicochemical Properties and Structural Analysis
Before embarking on experimental determination, an analysis of the molecule's structure provides critical clues to its expected solubility behavior.
-
Structure: this compound
-
Carboxylic Acid Group (-COOH): This is a primary acidic functional group. At pH values above its pKa, this group will deprotonate to form a highly polar and water-soluble carboxylate anion (-COO⁻).
-
Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is also weakly acidic.
-
Butyl Group (-C₄H₉): This alkyl chain contributes to the molecule's lipophilicity (oil-loving nature), which generally counteracts aqueous solubility.
-
Aromatic Ring: The benzene ring is hydrophobic and also contributes to the lipophilicity of the molecule.
-
The interplay between the hydrophilic, ionizable groups and the lipophilic hydrocarbon regions will govern the overall solubility.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When discussing solubility in a drug discovery context, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[12]
-
Kinetic Solubility: This is a high-throughput measurement used in early discovery to assess the solubility of compounds under non-equilibrium conditions.[13][14] Typically, a concentrated DMSO stock solution of the compound is rapidly diluted into an aqueous buffer.[15] The resulting measurement reflects the point at which the compound precipitates out of solution from a supersaturated state. While fast and resource-efficient, it can often overestimate the true solubility.[12]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium.[16][17] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[16] This measurement is more time-consuming but provides the definitive solubility value, which is critical for later-stage development, formulation, and regulatory filings.[14][18]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid screening of compounds in early-stage drug discovery.
4.1. Rationale The goal is to quickly identify compounds with potential solubility liabilities. By adding a DMSO stock to buffer, we mimic the conditions of many in vitro biological assays, where compound precipitation can lead to erroneous results.[13] Nephelometry (light scattering) provides a rapid, instrument-based determination of precipitation.[14][15]
4.2. Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Laser nephelometer or plate reader capable of measuring light scattering
4.3. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Mapping: Designate wells for the test compound, a positive control (e.g., a known insoluble compound), and a negative control (DMSO only).
-
Compound Dispensing: Using a liquid handler, dispense 2 µL of the 10 mM DMSO stock solution into the appropriate wells of the 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to all wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation and Mixing: Immediately seal the plate and mix on a plate shaker at 800 RPM for 2 hours at room temperature.[15] This incubation period allows for precipitation to occur.
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed compared to the negative control.
Experimental Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility and is considered the "gold standard" method.[2]
5.1. Rationale To accurately determine the maximum concentration of a compound that can be dissolved in a specific solvent under equilibrium, an excess of the solid material must be used and sufficient time must be allowed for the dissolution-precipitation equilibrium to be reached.[16] A 24-hour incubation is standard to ensure this state is achieved.[16] HPLC-UV is used for precise quantification of the dissolved compound in the supernatant.[18]
5.2. Materials and Equipment
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials (e.g., 1.5 mL)
-
Thermomixer or orbital shaker capable of maintaining a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
5.3. Step-by-Step Methodology
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains visible at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a thermomixer set to 25°C and 700-850 RPM.[13][16] Incubate for 24 hours to allow the solution to reach equilibrium.
-
Phase Separation: After 24 hours, centrifuge the vials at high speed (e.g., 14,000 RPM for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining microparticulates.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of this compound.
-
Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Visualizing the Solubility Workflow
To clarify the relationship between these key experimental approaches, the following workflow diagram is provided.
Caption: Relationship between pH, ionization, and solubility.
Conclusion and Implications for Drug Development
The comprehensive solubility profiling of this compound reveals it to be a weakly acidic compound with pronounced pH-dependent solubility. Its low solubility at acidic pH values is a critical piece of information that must be addressed during development. This data directly informs several key decisions:
-
Formulation Strategy: The poor solubility in acidic conditions may necessitate the development of enabling formulations, such as amorphous solid dispersions, salt formation, or particle size reduction, to improve dissolution in the gastrointestinal tract. [5]* BCS Classification: The solubility data is a cornerstone for preliminary BCS classification, guiding the strategy for future bioequivalence studies. [6][19]* In Vivo Study Design: Understanding the solubility limitations helps in selecting appropriate vehicle formulations for preclinical pharmacology and toxicology studies to ensure adequate drug exposure.
By employing the robust, validated protocols detailed in this guide, researchers can generate the high-quality solubility data essential for making informed decisions, mitigating development risks, and ultimately increasing the probability of success for promising drug candidates like this compound.
References
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- The Importance of Solubility for New Drug Molecules. (2020, May 11). Politehnica University of Timisoara.
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- Biopharmaceutics Classification System: A Regulatory Approach. (n.d.). Dissolution Technologies.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(Butylsulfamoyl)benzoic Acid Utilizing n-Butylamine
Abstract and Introduction
3-(Butylsulfamoyl)benzoic acid (CAS No: 7385-16-2) is a bifunctional organic molecule featuring both a carboxylic acid and a sulfonamide moiety.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and materials science, particularly for synthesizing more complex molecules where these functional groups can be further modified or used as coordination sites.[1][2] Its derivatives have been explored in the development of various therapeutic agents.[2]
This application note provides a comprehensive, field-proven guide for the synthesis of this compound. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development. We will detail a robust two-step synthetic route, beginning with the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, followed by a nucleophilic substitution reaction with n-butylamine. This guide emphasizes the causality behind procedural steps, stringent safety protocols, and methods for product purification and characterization to ensure both high yield and purity.
Principles of the Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Formation of the Sulfonyl Chloride Intermediate: The process begins with an electrophilic aromatic substitution on benzoic acid using chlorosulfonic acid.[1] The carboxylic acid group is a meta-director, which selectively guides the incoming chlorosulfonyl (-SO₂Cl) group to the 3-position on the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.[1] This intermediate is highly reactive and crucial for the subsequent step.
-
Nucleophilic Substitution and Sulfonamide Formation: The core of the synthesis involves the reaction between the 3-(chlorosulfonyl)benzoic acid intermediate and n-butylamine.[1] n-Butylamine acts as a nucleophile, where the lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond.[3] A base is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][4]
Reaction Mechanism Visualization
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Reagents and Materials
Proper preparation and handling of all materials are critical for success and safety.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount (Example) | Moles (mol) | Notes |
| Benzoic Acid | 65-85-0 | 122.12 | 12.21 g | 0.10 | Starting material. |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 35 mL (~60.9 g) | 0.52 | Excess; handle with extreme caution. |
| n-Butylamine | 109-73-9 | 73.14 | 10.2 mL (7.6 g) | 0.104 | Nucleophile; pungent odor. |
| Pyridine | 110-86-1 | 79.10 | 9.7 mL (9.5 g) | 0.12 | Base; use in a well-ventilated fume hood. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up and recrystallization. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | For acidification. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Recrystallization solvent. |
| Hexane | 110-54-3 | 86.18 | As needed | - | Recrystallization solvent. |
Mandatory Safety Protocols
This synthesis involves hazardous materials. A thorough risk assessment must be conducted before beginning.
-
Chlorosulfonic Acid : This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle in a certified chemical fume hood. Wear a face shield, safety goggles, and acid-resistant gloves (e.g., butyl rubber). Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
n-Butylamine : This amine is a highly flammable liquid and vapor.[5][6][7] It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[5][7][8] All handling must occur in a well-ventilated fume hood, away from ignition sources.[6] Use appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
-
Pyridine : Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work in a fume hood is mandatory.
-
General Precautions : The initial chlorosulfonation reaction and the subsequent amination are exothermic. Proper temperature control using an ice bath is essential to prevent runaway reactions.
Detailed Synthesis Protocol
This protocol is divided into two parts corresponding to the two main synthetic steps.
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid (Intermediate)
-
Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a drying tube) in a fume hood.
-
Reaction: Carefully add benzoic acid (12.21 g, 0.10 mol) to the flask.
-
Reagent Addition: Slowly add chlorosulfonic acid (35 mL, ~0.52 mol) dropwise from the dropping funnel over 30 minutes. The mixture will warm and HCl gas will evolve.
-
Heating: After the addition is complete, heat the reaction mixture in an oil bath at 100°C for 45 minutes.[9]
-
Quenching (Critical Step): Allow the mixture to cool to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This step is highly exothermic and will release significant amounts of HCl gas.
-
Isolation: The white solid product, 3-(chlorosulfonyl)benzoic acid, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water. The crude intermediate can be used in the next step, typically without extensive drying.[10]
Part B: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask, dissolve the crude, moist 3-(chlorosulfonyl)benzoic acid from Part A in 150 mL of a suitable solvent like acetone or THF. Place the flask in an ice bath and cool to 0-5°C.
-
Amine Addition: In a separate beaker, mix n-butylamine (10.2 mL, 0.104 mol) and pyridine (9.7 mL, 0.12 mol). Add this amine-base mixture dropwise to the stirred, cooled sulfonyl chloride solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Work-up: Redissolve the remaining residue in 200 mL of deionized water. Acidify the solution to a pH < 2 by slowly adding concentrated hydrochloric acid.[11] This protonates the carboxylate, causing the desired product to precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
Product Purification: Recrystallization
To achieve high purity, the crude product should be recrystallized.
-
Solvent Selection: A common solvent system for this compound is an ethyl acetate/hexane mixture or an ethanol/water mixture.[4][12]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate.[13] If any insoluble impurities remain, perform a hot filtration.[13]
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[14]
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The final product should be a white crystalline solid.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis and purification.
Product Characterization
Confirming the structure and purity of the final product is essential.
-
Melting Point: A sharp, defined melting point is indicative of high purity.
-
FTIR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.[1]
-
Sulfonamide S=O stretches: Asymmetric and symmetric stretching modes are expected between 1380–1330 cm⁻¹ and 1200–1150 cm⁻¹, respectively.[1]
-
Carboxylic Acid C=O stretch: A strong, prominent peak typically appears around 1700-1680 cm⁻¹.[1][15]
-
Carboxylic Acid O-H stretch: A very broad peak from ~3300-2500 cm⁻¹.
-
Sulfonamide N-H stretch: A moderate peak around 3300-3200 cm⁻¹.
-
-
¹H NMR Spectroscopy: Proton NMR confirms the specific arrangement of hydrogen atoms. For a similar compound, 3-sulfamoylbenzoic acid, characteristic aromatic proton signals appear between δ 7.7 and 8.4 ppm.[11] For the n-butyl derivative, one would expect additional signals in the upfield region (δ 0.9-3.2 ppm) corresponding to the butyl chain protons.
-
Mass Spectrometry: Analysis should confirm the molecular weight of 257.31 g/mol .[1]
References
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-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. Retrieved from [Link]
-
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-
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-
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-
PrepChem.com. (n.d.). Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved from [Link]
-
University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Sulfamoylbenzoic acid. Retrieved from [Link]
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-
RSC Publishing. (n.d.). A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
-
ResearchGate. (n.d.). Reversibility study of N-butyl benzamide into benzoic acid and butyl amine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
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RSC Publishing. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
-
YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
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- 11. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Butylsulfamoyl)benzoic Acid as a Scaffold in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-(Sulfamoyl)benzoic Acid Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 3-(sulfamoyl)benzoic acid core is one such scaffold, demonstrating remarkable versatility and favorable physicochemical properties. Its constituent parts—an aromatic ring, a carboxylic acid, and a sulfonamide linker—provide a trifecta of interaction points for molecular recognition by protein targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, often anchoring the molecule in a binding site. The sulfonamide group provides a locus for hydrogen bonding and can be readily substituted to explore structure-activity relationships (SAR). Finally, the benzene ring offers a platform for a variety of substitutions to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the application of the 3-(butylsulfamoyl)benzoic acid scaffold in drug discovery, with a particular focus on its use in the development of agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) and antagonists for the P2Y14 receptor. Detailed protocols for the synthesis, purification, and characterization of this scaffold and its derivatives are provided, alongside methodologies for their biological evaluation.
Chemical Synthesis: Building the Core and Its Analogs
The synthesis of this compound and its derivatives is a well-established process, typically commencing with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution introduces the highly reactive sulfonyl chloride group, which can then be readily reacted with a primary or secondary amine to form the desired sulfonamide.
Protocol 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
This protocol details the synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, from benzoic acid.
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Round-bottom flask with reflux condenser and gas trap
-
Stir plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to absorb HCl gas), carefully add chlorosulfonic acid (5-10 equivalents).
-
Cool the flask in an ice bath.
-
Slowly and portion-wise, add benzoic acid (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 20°C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 140-150°C for 6-8 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water.
-
Dry the product under vacuum to yield 3-(chlorosulfonyl)benzoic acid.
Characterization:
-
Appearance: White to off-white crystalline powder.[2]
-
Purity: Can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Protocol 2: Synthesis of this compound
This protocol describes the formation of the sulfonamide bond by reacting 3-(chlorosulfonyl)benzoic acid with n-butylamine.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
n-Butylamine
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or water)
-
Hydrochloric acid (e.g., 1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add a base (1.1-1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add n-butylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[3]
Characterization:
-
Appearance: White solid.
-
Purity and Identity: Confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound.
Application in Drug Discovery: Targeting G-Protein Coupled Receptors
The 3-(sulfamoyl)benzoic acid scaffold has proven to be a valuable starting point for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), a large family of integral membrane proteins involved in a vast array of physiological processes.
Case Study 1: Agonists of the LPA2 Receptor
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of GPCRs, including LPA2. The LPA2 receptor is implicated in various cellular processes, including cell survival and mucosal barrier protection, making it an attractive target for therapeutic intervention.[4]
Researchers have successfully designed and synthesized sulfamoyl benzoic acid analogues that act as specific and potent agonists of the LPA2 receptor.[4] These compounds were developed through isosteric replacement of a sulfur atom with a sulfamoyl group in a known LPA receptor ligand.
Structure-Activity Relationship (SAR) Highlights for LPA2 Agonists:
| Modification Site | Observation | Potency (EC50) | Reference |
| Alkyl Linker Length | A four-carbon linker between the sulfamoyl nitrogen and a terminal phthalimide group was found to be optimal for potency. | Nanomolar range | [5] |
| Phenyl Ring Substitution | Introduction of electron-withdrawing groups (e.g., chloro) at the meta-position of the benzoic acid ring significantly increased agonist activity. | Picomolar range | [5] |
| Terminal Group | A 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl)butyl group on the sulfamoyl nitrogen resulted in high potency. | Picomolar range | [5] |
Biological Evaluation of LPA2 Receptor Agonists
A common method to assess the activity of LPA2 receptor agonists is to measure their ability to induce an increase in intracellular calcium concentration in cells expressing the receptor.
Protocol 3: Intracellular Calcium Mobilization Assay for LPA2 Receptor Agonism
Materials:
-
HEK293 or CHO cells stably expressing the human LPA2 receptor.
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (3-(sulfamoyl)benzoic acid derivatives).
-
LPA (as a positive control).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the LPA2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fura-2 AM (or another calcium indicator) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and the positive control (LPA).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compounds or LPA to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
The increase in intracellular calcium is detected as an increase in fluorescence intensity.
-
Data is typically expressed as the change in fluorescence (ΔF) or as a ratio of fluorescence at two different excitation or emission wavelengths.
-
Dose-response curves are generated to determine the EC50 values of the compounds.
LPA2 Receptor Signaling Pathway
Caption: Simplified LPA2 receptor signaling pathway leading to calcium release.
Case Study 2: Antagonists of the P2Y14 Receptor
The P2Y14 receptor is a GPCR that is activated by UDP-sugars and is involved in inflammatory responses.[6] Consequently, antagonists of this receptor are of significant interest for the treatment of inflammatory diseases such as acute lung injury.[7] The 3-sulfonamido benzoic acid scaffold has emerged as a promising framework for the development of potent P2Y14 receptor antagonists.[3][7]
Structure-Activity Relationship (SAR) Highlights for P2Y14R Antagonists:
Recent studies have explored the SAR of 3-sulfonamido benzoic acid derivatives as P2Y14R antagonists, leading to the identification of compounds with nanomolar potency.[7]
| R1 Group (on Sulfonamide) | R2 Group (on Benzoic Acid) | Observation | Potency (IC50) | Reference |
| Substituted Phenyl | Varied | The nature of the substituent on the phenyl ring significantly impacts activity. | Nanomolar range | [7] |
| Heterocyclic groups | Varied | Introduction of heterocyclic moieties can modulate potency and physicochemical properties. | Nanomolar range | [8] |
Biological Evaluation of P2Y14 Receptor Antagonists
The activity of P2Y14 receptor antagonists can be assessed using both radioligand binding assays and functional assays that measure the inhibition of agonist-induced signaling.
Protocol 4: P2Y14 Receptor Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells expressing the human P2Y14 receptor.
-
A suitable radioligand (e.g., [³H]UDP).[9]
-
Test compounds (3-sulfamoyl)benzoic acid derivatives).
-
A non-radiolabeled P2Y14 receptor agonist or antagonist for determining non-specific binding (e.g., UDP-glucose or a known antagonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, incubate the P2Y14 receptor-expressing cell membranes with the radioligand at a fixed concentration.
-
Add varying concentrations of the test compounds.
-
For non-specific binding determination, add a high concentration of a non-radiolabeled ligand.
-
Incubate the mixture for a defined period at a specific temperature to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The ability of the test compounds to inhibit radioligand binding is used to determine their IC50 values, from which Ki values can be calculated.
P2Y14 Receptor Antagonism Workflow
Caption: Experimental workflows for evaluating P2Y14 receptor antagonists.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and synthetically accessible platform for the discovery of novel drug candidates. Its utility has been demonstrated in the development of potent and selective modulators of important GPCR targets like the LPA2 and P2Y14 receptors. The straightforward chemistry allows for the generation of diverse libraries of analogues, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the structural biology of these and other targets grows, the rational design of new therapeutics based on this privileged scaffold will undoubtedly continue to be a fruitful area of research.
References
-
Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]
-
Semantic Scholar. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX. Retrieved January 16, 2026, from [Link]
-
Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Kothapalli, S. R., & Vobalaboina, V. (2013). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 3(3), 646-649. [Link]
-
Kihara, Y., et al. (2015). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research, 56(7), 1264-1281. [Link]
-
Khan, A. A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11299. [Link]
-
Hamel, M., et al. (2011). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. Journal of Biomolecular Screening, 16(8), 954-962. [Link]
-
Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(13), 5582-5595. [Link]
-
Fells, J. I., et al. (2010). LPA receptor agonists and antagonists (WO2010051053). Expert Opinion on Therapeutic Patents, 20(8), 1141-1145. [Link]
-
Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. NIH. [Link]
-
Ruzza, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology, 14, 1267414. [Link]
-
Ruzza, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PMC. [Link]
-
ResearchGate. (n.d.). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved January 16, 2026, from [Link]
-
Yao, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. [Link]
-
Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. [Link]
-
Salmaso, V., et al. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(13), 9149-9171. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
LPA2 receptor agonist synthesis using 3-(Butylsulfamoyl)benzoic acid
Application Notes & Protocols
Topic: LPA₂ Receptor Agonist Synthesis using 3-(Butylsulfamoyl)benzoic acid
For: Researchers, scientists, and drug development professionals.
A Medicinal Chemist's Guide to Synthesizing and Characterizing Novel LPA₂ Receptor Agonists Based on a this compound Scaffold
Authored by a Senior Application Scientist
Abstract
The Lysophosphatidic Acid Receptor 2 (LPA₂) has emerged as a compelling therapeutic target for a range of pathologies, including cancer, inflammation, and tissue damage mitigation.[1][2][3][4] Unlike other LPA receptor subtypes, activation of LPA₂ is strongly associated with pro-survival and protective signaling pathways, making selective agonists highly sought after.[5][6] This guide provides a comprehensive technical overview and detailed protocols for the synthesis and characterization of a specific class of LPA₂ agonists derived from this compound. This scaffold has been identified as a promising starting point for developing potent and selective non-lipid LPA₂ agonists.[7][8] We will detail a representative synthetic route, provide step-by-step protocols for key in vitro characterization assays, and offer expert insights to navigate the complexities of LPA₂-targeted drug discovery.
The Rationale: Why Target the LPA₂ Receptor?
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[9][10] These receptors are implicated in a wide array of cellular processes. While the functions of LPA receptors can be overlapping, the LPA₂ subtype has garnered significant interest for its distinct signaling profile.
LPA₂ primarily couples to Gαi, Gαq, and Gα₁₂/₁₃ proteins.[11] This coupling initiates a cascade of downstream events, including:
-
Activation of the Ras-ERK pathway , promoting cell proliferation and survival.[11]
-
Mobilization of intracellular calcium via phospholipase C (PLC) activation.[12]
-
Activation of Rho-mediated pathways , influencing cell migration and cytoskeletal arrangement.[11]
Crucially, LPA₂ signaling has been shown to exert anti-apoptotic effects, particularly in intestinal epithelial cells, and to protect against radiation-induced damage.[6][7] This makes selective LPA₂ agonists promising candidates for therapies aimed at protecting tissues during chemotherapy or radiation, as well as for treating inflammatory bowel disease. The development of non-lipid agonists based on scaffolds like sulfamoyl benzoic acid offers advantages in terms of metabolic stability and oral bioavailability compared to endogenous lipid ligands.[5][13]
LPA₂ Receptor Signaling Cascade
Caption: LPA₂ Receptor Signaling Pathways.
Synthesis Protocol: From Building Block to Bioactive Molecule
The synthesis of specific LPA₂ agonists from a this compound core generally involves a two-step process: (1) N-alkylation of the sulfonamide with a suitable electrophile, often a terminal fragment designed to interact with the receptor's binding pocket, followed by (2) hydrolysis of a protecting ester group to liberate the final carboxylic acid, a key pharmacophore for receptor interaction.[8]
This protocol outlines the synthesis of a representative agonist, 3-((4-(1,3-dioxoisoindolin-2-yl)butyl)sulfamoyl)-N-butylbenzoic acid , based on established literature schemes.[8]
Experimental Workflow Diagram
Caption: Synthetic Workflow for LPA₂ Agonist.
Step 1: N-Alkylation of Methyl 3-(butylsulfamoyl)benzoate
Principle: This step involves a standard nucleophilic substitution where the deprotonated sulfonamide nitrogen attacks the alkyl bromide. The methyl ester protects the carboxylic acid, preventing it from interfering with the base-mediated reaction.
-
Materials:
-
Methyl 3-(butylsulfamoyl)benzoate (1.0 eq)
-
2-(4-bromobutyl)isoindoline-1,3-dione (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Protocol:
-
To a round-bottom flask charged with a magnetic stir bar, add methyl 3-(butylsulfamoyl)benzoate (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Add anhydrous K₂CO₃ (2.5 eq) to the solution.
-
Add 2-(4-bromobutyl)isoindoline-1,3-dione (1.1 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C.
-
Stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure intermediate ester.
-
Step 2: Saponification to Yield the Final Agonist
Principle: Base-catalyzed hydrolysis (saponification) of the methyl ester reveals the free carboxylic acid, which is crucial for agonist activity. Lithium hydroxide is a common choice for this transformation.
-
Materials:
-
Alkylated intermediate from Step 1 (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
-
Protocol:
-
Dissolve the purified intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with cold water.
-
If necessary, further purify the final product by preparative HPLC to achieve >95% purity for biological testing.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
-
In Vitro Characterization: Validating Agonist Activity
Once synthesized and purified, the compound must be tested for its ability to selectively activate the LPA₂ receptor. A panel of assays is typically used to determine potency, efficacy, and selectivity.
Protocol 1: Calcium Mobilization Assay
Principle: Since LPA₂ couples to Gαq, agonist binding leads to PLC activation and a subsequent increase in intracellular calcium levels.[14] This change can be measured using a calcium-sensitive fluorescent dye. This assay is a robust primary screen for functional activity.
-
Materials:
-
HEK293 or CHO cells stably expressing human LPA₂ receptor (and other LPA receptor subtypes for selectivity profiling).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Oleoyl-LPA).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Plate the LPA₂-expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow to ~90% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[15]
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the compound dilutions and immediately begin measuring the fluorescence intensity over 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (Max - Min). Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Protocol 2: GTPγS Binding Assay
Principle: GPCR activation facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor-mediated G protein activation. It provides a direct measure of G protein coupling.[16][17]
-
Materials:
-
Membranes prepared from cells overexpressing the human LPA₂ receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
GTPγS (non-radiolabeled).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (10 µM).
-
Test compound.
-
Scintillation vials and cocktail.
-
-
Protocol:
-
In a 96-well plate, combine cell membranes (5-10 µg), GDP, and varying concentrations of the test compound in assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of excess non-radiolabeled GTPγS.
-
Data Analysis: Plot the specific binding against the compound concentration to determine EC₅₀ and Eₘₐₓ.
-
Data Presentation and Interpretation
Summarize pharmacological data in a clear, tabular format to allow for direct comparison of potency, efficacy, and selectivity across different LPA receptor subtypes.
| Compound | Target | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of LPA) |
| Lead Compound | LPA₂ | Ca²⁺ Mobilization | 8.5 ± 1.2 | 98 ± 5% |
| LPA₁ | Ca²⁺ Mobilization | > 10,000 | < 10% | |
| LPA₃ | Ca²⁺ Mobilization | 1,250 ± 150 | 45 ± 8% | |
| LPA (18:1) | LPA₂ | Ca²⁺ Mobilization | 12.0 ± 2.1 | 100% |
| LPA₁ | Ca²⁺ Mobilization | 5.2 ± 0.9 | 100% | |
| LPA₃ | Ca²⁺ Mobilization | 7.8 ± 1.5 | 100% |
Data are representative examples.
Insights from the Bench: A Scientist's Perspective
-
Causality in Synthesis: The choice of a non-polar, aprotic solvent like DMF for the N-alkylation step is critical; it effectively solvates the reagents while not interfering with the nucleophilic attack. The use of a moderate base like K₂CO₃ is sufficient to deprotonate the sulfonamide without causing unwanted side reactions like ester hydrolysis.
-
Structure-Activity Relationship (SAR): Our experience and published data show that the linker length between the sulfamoyl benzoic acid core and the terminal hydrophobic moiety is critical.[7][8] A four-carbon (butyl) linker often provides an optimal balance for LPA₂ potency. The terminal phthalimide group in our example serves as a hydrophobic cap, but other bulky, non-polar groups can be explored to fine-tune selectivity and potency.
-
Self-Validating Protocols: In the calcium assay, it is crucial to run a parallel experiment on a parental cell line (not expressing the receptor) to confirm that the observed signal is receptor-mediated and not due to off-target effects or compound cytotoxicity.[14] Similarly, for the GTPγS assay, determining basal vs. agonist-stimulated binding is essential to establish a valid assay window.
-
Troubleshooting: If the N-alkylation step is sluggish, consider using a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction. If the final product exhibits poor solubility, purification by reverse-phase HPLC using an acetonitrile/water gradient with a TFA or formic acid modifier is often effective.
References
-
Lee, C. W., et al. (2007). Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. PubMed. [Link]
-
Maza, N., et al. (2023). Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. ACS Omega. [Link]
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Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]
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Ghelfi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]
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Application Note & Protocols: Development of P2Y14R Antagonists Using 3-(Butylsulfamoyl)benzoic Acid Derivatives
Abstract
The P2Y14 receptor (P2Y14R), a Gαi-coupled G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of inflammatory and immune-mediated diseases.[1][2] Activated by endogenous UDP-sugars like UDP-glucose, P2Y14R plays a crucial role in modulating immune cell responses, making its antagonism a promising strategy for conditions such as acute lung injury, chronic pain, and inflammatory bowel disease.[3][4][5][6] However, the development of potent, selective, and drug-like antagonists has been a persistent challenge in the field.[7][8] This guide focuses on a particularly promising chemical scaffold: 3-(butylsulfamoyl)benzoic acid and its derivatives. We provide an in-depth analysis of the P2Y14R signaling pathway, a strategic workflow for antagonist development, and detailed, validated protocols for the screening and characterization of these compounds, designed for researchers, scientists, and drug development professionals.
Introduction: The P2Y14 Receptor as a Key Inflammatory Mediator
The P2Y14 receptor is one of eight mammalian P2Y receptor subtypes, distinguished by its activation by extracellular nucleotides and nucleotide sugars.[9] Initially identified as a receptor for UDP-glucose, it is also potently activated by UDP, UDP-galactose, and other related molecules often released during cellular stress or damage, functioning as Damage-Associated Molecular Patterns (DAMPs).[2][10][11]
P2Y14R is prominently expressed in immune cells, including neutrophils, lymphocytes, and microglia.[3][12] Its activation initiates a cascade of pro-inflammatory events. For instance, in neutrophils, P2Y14R stimulation promotes chemotaxis and Rho-mediated signaling, critical steps in the recruitment of these cells to sites of inflammation.[8][13] Given its central role in orchestrating immune responses, blocking the P2Y14R offers a targeted approach to quell inflammation without the broad effects of conventional anti-inflammatory drugs.
The P2Y14R Signaling Cascade: A Mechanistic Framework
Understanding the receptor's signaling mechanism is fundamental to designing effective antagonist screening assays. P2Y14R primarily couples to Gαi proteins.[14][15] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This is the most direct and reliable readout for P2Y14R functional activity.
Beyond the canonical Gαi pathway, P2Y14R activation also triggers other important downstream signaling events, including the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK1/2, p38, and JNK) and the Rho/Rho kinase (ROCK) pathway, which is integral to cytoskeletal rearrangement and cell migration.[12][13][15][17]
Antagonist Development: The Rise of this compound Derivatives
While various antagonist scaffolds have been explored, the 3-substituted benzoic acid class has proven particularly fruitful.[7][18] This core structure allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Early work identified PPTN, a naphthoic acid derivative, as a potent and highly selective antagonist that often serves as a benchmark positive control.[8][19] More recently, research has focused on 3-amide and 3-sulfonamido benzoic acid derivatives, which have yielded compounds with sub-nanomolar potency and improved drug-like characteristics.[18][20]
The this compound scaffold represents a promising iteration within this class. Recent studies have highlighted compounds from this series that not only exhibit high antagonistic activity but also possess better solubility and metabolic stability, critical attributes for in vivo efficacy.[4][20]
| Compound/Scaffold | Antagonist IC₅₀ (nM) | Assay System | Reference |
| PPTN (Naphthoic Acid) | 4.0 | cAMP inhibition in HEK293-hP2Y14R cells | [7] |
| Compound 16c (3-Amide Benzoic Acid) | 1.77 | cAMP inhibition in HEK293-hP2Y14R cells | [18] |
| Compound 25l (3-Sulfonamido Benzoic Acid) | 5.6 | cAMP inhibition in HEK293-hP2Y14R cells | [20] |
A Validated Antagonist Screening Cascade
A systematic and logical workflow is essential for the efficient identification and validation of novel antagonists. The process should begin with a high-throughput primary screen focused on the direct functional output of the receptor, followed by more complex secondary and selectivity assays to build a comprehensive pharmacological profile.
-
Causality: This tiered approach is designed to be resource-efficient. The primary cAMP assay is robust and directly measures the Gαi-mediated signaling, making it ideal for screening large numbers of compounds. Only the most potent hits from this assay are advanced to more physiologically relevant but lower-throughput assays like chemotaxis, ensuring that effort is focused on the most promising molecules.
Detailed Experimental Protocols
Protocol 1: Primary Functional Screen - cAMP Accumulation Assay
-
Principle: This assay quantifies an antagonist's ability to reverse the UDP-glucose-induced inhibition of cAMP production. P2Y14R activation by UDP-glucose inhibits adenylyl cyclase. To create a measurable signal, adenylyl cyclase is first stimulated with forskolin. An effective antagonist will block the effect of UDP-glucose, restoring cAMP levels towards the maximum set by forskolin alone.
-
Self-Validation: The protocol's integrity relies on a set of critical controls:
-
Vehicle Control: Establishes the baseline cAMP level.
-
Forskolin Only: Defines the maximum (100%) signal.
-
Forskolin + UDP-Glucose: Defines the minimum (0%) signal.
-
Positive Control (PPTN): Provides a benchmark for potency and ensures the assay is performing correctly.[21]
-
-
Materials:
-
HEK293 cells stably expressing human P2Y14R (HEK293-hP2Y14R).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
UDP-glucose (agonist).
-
Forskolin.
-
Test Compounds and Positive Control (e.g., PPTN).
-
cAMP detection kit (e.g., Promega cAMP-Glo™ Assay).[7]
-
White, opaque 384-well microplates.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-hP2Y14R cells into 384-well plates at a density of 2,500-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and PPTN in Assay Buffer.
-
Antagonist Pre-incubation: Remove culture medium and add the diluted compounds to the cells. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of UDP-glucose and forskolin to all wells (except 'Forskolin Only' and 'Vehicle' controls). The final concentration of UDP-glucose should be its EC₈₀ (typically ~100-300 nM) to ensure a robust signal window, while forskolin is typically used at 1-10 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the 'Forskolin Only' signal as 100% activity and the 'Forskolin + UDP-Glucose' signal as 0% activity.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2: Secondary Functional Screen - Neutrophil Chemotaxis Assay
-
Principle: This assay provides a more physiologically relevant measure of antagonism by assessing the inhibition of directed cell migration, a key function of P2Y14R in neutrophils.[13][19]
-
Self-Validation: Specificity is confirmed by running a parallel experiment using a chemoattractant that signals through a different receptor, such as fMet-Leu-Phe (fMLP). A true P2Y14R antagonist should inhibit UDP-glucose-induced migration but have no effect on fMLP-induced migration.[19]
-
Materials:
-
Differentiated HL-60 cells (human promyelocytic leukemia cells differentiated into a neutrophil-like phenotype) or freshly isolated human neutrophils.
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA).
-
UDP-glucose.
-
fMLP (control chemoattractant).
-
Test compounds.
-
Chemotaxis chamber (e.g., 96-well Transwell® plate with 3-5 µm pores).
-
Calcein-AM or similar fluorescent dye for cell labeling.
-
-
Procedure:
-
Cell Preparation: Differentiate HL-60 cells for 5-7 days with DMSO. On the day of the assay, label the cells with Calcein-AM.
-
Assay Setup:
-
Add chemotaxis medium containing UDP-glucose (or fMLP for control wells) to the lower chamber of the Transwell plate.
-
In a separate plate, pre-incubate the labeled cells with various concentrations of the test antagonist for 20 minutes.
-
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification:
-
Carefully remove the upper chamber.
-
Read the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of migration for each antagonist concentration relative to the migration induced by UDP-glucose alone.
-
Plot the percentage inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
-
Conclusion
The development of potent and selective P2Y14R antagonists holds immense therapeutic promise. The this compound scaffold has emerged as a leading chemical series, offering a robust platform for generating candidates with excellent potency and favorable drug-like properties. By employing a strategic screening cascade, beginning with the direct functional cAMP assay and progressing to more complex cell-based models like chemotaxis, researchers can efficiently identify and validate novel antagonists. The detailed, self-validating protocols provided herein offer a reliable framework to advance the discovery of next-generation anti-inflammatory therapeutics targeting the P2Y14 receptor.
References
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Application Notes and Protocols for the Antimicrobial Evaluation of 3-(Butylsulfamoyl)benzoic Acid Analogs
Introduction: A Renewed Focus on Sulfonamide Scaffolds
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical entities and the reinvestigation of established pharmacophores. Sulfonamides, the first class of synthetic antimicrobial agents, have a long history in clinical practice. Their mechanism of action, the inhibition of folic acid synthesis, remains a valid and crucial target in antibacterial drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific subclass of sulfonamides: 3-(butylsulfamoyl)benzoic acid and its analogs. While extensive public data on this specific series is limited, this guide synthesizes information from structurally related compounds to provide a robust framework for their synthesis, antimicrobial characterization, and structure-activity relationship (SAR) elucidation.[1][2][3]
The core structure, this compound, combines the established sulfonamide pharmacophore with a benzoic acid moiety, offering multiple points for chemical modification to optimize potency, spectrum of activity, and pharmacokinetic properties. This guide will detail the scientific rationale behind the evaluation of these compounds, from their synthesis and proposed mechanism of action to detailed protocols for assessing their antimicrobial efficacy and preliminary safety.
Part 1: The Scientific Foundation
Proposed Mechanism of Action: Inhibition of Folate Biosynthesis
The antimicrobial activity of sulfonamides is well-established. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a crucial precursor in the folic acid synthesis pathway. Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1]
By mimicking the structure of PABA, this compound analogs are hypothesized to bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid. This leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.
Caption: General synthetic workflow for this compound analogs.
Part 2: Antimicrobial Activity Evaluation
Predicted Antimicrobial Spectrum and Structure-Activity Relationship (SAR)
While specific quantitative data for this compound is not extensively documented, the broader class of sulfonamides exhibits a wide spectrum of activity against both Gram-positive and certain Gram-negative bacteria. [2]Based on studies of related benzoic acid and sulfonamide derivatives, a predictive SAR can be formulated to guide analog design.
Table 1: Predicted Structure-Activity Relationship Trends for 3-(Sulfamoyl)benzoic Acid Analogs
| Molecular Position | Modification | Predicted Impact on Activity | Rationale |
| Benzoic Acid Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) at positions 2 or 4. | Potential increase in potency. | Enhances the acidity of the sulfonamide proton, potentially improving binding to DHPS. Dichloro-substituted analogs have shown high potency in other studies. |
| Carboxylic Acid Group | Conversion to esters or amides. | Variable. May improve cell permeability but could reduce binding affinity. | Modifies the compound's lipophilicity and hydrogen bonding capacity. |
| Sulfamoyl Nitrogen | Variation of the N-alkyl/aryl substituent (e.g., changing the butyl chain length, introducing cyclic or aromatic groups). | Significant impact on potency and spectrum. | This position is critical for interaction with the DHPS active site. Bulky or overly lipophilic groups may decrease activity. |
Quantitative Data from Related Sulfonamide Derivatives
To provide a quantitative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several sulfonamide derivatives against common bacterial strains. This data, while not for the exact title compound, illustrates the potential efficacy range for this class of molecules.
Table 2: Representative MIC Values for Structurally Related Sulfonamide Analogs
| Compound Class | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| 4-Chloro-3-sulfamoylbenzoic Acid Derivative | Escherichia coli | Negative | 2 - 16 | [1] |
| 4-Chloro-3-sulfamoylbenzoic Acid Derivative | Staphylococcus aureus | Positive | 2 - 16 | [1] |
| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | Positive | 64 | [4][5] |
| 3,4-Dichloro-substituted pyrazole derivative | Staphylococcus aureus | Positive | 0.5 | [6] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus | Positive | 125 | [7] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis | Positive | 125 | [7] |
Part 3: Experimental Protocols
The following protocols are standardized methods for determining the antimicrobial activity of novel compounds like this compound analogs.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a compound. It allows for the testing of multiple concentrations against a standardized inoculum of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile diluent (e.g., broth, DMSO)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.5 to 512 µg/mL).
-
Prepare a similar dilution series for the positive control antibiotic.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL.
-
Include the following controls:
-
Growth Control: 50 µL of broth + 50 µL of inoculum (no compound).
-
Sterility Control: 100 µL of uninoculated broth.
-
Positive Control: Serial dilutions of a standard antibiotic + inoculum.
-
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the agar plate to create a bacterial lawn.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar (e.g., 6 mm in diameter).
-
-
Application of Compounds:
-
Add a fixed volume (e.g., 50 µL) of the test compound solution to a designated well.
-
Add the same volume of the positive control antibiotic and the solvent control to separate wells.
-
-
Incubation:
-
Allow the plates to sit at room temperature for about 1-2 hours to allow for diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Protocol 3: Preliminary Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
Part 4: Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The well-understood mechanism of action of sulfonamides, coupled with the synthetic tractability of this series, allows for a rational, hypothesis-driven approach to drug discovery. The protocols detailed in this guide provide a comprehensive framework for the initial characterization of these analogs.
Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a robust SAR model. Promising lead compounds with potent antimicrobial activity and low cytotoxicity should be advanced to further studies, including time-kill kinetics, resistance frequency determination, and in vivo efficacy models. The ultimate goal is to develop novel sulfonamide-based therapeutics that can effectively combat the growing threat of antimicrobial resistance.
References
- BenchChem. (2025). Potential Antimicrobial Applications of 4-Chloro-3-sulfamoylbenzoic Acid: A Technical Whitepaper. BenchChem.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).
- Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- Wacławska-Szewczyk, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
- Ferreira, J., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed.
- Gheorghe, A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Patil, S. B., et al. (2021). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Rasayan Journal of Chemistry.
- Saini, R., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
- Rojas, J., et al. (2023). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. MDPI.
- D'Andrea, G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
- Pınar, A., et al. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
- Ma, X., et al. (2017).
- In vitro cytotoxicity and genotoxicity of some chemicals from the ECVAM group 1 list of compounds with a bulky DNA adducts genotoxic mode of action tested with the γH2AX ICW assay in HepG2, Hep3B, LS-174T and ACHN cell lines. (n.d.).
- Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. (n.d.).
- Zhang, Y., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
Application Note & Protocol: Synthesis of 3-(Butylsulfamoyl)benzoic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-(Butylsulfamoyl)benzoic acid. The described methodology is centered around the robust and efficient nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and n-butylamine. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a detailed walkthrough from reagent handling to final product characterization. Beyond a mere procedural outline, this protocol elucidates the critical chemical principles and safety considerations that underpin each step, ensuring a reproducible and safe experimental outcome.
Introduction and Scientific Principle
This compound and its derivatives are important scaffolds in medicinal chemistry.[1][2] The synthesis of such compounds is a foundational technique, primarily involving the formation of a stable sulfonamide bond. The most direct and widely employed strategy for creating this linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[3]
This protocol details the synthesis via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-(chlorosulfonyl)benzoic acid. The sulfonyl group's strong electron-withdrawing nature makes the sulfur atom highly susceptible to nucleophilic attack. Chloride, being a good leaving group, is subsequently displaced, forming the N-S sulfonamide bond. The reaction also generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a second equivalent of the n-butylamine base.
Reaction Scheme: C₇H₅ClO₄S + 2 C₄H₁₁N → C₁₁H₁₅NO₄S + C₄H₁₂N⁺Cl⁻ (3-(chlorosulfonyl)benzoic acid + 2 n-butylamine → this compound + Butylammonium chloride)
Health and Safety Precautions
The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed inside a certified chemical fume hood.
-
3-(Chlorosulfonyl)benzoic acid (CAS: 4025-64-3):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[4][5] Reacts with water and moisture, liberating toxic gas (HCl).[4][5]
-
Handling: Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield. Handle exclusively in a fume hood and avoid contact with moisture.
-
-
n-Butylamine (CAS: 109-73-9):
-
Hazards: Highly flammable liquid and vapor.[6][7][8] Toxic if inhaled or in contact with skin and harmful if swallowed.[7][9] Causes severe skin burns and eye damage.[6][8] Possesses a strong, irritating, ammonia-like odor.
-
Handling: Keep away from heat, sparks, and open flames.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[8][9] Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
-
Hydrochloric Acid (HCl):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Handling: Handle with extreme care, using appropriate PPE.
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][9]
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb amine or solvent spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
Materials and Reagents
Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity | Moles | Notes |
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | 220.63 g/mol | 5.00 g | 22.66 mmol | Purity ≥ 95% |
| n-Butylamine | 109-73-9 | 73.14 g/mol | 4.98 g (6.73 mL) | 68.0 mmol | Purity ≥ 99% |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL | - | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed | - | 2 M Aqueous Solution |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - | For work-up & washing |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - | For TLC |
| Hexane | 110-54-3 | 86.18 g/mol | As needed | - | For TLC |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
50 mL dropping funnel with pressure-equalizing arm
-
Rubber septa
-
Nitrogen or Argon gas inlet
-
Ice/water bath
-
Büchner funnel and filter flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
TLC plates (silica gel 60 F₂₅₄)
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Reaction Setup
-
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a 50 mL dropping funnel in one neck, and a rubber septum with a nitrogen inlet in the other. Ensure all glassware is oven-dried to prevent premature hydrolysis of the sulfonyl chloride.
-
Place the flask in an ice/water bath on top of a magnetic stirrer.
-
Charge the flask with 3-(chlorosulfonyl)benzoic acid (5.00 g, 22.66 mmol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the solid. Stir the mixture to ensure complete dissolution.
-
Causality Explanation: Anhydrous solvent is critical because 3-(chlorosulfonyl)benzoic acid readily reacts with water, which would consume the starting material and reduce the yield.[4] The reaction is conducted under an inert atmosphere (nitrogen) for the same reason.
-
Reagent Addition
-
In a separate dry beaker, prepare the amine solution by adding n-butylamine (6.73 mL, 68.0 mmol) to 10 mL of anhydrous THF.
-
Transfer this amine solution to the dropping funnel.
-
While stirring the cooled THF solution of the sulfonyl chloride, add the n-butylamine solution dropwise from the funnel over approximately 30 minutes. A white precipitate (butylammonium chloride) will form immediately.
-
Causality Explanation: The reaction between the sulfonyl chloride and the amine is highly exothermic. Slow, dropwise addition at 0 °C is essential to control the reaction rate and temperature, preventing potential side reactions and ensuring safety. A stoichiometric excess (3 equivalents) of n-butylamine is used; one equivalent acts as the nucleophile, a second neutralizes the HCl byproduct, and the third helps drive the reaction to completion.
-
Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the mixture for 4 hours at room temperature to ensure the reaction proceeds to completion.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid. The disappearance of the starting material spot (3-(chlorosulfonyl)benzoic acid) indicates completion.
Product Isolation and Purification
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water. Rinse the reaction flask with a small amount of water and add it to the beaker.
-
While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise to the aqueous mixture. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2. A thick, white precipitate of the product will form.
-
Causality Explanation: The product, this compound, exists as its water-soluble carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and significantly decreasing its solubility in water, causing it to precipitate out of the solution.[10] This is a crucial step for both isolation and initial purification.
-
-
Cool the beaker in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid on the filter with two portions of cold deionized water (2 x 25 mL) to remove the butylammonium chloride salt and any excess HCl.
-
Press the solid dry on the filter and then transfer it to a watch glass. Dry the product in a vacuum oven at 50-60 °C overnight or in a desiccator until a constant weight is achieved. The expected yield is typically in the range of 85-95%.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆): Expected signals include a broad singlet for the carboxylic acid proton (>12 ppm), a triplet for the sulfonamide N-H proton (~7-8 ppm), aromatic protons in the 7.5-8.5 ppm region, and aliphatic protons corresponding to the butyl group (a triplet near 0.8 ppm for the CH₃, and multiplets between 1.2-3.0 ppm for the three CH₂ groups).
-
¹³C NMR (DMSO-d₆): Expect signals for the carboxylic carbon (~167 ppm), aromatic carbons (125-145 ppm), and the four distinct carbons of the butyl group.
-
FT-IR (KBr): Look for characteristic peaks such as a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹), and strong S=O stretches from the sulfonamide group (~1350 and 1160 cm⁻¹).
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. [Link]
-
ChemBK. 3-Sulfamoylbenzoic acid. [Link]
-
Centers for Disease Control and Prevention. n-Butylamine - IDLH | NIOSH. [Link]
-
Loba Chemie. n-BUTYLAMINE EXTRA PURE - Safety Data Sheet. [Link]
-
Alfa Aesar. SAFETY DATA SHEET: 3-(Chlorosulfonyl)benzoic acid. [Link]
- Google Patents.
-
National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Mol-Instincts. Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. [Link]
-
International Journal of Research in Pharmacy and Chemistry. facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]
-
PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
-
MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]
-
Aoeon. 3-(N-(tert-Butyl)sulfaMoyl)benzoic acid. [Link]
-
CAS Common Chemistry. 3-(Chlorosulfonyl)benzoic acid. [Link]
-
The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]
-
Scribd. EXPERIMENT Benzoic Acid Synthesis | PDF. [Link]
-
National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]
-
PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
Sources
- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
Comprehensive Analytical Characterization of 3-(Butylsulfamoyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(Butylsulfamoyl)benzoic acid (CAS No: 7385-16-2). As a key building block in medicinal chemistry and drug development, ensuring its identity, purity, and quality is paramount.[1][2] This application note outlines a suite of orthogonal analytical techniques, offering detailed, field-proven protocols for structural elucidation, purity assessment, and assay determination. The methodologies are designed to be self-validating and are grounded in established scientific principles, providing researchers and quality control analysts with a robust framework for analysis.
Introduction and Physicochemical Profile
This compound is a bifunctional organic molecule featuring a benzoic acid group and an N-substituted sulfonamide moiety. This unique structure makes it a versatile intermediate in the synthesis of various pharmacologically active agents.[3] The acidic nature of the carboxylic acid and the hydrogen-bonding capabilities of the sulfonamide group dictate its chemical behavior and solubility, which in turn influence the selection and optimization of analytical methods.
A thorough characterization is essential to control the quality of starting materials and intermediates in a drug development pipeline, as the impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7385-16-2 | [3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [4] |
| Molecular Weight | 257.31 g/mol | [3] |
| Appearance | White to off-white solid | General knowledge |
| pKa | ~3.5-4.5 (benzoic acid) | Estimated from benzoic acid (pKa ~4.2)[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and acetonitrile. | [6][7] |
Synthesis Pathway and Potential Impurity Profile
Understanding the synthetic route is critical for identifying potential process-related impurities. The most common synthesis involves a two-step process starting from benzoic acid.[3]
-
Chlorosulfonation: Benzoic acid is reacted with chlorosulfonic acid (ClSO₃H) in an electrophilic substitution reaction to yield 3-(chlorosulfonyl)benzoic acid. The carboxyl group acts as a meta-director.[3]
-
Amination: The resulting sulfonyl chloride intermediate is then reacted with n-butylamine in a nucleophilic substitution reaction to form the final product, this compound.[3][8]
This pathway can lead to several potential impurities that must be monitored.
Table 2: Potential Process-Related Impurities
| Impurity Name | Structure | Origin |
| Benzoic Acid | C₆H₅COOH | Unreacted starting material |
| 3-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | Unreacted intermediate |
| n-Butylamine | C₄H₁₁N | Excess reactant |
| 3-Sulfamoylbenzoic acid | C₇H₇NO₄S | Formed if ammonia is present or via side-reaction[6][9] |
| Bis-Butyl Sulfonamide | C₁₅H₂₄N₂O₄S | By-product from potential di-sulfonated benzoic acid |
Analytical Methods and Protocols
An orthogonal analytical approach is recommended for a complete characterization, ensuring that different chemical and physical properties are probed.
Identification and Structural Elucidation
These methods confirm the chemical identity and structure of the molecule.
Causality: HRMS provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition and molecular weight of the compound. Electrospray ionization (ESI) is well-suited for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (sulfonamide nitrogen) sites.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol to create a 100 µg/mL solution. Further dilute to 1-10 µg/mL with 50:50 acetonitrile:water.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Positive Mode: Expect to see the [M+H]⁺ ion at m/z 258.08.
-
Negative Mode: Expect to see the [M-H]⁻ ion at m/z 256.07.
-
-
Mass Analyzer: TOF or Orbitrap for high resolution.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental composition.
-
Causality: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule. ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR identifies the different carbon environments. DMSO-d₆ is a suitable solvent as it can dissolve the compound and has exchangeable protons that do not interfere with the analyte signals.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Multiplets between δ 7.5-8.5 ppm (4H).
-
N-H Proton: A triplet or broad singlet around δ 7.8-8.2 ppm (1H), coupling to the adjacent CH₂ group.
-
Carboxylic Acid Proton: A very broad singlet > δ 13.0 ppm (1H).
-
Butyl Chain Protons:
-
-N-CH₂ -: Multiplet around δ 2.8-3.0 ppm (2H).
-
-CH₂-CH₂ -CH₂-: Multiplet around δ 1.4-1.6 ppm (2H).
-
-CH₂-CH₂ -CH₃: Multiplet around δ 1.2-1.4 ppm (2H).
-
-CH₃ : Triplet around δ 0.8-0.9 ppm (3H).
-
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carboxylic Carbonyl: δ ~166 ppm.
-
Aromatic Carbons: 6 signals between δ 125-145 ppm.
-
Butyl Carbons: 4 signals between δ 13-42 ppm.
-
Causality: FTIR is a rapid and non-destructive technique used to identify key functional groups based on their characteristic vibrational frequencies.[11] For this compound, this allows for quick confirmation of the carboxylic acid and sulfonamide moieties.
Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.
-
N-H Stretch (Sulfonamide): Moderate band, ~3350-3250 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Strong, sharp band, ~1700-1680 cm⁻¹.[3]
-
S=O Stretch (Sulfonamide): Two strong bands: asymmetric stretch (~1380–1330 cm⁻¹) and symmetric stretch (~1200–1150 cm⁻¹).[3]
-
Chromatographic Purity and Impurity Quantification
Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity of small molecules.[12] A reversed-phase C18 column is effective for retaining the moderately nonpolar molecule. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.
Protocol: Reversed-Phase HPLC-UV
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of ~0.5 mg/mL.
-
Reference Standard: Use a well-characterized lot of this compound at the same concentration.
-
-
HPLC Method Parameters:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds.[10][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Buffers the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0 min: 30% B; 20 min: 80% B; 25 min: 80% B; 26 min: 30% B; 30 min: 30% B | A shallow gradient ensures good separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| UV Detection | 235 nm | Wavelength where the substituted benzene ring has strong absorbance.[3] |
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.
-
Impurity Quantification: Quantify known impurities against their respective reference standards. For unknown impurities, use the relative response factor of the main peak if a standard is unavailable.
-
Assay Determination
Causality: While HPLC can be used for assay, a classic titrimetric method provides an orthogonal and highly accurate measurement of the active substance content based on a stoichiometric reaction. Since this compound is a weak acid, a non-aqueous titration is preferred to achieve a sharp and clear endpoint.[14]
Protocol: Non-Aqueous Potentiometric Titration
-
Reagents:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol.
-
Solvent: A suitable non-aqueous solvent such as acetone or a mixture of toluene and isopropanol.
-
-
Procedure:
-
Accurately weigh ~200 mg of the sample into a titration vessel.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Immerse a calibrated pH electrode suitable for non-aqueous media.
-
Titrate with 0.1 M TBAH, recording the potential (mV) versus the volume of titrant added.
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve, which can be determined from the first or second derivative of the curve.
-
-
Calculation:
-
Calculate the assay percentage based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of this compound (257.31 g/mol ).
-
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes are assessed efficiently. The identity is first confirmed, followed by a detailed investigation of purity and a final, accurate determination of the assay.
Caption: Integrated workflow for the characterization of this compound.
References
-
Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides? [Link]
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER Digital. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Target Analysis. (n.d.). Benzoic acid derivatives. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
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Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. [Link]
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National Institutes of Health. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Karasova, G., et al. (2007). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]
-
National Institutes of Health. (n.d.). 3-Sulfamoylbenzoic acid. PubChem. [Link]
-
MedCrave online. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]
-
PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
-
Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. [Link]
-
European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. [Link]
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Application Notes and Protocols for the Investigation of 3-(Butylsulfamoyl)benzoic Acid Derivatives in Cancer Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(butylsulfamoyl)benzoic acid derivatives in cancer research. It delves into the underlying scientific principles, offers detailed experimental protocols, and provides insights for data interpretation.
The Rationale: Targeting the Tumor Microenvironment
The tumor microenvironment is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key feature of solid tumors is hypoxia, or low oxygen levels, which triggers a cascade of adaptive responses in cancer cells. One such critical adaptation is the upregulation of Carbonic Anhydrase IX (CA IX), a cell surface enzyme almost exclusively found in tumor cells.[1][2]
CA IX is instrumental in helping cancer cells survive in the acidic microenvironment they create through their high metabolic rate (the Warburg effect).[3][4] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively managing intracellular pH and facilitating the extrusion of acid.[5][6] This pH regulation is crucial for the survival, proliferation, and invasion of cancer cells.[5][7] Consequently, CA IX has emerged as a highly attractive target for anticancer drug development.[4][8][9] this compound and its derivatives belong to the sulfonamide class of compounds, which are potent inhibitors of carbonic anhydrases.[1][8]
Mechanism of Action: Disrupting the pH Balance of Cancer Cells
This compound derivatives exert their anticancer effects by selectively inhibiting the enzymatic activity of CA IX.[1][8][10] The sulfonamide moiety of these compounds coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, blocking its catalytic function.[1][11] This inhibition disrupts the pH regulatory mechanism of cancer cells, leading to an accumulation of acidic byproducts intracellularly.[4] The resulting intracellular acidosis creates an inhospitable environment for cancer cells, ultimately leading to the inhibition of cell growth and proliferation, and in some cases, apoptosis.[4][7]
Caption: Mechanism of CA IX inhibition by this compound derivatives.
Experimental Workflow for In Vitro Evaluation
A systematic in vitro evaluation is essential to characterize the anticancer potential of this compound derivatives. The following workflow provides a logical progression of experiments.[12][13]
Caption: A typical experimental workflow for the in vitro assessment of anticancer compounds.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer efficacy of this compound derivatives. It is crucial to select cell lines that express CA IX, particularly under hypoxic conditions, to observe the intended mechanism of action.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line expressing CA IX (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer. The number of cells that migrate or invade to the lower chamber is quantified.
Materials:
-
Transwell inserts with 8 µm pores (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well plates
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
This compound derivative
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup: Place the Transwell inserts in a 24-well plate. For invasion assays, first, coat the inserts with Matrigel. Add complete medium to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the this compound derivative at various concentrations. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 24-48 hours.
-
Staining: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the stained cells under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the vehicle control.
Quantitative Data Summary
The following table provides a template for summarizing the in vitro activity of different this compound derivatives.
| Derivative | Target Cancer Cell Line | IC50 (µM) for Cell Viability | % Apoptosis at IC50 | % Inhibition of Migration at IC50 |
| Compound A | MDA-MB-231 (Breast) | Value | Value | Value |
| Compound B | HT-29 (Colon) | Value | Value | Value |
| Compound C | A549 (Lung) | Value | Value | Value |
Note: The values in this table should be populated with experimental data.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents that target the unique physiology of the tumor microenvironment.[1][8] Their ability to selectively inhibit the tumor-associated carbonic anhydrase IX isoform offers a therapeutic window with potentially fewer side effects compared to non-selective inhibitors.[9][10] The protocols outlined in this guide provide a robust framework for the preclinical in vitro evaluation of these compounds.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for CA IX. In vivo studies using xenograft models are a critical next step to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds. Furthermore, investigating the synergistic effects of these derivatives in combination with standard chemotherapeutic agents or radiation therapy could lead to more effective cancer treatment strategies.[7][11]
References
- The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC - NIH. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019). Journal of Applied Toxicology, 39(1), 38–71.
- Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC. (n.d.).
- Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (n.d.).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. (2004). Cancer Research, 64(17), 6114–6121.
- Full article: Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 867–878.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (1998).
- Carbonic Anhydrase Inhibitors as Cancer Therapy - Functional Performance Systems. (2012).
- Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 867–878.
- Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC - NIH. (2018). Metabolites, 8(1), 13.
- Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - MDPI. (n.d.).
- What are CAIX inhibitors and how do they work? - Patsnap Synapse. (2024).
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- In vitro assays and techniques utilized in anticancer drug discovery - Semantic Scholar. (2019). Journal of Applied Toxicology, 39(1), 38–71.
- This compound | 7385-16-2 | Benchchem. (n.d.).
- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. (n.d.).
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (2021). RSC Advances, 11(46), 28943–28961.
- New Selective Carbonic Anhydrase IX Inhibitors: Synthesis and Pharmacological Evaluation of Diarylpyrazole-Benzenesulfonamides - PubMed. (2013). Bioorganic & Medicinal Chemistry, 21(6), 1548–1554.
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Application Notes and Protocols for In Vitro Evaluation of 3-(Butylsulfamoyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the in vitro evaluation of 3-(butylsulfamoyl)benzoic acid derivatives. Drawing structural parallels to the well-characterized compound Probenecid, this guide outlines detailed protocols for a suite of assays targeting key protein families implicated in various physiological and pathological processes.[1][2] These include carbonic anhydrases, organic anion transporters, pannexin-1 channels, and transient receptor potential vanilloid 1 (TRPV1) channels. The methodologies presented herein are designed to be robust, reproducible, and adaptable for screening and characterizing novel chemical entities within this structural class, thereby facilitating drug discovery and development efforts.
Introduction: The Rationale for Multi-Target Screening
The this compound scaffold is analogous to Probenecid, a compound with a rich pharmacological history.[2] Initially developed to extend the therapeutic window of penicillin, Probenecid is now known to interact with a variety of protein targets, exerting effects ranging from the treatment of gout to potential applications in neuroinflammation and cardiovascular diseases.[1][3] This multi-target profile underscores the importance of a broad-based in vitro screening approach for its derivatives. By systematically evaluating the activity of this compound derivatives against these key targets, researchers can elucidate their mechanism of action, identify potential therapeutic applications, and proactively assess off-target effects.
This guide provides the scientific principles, step-by-step protocols, and data interpretation frameworks for four key in vitro assays. Each protocol is designed as a self-validating system, incorporating positive and negative controls to ensure data integrity.
Assay Suite for this compound Derivatives
Based on the known pharmacology of the structurally related Probenecid, the following in vitro assays are recommended for the initial characterization of this compound derivatives.
Carbonic Anhydrase Inhibition Assay
Scientific Principle: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Certain isoforms are established drug targets for conditions like glaucoma and cancer.[5] In addition to their primary physiological role, CAs exhibit esterase activity, which can be exploited for a simple colorimetric assay.[4][5] The enzyme hydrolyzes the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[5] A reduction in the rate of p-nitrophenol formation in the presence of a test compound indicates inhibition of CA activity.[4][5]
Experimental Protocol:
Materials:
-
Human Carbonic Anhydrase II (hCAII), recombinant
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)[4]
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic measurement capabilities at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
hCAII Working Solution: Dilute hCAII stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-0.3 µM).
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like ethanol or acetonitrile and dilute in Assay Buffer to the final working concentration (e.g., 0.5-1.0 mM).
-
Test Compound and Control Preparation: Prepare a stock solution of the this compound derivative and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 100 µL Assay Buffer.
-
Vehicle Control (Maximum Activity): 50 µL Assay Buffer + 50 µL hCAII Working Solution.
-
Positive Control: 50 µL Acetazolamide dilution + 50 µL hCAII Working Solution.
-
Test Compound: 50 µL test compound dilution + 50 µL hCAII Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor interaction.[5]
-
Reaction Initiation: Add 100 µL of p-NPA Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommended Concentration/Value | Purpose |
| hCAII | 0.2 - 0.3 µM | Enzyme source |
| p-NPA | 0.5 - 1.0 mM | Substrate |
| Acetazolamide | 10 nM - 100 µM | Positive control inhibitor |
| DMSO | < 1% (final) | Compound solvent |
| Wavelength | 405 nm | Detection of p-nitrophenol |
| Temperature | Room Temperature | Assay condition |
Organic Anion Transporter (OAT1/OAT3) Inhibition Assay
Scientific Principle: Organic anion transporters (OATs) are members of the solute carrier (SLC) family, primarily expressed in the kidney, where they mediate the secretion of a wide range of endogenous and exogenous organic anions.[6] Inhibition of OAT1 (SLC22A6) and OAT3 (SLC22A8) can lead to significant drug-drug interactions.[6] This assay utilizes human embryonic kidney (HEK293) cells stably expressing either hOAT1 or hOAT3. The activity of the transporter is measured by the uptake of a fluorescent substrate, such as 6-carboxyfluorescein (6-CF). A reduction in the intracellular fluorescence in the presence of a test compound indicates inhibition of OAT-mediated transport.[6]
Experimental Protocol:
Materials:
-
HEK293 cells stably expressing hOAT1 (HEK-OAT1) or hOAT3 (HEK-OAT3)
-
HEK293 cells transfected with an empty vector (HEK-EV) as a negative control
-
6-carboxyfluorescein (6-CF)
-
Probenecid (positive control inhibitor)[6]
-
Hank's Balanced Salt Solution (HBSS)
-
Poly-D-lysine coated 96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HEK-OAT1, HEK-OAT3, and HEK-EV cells in appropriate media. Seed the cells onto poly-D-lysine coated 96-well plates and grow to 95% confluence.[6]
-
Compound and Substrate Preparation:
-
Prepare serial dilutions of the this compound derivative and Probenecid in HBSS.
-
Prepare a working solution of 6-CF in HBSS.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cells once with HBSS.[6]
-
Add the test compound or control dilutions to the respective wells and pre-incubate at 37°C for 15-30 minutes.
-
Initiate the uptake by adding the 6-CF working solution to all wells.
-
Incubate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.[7]
-
Terminate the uptake by rapidly washing the cells twice with ice-cold HBSS.[6]
-
-
Fluorescence Measurement: Add HBSS to each well and measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 6-CF (e.g., Ex/Em = 485/535 nm).
Data Analysis:
-
Subtract the fluorescence signal from the HEK-EV cells (background) from the signals of the HEK-OAT1 and HEK-OAT3 cells to determine the transporter-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Parameter | Recommended Concentration/Value | Purpose |
| Cell Lines | HEK-OAT1, HEK-OAT3, HEK-EV | Biological system |
| Substrate | 6-carboxyfluorescein (6-CF) | Fluorescent probe for uptake |
| Positive Control | Probenecid | Known OAT inhibitor |
| Assay Buffer | HBSS | Physiologically relevant buffer |
| Temperature | 37°C | Physiological temperature |
Pannexin-1 Channel Inhibition Assay
Scientific Principle: Pannexin-1 (Panx1) forms large-pore channels in the plasma membrane that mediate the release of signaling molecules, most notably ATP.[8] Panx1 channels are implicated in inflammation and apoptosis.[8] This assay quantifies the inhibition of Panx1-mediated ATP release using a luciferin-luciferase bioluminescence system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.[9] A decrease in the light signal in the presence of a test compound indicates inhibition of Panx1 channel activity.
Experimental Protocol:
Materials:
-
Cell line with high Panx1 expression (e.g., certain cancer cell lines or cells overexpressing Panx1)
-
Luciferin-luciferase assay kit
-
Probenecid or Carbenoxolone (positive control inhibitors)[10]
-
High potassium buffer (for channel activation)
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture the Panx1-expressing cells and seed them in a 96-well white, opaque microplate.
-
Assay Procedure:
-
Wash the cells gently with a suitable buffer (e.g., OptiMEM).
-
Add the test compound or control dilutions to the wells and pre-incubate.
-
Add the luciferin-luciferase reagent to the wells.
-
Place the plate in the luminometer and measure the basal luminescence.
-
Stimulate Panx1 channel opening (e.g., by adding a high potassium buffer or another appropriate stimulus).
-
Measure the luminescence kinetically over time.
-
Data Analysis:
-
Calculate the rate of ATP release by determining the slope of the luminescence vs. time curve after stimulation.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
| Parameter | Recommended Concentration/Value | Purpose |
| Detection System | Luciferin-luciferase | Bioluminescent detection of ATP |
| Positive Control | Probenecid, Carbenoxolone | Known Panx1 inhibitors |
| Stimulus | High potassium buffer or specific agonist | To induce Panx1 channel opening |
| Plate Type | 96-well white, opaque | For luminescence assays |
TRPV1 Channel Modulation Assay
Scientific Principle: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain and inflammation.[11][12] Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺).[11] This assay measures changes in intracellular Ca²⁺ concentration using a fluorescent indicator, such as Fluo-4 AM.[11][12] Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to Ca²⁺. An increase in fluorescence upon stimulation with a TRPV1 agonist (e.g., capsaicin) indicates channel activation. Modulation of this response by a test compound can identify both agonists and antagonists.
Experimental Protocol:
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1)
-
Fluo-4 AM
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist, positive control)
-
Probenecid (can be used as a loading enhancer for the dye)
-
Pluronic F-127
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Seeding: Seed HEK-hTRPV1 cells in a 96-well black, clear-bottom microplate.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution containing Fluo-4 AM, Pluronic F-127, and optionally Probenecid in a physiological buffer.
-
Remove the culture medium, wash the cells, and incubate with the Fluo-4 AM loading solution at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the basal fluorescence.
-
Add the test compound or control (Capsazepine) and incubate.
-
Add the agonist (Capsaicin) to all wells to stimulate the TRPV1 channels.
-
Measure the fluorescence intensity kinetically.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence after agonist addition.
-
For antagonist screening, calculate the percentage of inhibition of the capsaicin-induced response.
-
For agonist screening, measure the increase in fluorescence induced by the test compound alone.
-
Determine EC50 (for agonists) or IC50 (for antagonists) from the respective dose-response curves.
| Parameter | Recommended Concentration/Value | Purpose |
| Cell Line | HEK-hTRPV1 | Biological system |
| Ca²⁺ Indicator | Fluo-4 AM | Fluorescent probe for intracellular calcium |
| Agonist | Capsaicin | To activate TRPV1 channels |
| Antagonist | Capsazepine | Positive control for inhibition |
| Plate Type | 96-well black, clear-bottom | For fluorescence assays |
Visualization of Workflows and Pathways
General Experimental Workflow
Caption: General workflow for in vitro screening of this compound derivatives.
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway for the TRPV1 calcium influx assay.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for the in vitro characterization of this compound derivatives. By employing this multi-assay approach, researchers can efficiently profile these compounds, leading to a deeper understanding of their biological activities. Positive hits in these primary screens should be followed by more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive), selectivity profiling against other related targets, and validation in more complex cellular models. This systematic approach will be instrumental in identifying promising lead candidates for further preclinical development.
References
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García-Castañeda, M., et al. (2022). Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation. Pharmaceuticals, 15(3), 346. [Link]
- BenchChem. (2025). Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin. BenchChem.
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Wiemer, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7275. [Link]
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Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
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Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Antimicrobial Agents and Chemotherapy, 61(12), e01198-17. [Link]
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De Petrocellis, L., et al. (2023). Fluorescence-Based Assay for TRPV1 Channels. In Methods in Molecular Biology (Vol. 2588, pp. 115-126). Humana, New York, NY. [Link]
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De Petrocellis, L., et al. (2023). Assay of TRPV1 Receptor Signaling. In TRP Channels (pp. 115-126). Humana, New York, NY. [Link]
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Xu, G., et al. (2018). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmacology and Experimental Therapeutics, 365(2), 385-393. [Link]
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Angeli, A., et al. (2014). Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 22(15), 4039-4045. [Link]
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Pellegatti, P., et al. (2017). Use of luciferase probes to measure ATP in living cells and animals. Nature Protocols, 12(8), 1535-1552. [Link]
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Chen, D. T., et al. (2015). Repositioning of drugs using open-access data portal DTome: A test case with probenecid (Review). Oncology Reports, 35(1), 12-20. [Link]
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Wittwer, M. B., et al. (2013). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. Clinical Pharmacology & Therapeutics, 94(2), 246-254. [Link]
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Sprowl, J. A., et al. (2016). Identification of OAT1/OAT3 as Contributors to Cisplatin Toxicity. Clinical and Translational Science, 9(6), 329-339. [Link]
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Vellas, C., et al. (2022). Lack of antiviral activity of probenecid in vitro and in Syrian golden hamsters. ACS Infectious Diseases, 8(5), 919-927. [Link]
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Perwitasari, O., et al. (2017). Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy. Antimicrobial Agents and Chemotherapy, 61(12). [Link]
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
- Angeli, A., et al. (2014). Exploring new Probenecid-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 22(15).
- ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?.
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Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 44(12), 735. [Link]
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Qiu, F., & Dahl, G. (2009). A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP. American Journal of Physiology-Cell Physiology, 296(2), C250-C255. [Link]
- ATCC. (n.d.). Establishment and characterization of a kidney-drug interaction model by stably expressing hOAT1 in HEK 293T/17 cells.
- ResearchGate. (n.d.). Uptake of enalaprilat in HEK293 cells transfected with individual....
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Bultynck, G., et al. (2012). Pannexin1 contributes to pathophysiological ATP release in lipoapoptosis induced by saturated free fatty acids in liver cells. Journal of Cellular Physiology, 227(6), 2526-2536. [Link]
- ResearchGate. (n.d.). Probenecid, a gout remedy, inhibits pannexin 1 channels. Am J Physiol Cell Physiol 295:C761-C767.
- ResearchGate. (n.d.). Characterization of OAT1- and OAT3-expressing HEK293 cells (A) Time....
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Bahadduri, P., et al. (2016). Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine. Journal of Pharmaceutical Sciences, 105(2), 850-856. [Link]
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Li, P. L., et al. (2016). Inhibition of Pannexin-1 Channel Activity by Adiponectin in Podocytes: Role of Acid Ceramidase Activation. The Journal of Biological Chemistry, 291(35), 18215-18225. [Link]
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McClenaghan, C., et al. (2012). TRPA1 Agonist Activity of Probenecid Desensitizes Channel Responses: Consequences for Screening. Assay and Drug Development Technologies, 10(6), 530-538. [Link]
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Huang, C. W., et al. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. International Journal of Molecular Sciences, 23(17), 9673. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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D'Ascenzio, M., et al. (2015). New amide derivatives of Probenecid as selective inhibitors of carbonic anhydrase IX and XII: biological evaluation and molecular modelling studies. Bioorganic & Medicinal Chemistry, 23(15), 4568-4575. [Link]
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Jorquera, G., et al. (2019). High extracellular ATP levels released through pannexin-1 channels mediate inflammation and insulin resistance in skeletal muscle fibres of diet-induced obese mice. Diabetologia, 62(7), 1236-1249. [Link]
- Thermo Fisher Scientific. (2013). Fluo-4 Calcium Imaging Kit. Thermo Fisher Scientific.
- Mylan Pharmaceuticals Inc. (n.d.).
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D'Ascenzio, M., et al. (2014). Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. Bioorganic & Medicinal Chemistry, 22(14), 3658-3665. [Link]
- Taylor & Francis. (n.d.). Probenecid – Knowledge and References. Taylor & Francis Online.
- Wikipedia. (n.d.). Probenecid. Wikipedia.
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Forsyth, A. M., et al. (2017). Possible roles for ATP release from RBCs exclude the cAMP-mediated Panx1 pathway. American Journal of Physiology-Heart and Circulatory Physiology, 312(6), H1114-H1124. [Link]
- Abbkine. (n.d.). Fluo-4 AM Calcium Assay Kit. Abbkine.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
-
Dahl, G. (2015). ATP release through pannexon channels. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20140188. [Link]
-
Zhang, Y., et al. (2025). Structural insights into TRPV2 modulation by probenecid. Nature Structural & Molecular Biology, 32(2), 245-253. [Link]
- ResearchGate. (n.d.). Probenecid specifically activates TRPV2. (A) Application of 100 M....
-
Anand, U., et al. (2021). Modulation of the TRPV1 channel: current clinical trials and recent patents with focus on neurological conditions. Expert Opinion on Therapeutic Patents, 31(1), 31-46. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Butylsulfamoyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(butylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful and efficient synthesis.
Synthesis Overview: The Reaction Pathway
The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and n-butylamine.[1][2] This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds.[3][4][5] The carboxylic acid and chlorosulfonyl groups on the starting material are both reactive, making careful control of reaction conditions paramount to achieving a high yield of the desired product.[2]
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the role of the base in this reaction, and which one should I choose?
A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction between the sulfonyl chloride and the amine.[6] Without a base, the HCl would protonate the unreacted n-butylamine, rendering it non-nucleophilic and halting the reaction. Common choices for bases include:
-
Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during work-up.
-
Triethylamine (TEA): A non-nucleophilic tertiary amine that is a good acid scavenger. It is generally easier to remove than pyridine due to its lower boiling point.
-
Aqueous bases (e.g., NaOH, K2CO3): These can be used in biphasic systems or aqueous media.[7] However, care must be taken to control the pH, as high pH can lead to hydrolysis of the sulfonyl chloride.
Q2: How do I choose the optimal solvent for this reaction?
The ideal solvent should dissolve the starting materials and be inert to the reactants and products. Common solvents for this synthesis include:
-
Dichloromethane (DCM): A good choice for reactions with organic bases like triethylamine.
-
Tetrahydrofuran (THF): Another popular aprotic solvent.
-
Water: Can be used, especially with inorganic bases.[7] Reactions in aqueous media can be advantageous for their environmental friendliness and ease of work-up.
Q3: What are the most common side reactions, and how can I minimize them?
The primary side reaction of concern is the hydrolysis of the 3-(chlorosulfonyl)benzoic acid starting material to 3-sulfobenzoic acid. This is particularly problematic if there is moisture in the reaction. To minimize this:
-
Ensure anhydrous conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Control stoichiometry: Using a slight excess of n-butylamine can help to ensure the sulfonyl chloride reacts preferentially with the amine.
Another potential side reaction is the formation of a disulfonamide if a primary amine with more than one amino group were used, though this is not a concern with n-butylamine.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[8] A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the starting material, product, and any byproducts. The disappearance of the starting material spot (3-(chlorosulfonyl)benzoic acid) and the appearance of the product spot indicate the reaction's progress.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to troubleshooting.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[8]2. Moisture contamination: Hydrolysis of the sulfonyl chloride.[8]3. Poor quality reagents: Degradation of starting materials.4. Inefficient purification: Loss of product during work-up and recrystallization.[8] | 1. Optimize reaction conditions: Increase reaction time or temperature and monitor by TLC.[8]2. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly.[8]3. Use fresh, high-purity reagents.4. Optimize purification: Choose an appropriate recrystallization solvent and minimize transfer losses. |
| Formation of Impurities | 1. Hydrolysis of sulfonyl chloride: Presence of water.2. Reaction with the carboxylic acid group: While less likely under these conditions, it's a possibility. | 1. As above, ensure anhydrous conditions.2. Characterize the impurity using techniques like NMR or Mass Spectrometry to identify its structure and determine its origin. |
| Difficult Product Isolation | 1. Product is too soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Product oiling out during recrystallization. | 1. Adjust the pH of the aqueous phase during work-up to precipitate the product. The carboxylic acid group will be deprotonated at high pH, making the product more water-soluble. Acidification will protonate it, decreasing its water solubility.[1]2. Add brine to the extraction to break up emulsions.3. For recrystallization, ensure the product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Standard Protocol
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
n-Butylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add n-butylamine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[9]
Optimized Protocol for Improved Yield and Purity
This protocol incorporates modifications to enhance the reaction's efficiency and the final product's quality.
Key Optimization Points:
-
Reverse Addition: Adding the sulfonyl chloride solution to the amine solution can help to maintain a low concentration of the electrophile, potentially reducing side reactions.
-
Temperature Control: Maintaining a low temperature during the addition of reagents helps to control the exothermic nature of the reaction and minimize byproduct formation.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Follow the work-up and purification steps as described in the standard protocol.
Caption: A logical workflow for synthesis and troubleshooting.
Data Presentation: Expected Outcomes
| Parameter | Standard Protocol | Optimized Protocol |
| Typical Yield | 60-75% | 75-90% |
| Purity (by NMR) | ~95% | >98% |
| Reaction Time | 2-4 hours | 3-4 hours |
| Key Advantage | Simplicity | Higher yield and purity |
References
- BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
- D. P. G. L. a. D. H. B. Blakemore, Synthesis of Sulfonamides, in Synthetic Methods in Drug Discovery: Volume 2, 2016.
- Pothion, H., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 5(10), 1135-1140.
- Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1552.
- Barabe, F., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
-
Pothion, H., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- O'Donoghue, A. C. (2008). The Synthesis of Functionalised Sulfonamides. University of Durham.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
- Reddy, P. V., et al. (2014). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-636.
-
CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757.
-
ResearchGate. (n.d.). Synthesis and refining of benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
Amrita University's CREATE. (2015, February 2). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]
-
European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting common issues in 3-Benzoyluracil synthesis.
-
Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]
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Technical Support Center: Synthesis of 3-(Butylsulfamoyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(butylsulfamoyl)benzoic acid. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a deep understanding of not just the desired reaction pathway, but also the competing side reactions that can impact yield, purity, and scalability. This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and yield-limiting side product in the synthesis of this compound?
A1: The most prevalent and problematic side product is 3-sulfobenzoic acid . This arises from the hydrolysis of the key intermediate, 3-(chlorosulfonyl)benzoic acid. Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture.[1][2] Even trace amounts of water in the reaction mixture, solvents, or from atmospheric humidity can lead to the rapid conversion of the sulfonyl chloride to the corresponding sulfonic acid. The resulting 3-sulfobenzoic acid is unreactive towards n-butylamine under standard amidation conditions, representing a direct loss of your intermediate and significantly reducing the overall yield.
Q2: My final product shows multiple spots on a TLC plate and several peaks in my HPLC analysis. What are the likely impurities?
A2: Besides the hydrolysis product (3-sulfobenzoic acid) discussed above, several other impurities can arise:
-
Isomeric Products: The initial chlorosulfonation of benzoic acid, while strongly directed to the meta-position, may produce small quantities of 2-(butylsulfamoyl)benzoic acid and 4-(butylsulfamoyl)benzoic acid.
-
Unreacted Starting Material: Incomplete chlorosulfonation can leave residual benzoic acid. Similarly, an incomplete reaction in the second step can leave unreacted 3-(chlorosulfonyl)benzoic acid or its hydrolysis product.
-
Dimeric/Polymeric Impurities: While less common under controlled conditions, if an amine with a free N-H bond is present on the starting aromatic ring (not the case here, but a general concern in sulfonamide synthesis), intermolecular reactions can lead to polymeric materials.[3]
-
Bis-Butylated Product: Reaction of n-butylamine at both the sulfonyl chloride and the carboxylic acid moieties to form N-butyl-3-(butylsulfamoyl)benzamide. This is more likely under harsh conditions or if the carboxylic acid is inadvertently activated.
Q3: Why is a base, such as pyridine or triethylamine, necessary in the reaction with n-butylamine?
A3: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[4] This acid will protonate the nucleophilic n-butylamine, converting it into its non-nucleophilic ammonium salt (CH₃(CH₂)₃NH₃⁺Cl⁻). This effectively removes the amine from the reaction. A non-nucleophilic base is added to scavenge the generated HCl, ensuring that the n-butylamine remains in its free, reactive form throughout the reaction. Using a slight excess of the base (e.g., 1.1-1.5 equivalents) is a common practice to drive the reaction to completion.[2]
Troubleshooting Guide: Side Product Identification & Prevention
This section addresses specific experimental issues, providing insights into their chemical origins and offering validated solutions.
Problem 1: A highly polar impurity, insoluble in organic solvents, is crashing out during workup.
-
Likely Identity: 3-Sulfobenzoic acid.
-
Causality: This is the classic signature of sulfonyl chloride hydrolysis. The sulfonic acid group is much more polar than the desired sulfonamide, leading to significantly different solubility profiles. The hydrolysis reaction is often rapid and exothermic, especially when the reaction mixture is quenched with water.[5]
-
Preventative Measures & Protocol Validation:
-
Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried before use. Solvents (e.g., THF, Dichloromethane, Acetonitrile) must be of anhydrous grade and preferably dried over molecular sieves.[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. This is particularly critical during the addition of reagents.
-
Reagent Quality: Use a fresh, high-purity bottle of 3-(chlorosulfonyl)benzoic acid. If the purity of the intermediate is in doubt, it should be used immediately after its synthesis and isolation.
-
Controlled Quench: When the reaction is complete, consider quenching by adding the reaction mixture to ice-cold water, rather than adding water to the reaction, to better control any exotherm from the hydrolysis of residual sulfonyl chloride.
-
Problem 2: NMR and Mass Spec data suggest the presence of isomers.
-
Likely Identity: 2-(Butylsulfamoyl)benzoic acid and/or 4-(butylsulfamoyl)benzoic acid.
-
Causality: The carboxylic acid group on benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. However, under forcing conditions (e.g., high temperatures or large excess of chlorosulfonic acid), the selectivity of the initial chlorosulfonation step can decrease, leading to the formation of minor ortho- and para-isomers.
-
Preventative Measures & Protocol Validation:
-
Temperature Control: The chlorosulfonation of benzoic acid should be performed at a controlled temperature. The reaction with chlorosulfonic acid is highly exothermic. Initial mixing is often done at 0-10 °C, followed by carefully controlled heating.[6] Avoid excessive temperatures (e.g., >150 °C), which can promote isomer formation.
-
Stoichiometry: Use a minimal excess of chlorosulfonic acid required to drive the reaction to completion. A large excess can lead to side reactions.
-
Purification of Intermediate: If isomeric impurities are a persistent issue, consider purifying the 3-(chlorosulfonyl)benzoic acid intermediate by recrystallization before proceeding to the amidation step.
-
Problem 3: A byproduct with a mass corresponding to the addition of two butylamine molecules is detected.
-
Likely Identity: N-butyl-3-(butylsulfamoyl)benzamide.
-
Causality: This side product forms when n-butylamine acts as a nucleophile at both the sulfonyl chloride group (highly reactive) and the carboxylic acid group (less reactive). Amide formation at the carboxylic acid site typically requires activation or higher temperatures. This can become competitive if the primary reaction with the sulfonyl chloride is sluggish or if the reaction is heated for an extended period.
-
Preventative Measures & Protocol Validation:
-
Temperature Management: The reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine is typically run at a low temperature (0 °C) and allowed to warm to room temperature.[2] Avoid unnecessary heating, which can promote the less favorable amide formation at the carboxylic acid.
-
Order of Addition: Add the n-butylamine solution slowly to the solution of the sulfonyl chloride at 0 °C. This maintains a low instantaneous concentration of the amine, favoring the more rapid reaction at the sulfonyl chloride site.
-
pH Control during Workup: During the acidic workup to protonate the carboxylate and precipitate the product, ensure the pH does not become strongly basic for extended periods, which could potentially favor unwanted reactions.
-
Data Summary & Visualization
Key Side Product Characteristics
| Side Product Name | Chemical Structure | Likely Cause | Key Analytical Signature (LC-MS) |
| 3-Sulfobenzoic acid | C₇H₆O₅S | Hydrolysis of sulfonyl chloride intermediate | Expected [M-H]⁻: m/z 201.0 |
| Isomeric Products | C₁₁H₁₅NO₄S | Non-selective chlorosulfonation | Expected [M-H]⁻: m/z 256.1 (Same as product) |
| N-butyl-3-(butylsulfamoyl)benzamide | C₁₅H₂₄N₂O₃S | Reaction of butylamine at carboxylic acid | Expected [M+H]⁺: m/z 313.2 |
Reaction Pathway Diagrams
The following diagrams illustrate the intended synthesis pathway and the major competing side reactions.
Caption: Intended synthesis pathway for this compound.
Caption: Major side reaction pathways competing with the main synthesis.
Recommended Experimental Protocol
This protocol is designed to minimize the formation of common side products. It is imperative that all steps are performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Reagents: In the dropping funnel, place benzoic acid (0.1 mol). To the flask, carefully add chlorosulfonic acid (0.4 mol) and cool the flask in an ice-water bath to 0-5 °C.
-
Reaction: Add the benzoic acid portion-wise to the stirred, cold chlorosulfonic acid over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in an oil bath at 120-130 °C for 2 hours. Monitor the reaction by TLC (if a suitable system can be developed) or assume completion after the specified time.
-
Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Isolation: The solid precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids.
-
Drying: Dry the isolated intermediate in a vacuum desiccator over P₂O₅. Do not dry at high temperatures, as this can cause decomposition. Use the intermediate immediately in the next step.
Part B: Synthesis of this compound
-
Setup: In an oven-dried 250 mL round-bottom flask under a Nitrogen atmosphere, dissolve the freshly prepared 3-(chlorosulfonyl)benzoic acid (0.09 mol) in 100 mL of anhydrous THF. Cool the solution in an ice-water bath to 0-5 °C.
-
Reagent Addition: In a separate flask, prepare a solution of n-butylamine (0.2 mol, ~2.2 equivalents) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirred solution of the sulfonyl chloride over 20-30 minutes. The excess n-butylamine acts as both the nucleophile and the base to neutralize the generated HCl.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the sulfonyl chloride by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Dissolve the residue in 100 mL of water and a small amount of 1M NaOH to deprotonate the carboxylic acid and dissolve the product. Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove any non-acidic organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. The target compound, this compound, will precipitate as a white solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
-
Purity Check: Assess the purity of the final product by HPLC, ¹H NMR, and melting point determination.[7][8]
References
- King, J. F.; Durst, T. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- ChemicalBook. 3-SULFAMOYL-BENZOIC ACID | 636-76-0.
- ChemBK. 3-Sulfamoylbenzoic acid.
- Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Moody, C. J.; et al. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
- King, J. F.; et al. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- National Institutes of Health (NIH). Synthetic methodology for the preparation of N-hydroxysulfamides.
- BenchChem. Minimizing side products in sulfonamide synthesis.
- National Institutes of Health (NIH). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- Google Patents. Process for the preparation of sulfamylbenzoic acids.
- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- Wikipedia. Sulfonamide.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids.
- BenchChem. Establishing the Purity of Synthesized Benzoylsulfamic Acid: A Comparative Guide to Analytical Methods.
- Quora. How can benzoic acid be tested for purity?
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
Technical Support Center: Purification of 3-(Butylsulfamoyl)benzoic acid
Welcome to the technical support center for the purification of 3-(butylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this and structurally similar compounds. Our goal is to equip you with the scientific rationale behind purification strategies to ensure the highest purity of your final product.
I. Understanding the Compound and Common Impurities
This compound is a key building block in medicinal chemistry and drug discovery.[1][2][3] Its synthesis typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine.[4] This process can introduce several impurities that need to be removed to obtain a high-purity final product.
Common Impurities:
-
Unreacted Starting Materials: 3-(chlorosulfonyl)benzoic acid and n-butylamine.
-
By-products: Di-substituted products or products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and workup.
-
Inorganic Salts: Formed during the reaction or workup.
The purification strategy chosen will depend on the nature and quantity of these impurities.
II. Troubleshooting Guide: Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[5] The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[6]
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent, and it's boiling, but my crude this compound is not fully dissolving. What should I do?
-
Answer: This is a common issue that can arise from a few factors.
-
Insufficient Solvent: You may not have reached the saturation point yet. Cautiously add small portions of the hot solvent until the solid dissolves completely.[6][7] Avoid adding a large excess, as this will reduce your recovery yield.
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a small amount of solid remains even after adding a significant amount of hot solvent, it's likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[8]
-
Incorrect Solvent Choice: this compound, being an organic acid, has specific solubility characteristics. While water can be a good solvent for recrystallizing benzoic acid due to its higher solubility at elevated temperatures, a mixed solvent system (e.g., ethanol-water, acetone-water) might be more effective for this substituted analogue.[7][9] Experiment with different solvent systems if a single solvent is not effective.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oil, not as crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.[10]
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation. Covering the flask can help slow the cooling process.[7][10]
-
Add More Solvent: The concentration of your compound might be too high. Reheat the solution until the oil redissolves, add a small amount of additional solvent, and then cool slowly.[10]
-
Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a different polarity might be necessary.
-
Issue 3: No crystals form upon cooling.
-
Question: My solution is clear and has cooled to room temperature, but no crystals have formed. What can I do to induce crystallization?
-
Answer: A supersaturated solution that fails to crystallize needs a nucleation site to begin crystal growth.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to start forming.[7]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[7]
-
Reduce the Volume of Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling in an Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
-
Experimental Workflow: Recrystallization
Caption: A typical workflow for the recrystallization of a solid organic compound.
III. FAQs: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of your final product.[11]
-
Question 1: What is a suitable HPLC method for analyzing this compound?
-
Answer: A reversed-phase HPLC method is generally suitable for this type of compound. A C18 column is a good starting point. The mobile phase would typically consist of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic solvent is often used to ensure the elution of all components. UV detection around 210-254 nm is appropriate for aromatic compounds.[11][12]
-
-
Question 2: My HPLC chromatogram shows peak tailing for my main compound. What is the cause and how can I fix it?
-
Answer: Peak tailing for an acidic compound like this compound can be caused by several factors:
-
Secondary Interactions: The acidic silanol groups on the silica-based stationary phase can interact with your acidic analyte, causing tailing. Ensure the pH of your mobile phase is low enough (at least 2 pH units below the pKa of your compound) to keep the benzoic acid protonated and minimize these interactions.[11]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[11]
-
Column Degradation: The column may be old or contaminated. Flushing the column or replacing it may be necessary.
-
-
-
Question 3: I see unexpected peaks in my chromatogram. What could they be?
-
Answer: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants from your sample preparation or HPLC system.
-
Synthetic Impurities: Refer back to the synthesis to hypothesize potential side products or unreacted starting materials.
-
Degradation: Benzoic acid derivatives can be sensitive to heat and light. Ensure proper storage of your sample.[13]
-
System Contamination: Run a blank gradient (injecting only your mobile phase) to check for peaks originating from the HPLC system or solvents.[11]
-
-
Data Presentation: Purity Analysis
| Analytical Technique | Purpose | Typical Results for High Purity Sample |
| HPLC | Quantify purity and identify impurities | >98% peak area of the main compound |
| Melting Point | Assess purity and identify the compound | Sharp melting range (e.g., 1-2 °C) |
| ¹H NMR | Confirm chemical structure and identify impurities | Resonances corresponding to the structure with no significant impurity peaks |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the expected mass (257.31 g/mol )[14] |
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Start with a solvent system like ethanol/water. In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the solid. This indicates a good solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the minimum amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely while heating on a hot plate.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh approximately 10 mg of the purified this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[11]
V. Logical Relationships in Purification
Caption: Decision-making workflow for the purification of this compound.
References
- Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved from [Link]
-
LibreTexts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Transgenomic. (n.d.). User Guide for Organic Acids Analysis Columns. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
National Bureau of Standards. (1943). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 30(3), 1041-1057. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
-
European Patent Office. (2019). Method for purification of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of benzoic acid and salts thereof.
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. labsolu.ca [labsolu.ca]
Technical Support Center: Overcoming Solubility Challenges with 3-(Butylsulfamoyl)benzoic Acid
Welcome to the technical support guide for 3-(Butylsulfamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Section 1: Compound Profile at a Glance
This compound is a molecule featuring two key functional groups that dictate its solubility behavior: a carboxylic acid and an N-butyl-substituted sulfonamide.[1] Its structure is analogous to the well-known uricosuric agent Probenecid, which is practically insoluble in water and dilute acids but soluble in dilute alkali and organic solvents like DMSO and ethanol.[2][3][4] This profile strongly suggests that this compound's solubility is highly dependent on pH.
The carboxylic acid group is acidic, while the proton on the sulfonamide nitrogen is also weakly acidic. This dual acidic nature means the molecule's net charge, and therefore its aqueous solubility, can be dramatically manipulated by adjusting the pH of the solution.[5][6][7]
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₁₅NO₄S | [8] |
| Molecular Weight | 257.31 g/mol | [1] |
| Key Functional Groups | Carboxylic Acid, Sulfonamide | [1] |
| Predicted Solubility | Poorly soluble in water and acidic solutions; soluble in alkaline solutions and polar aprotic solvents (e.g., DMSO). | [3][4][9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users face when first working with this compound.
Q1: What is the recommended solvent for making a primary stock solution?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[10][11] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[11] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.[10]
Q2: My compound won't dissolve completely in DMSO at room temperature. What should I do?
If you encounter difficulty, you can employ gentle heating or sonication.[10]
-
Warming: Place the vial in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it could potentially degrade the compound.[10]
-
Sonication: Use a bath sonicator for several minutes to break up solid aggregates and facilitate dissolution.[10]
-
Vortexing: Gentle vortexing can also aid dissolution.[10]
Q3: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer/media. Why did this happen and how can I fix it?
This is a classic case of solvent-induced precipitation, also known as the "anti-solvent" effect.[12] Your compound is soluble in 100% DMSO, but when this solution is diluted into an aqueous environment, the polarity of the solvent system changes dramatically. Water acts as an anti-solvent for your lipophilic compound, causing it to crash out of solution.[12]
Solutions:
-
pH Adjustment: The most effective method for this compound. Ensure your final aqueous buffer has a pH above the pKa of the carboxylic acid group (typically > pH 5.5-6.0) to form the much more soluble carboxylate salt. See Protocol 3.1.1.
-
Co-Solvents: Introduce an intermediate solvent that is miscible with both water and DMSO to lessen the polarity shock.[13][14] See Protocol 3.2.1.
-
Dilution Strategy: Modify your dilution technique. Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.
Q4: What is the maximum final DMSO concentration I should use in my cell-based assays?
High concentrations of DMSO can be toxic to cells and interfere with assay results.[10][15] It is crucial to keep the final concentration as low as possible and consistent across all wells, including vehicle controls.[10][15]
-
General Cell Lines (e.g., HeLa, HepG2): ≤ 0.5% is a widely recommended upper limit.[10][16]
-
Primary Cells or Sensitive Cell Lines: ≤ 0.1% is a safer starting point, as these cells are often more sensitive.[10][17]
Always perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.[15]
Section 3: Advanced Troubleshooting & In-Depth Protocols
Topic 3.1: The pH-Dependent Solubility Challenge
The solubility of this compound is fundamentally linked to its ionization state, which is controlled by the pH of the solution.[18] At low pH, both the carboxylic acid and sulfonamide groups are protonated and the molecule is neutral and poorly soluble. As the pH increases, the carboxylic acid deprotonates to form a highly soluble carboxylate anion, dramatically increasing aqueous solubility.[19][20]
Protocol 3.1.1: Solubilization by pH Adjustment
This protocol leverages the formation of a soluble salt by deprotonating the carboxylic acid group.
Objective: To prepare a stock solution of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
10 mM Sodium Hydroxide (NaOH) or a suitable buffer like 50 mM Tris pH 8.0
-
Calibrated pH meter
-
Sterile, conical tubes
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Suspension: Add a small amount of your target aqueous buffer (e.g., PBS pH 7.4) to the powder. It will likely form a suspension.
-
Titrate with Base: While stirring or vortexing, add 10 mM NaOH dropwise. Monitor the solution for clarity.
-
Check pH: Once the compound is fully dissolved, check the pH of the solution. The pH should be basic enough to ensure the carboxylic acid remains deprotonated.
-
Adjust to Final Volume: Bring the solution to the final desired volume and concentration with your target buffer.
-
Sterile Filter: If for cell culture use, sterile filter the final solution through a 0.22 µm filter.
Trustworthiness Check: Before using this stock in an assay, confirm that the final pH of your assay medium does not shift significantly upon addition of the stock solution. Always run a vehicle control using the same buffered solution without the compound.
Topic 3.2: Utilizing Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds in aqueous solutions.[13][21] They work by reducing the polarity of the aqueous medium, effectively creating a more favorable environment for the compound and preventing precipitation.[14][22] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[13][14]
Protocol 3.2.1: Preparing a Working Solution with a Co-Solvent
Objective: To prepare a final working solution for an assay where pH adjustment is not feasible.
Materials:
-
High-concentration stock of this compound in 100% DMSO.
-
Co-solvent (e.g., Ethanol or Propylene Glycol).
-
Final aqueous buffer (e.g., PBS or assay buffer).
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in the chosen co-solvent. For example, dilute your 10 mM DMSO stock 1:10 in ethanol to create a 1 mM solution in 10% DMSO / 90% Ethanol.
-
Add to Aqueous Buffer: Slowly add the intermediate co-solvent dilution to your final aqueous buffer while vortexing to reach the desired final concentration. This two-step process provides a gentler transition in solvent polarity.
-
Observe for Clarity: Ensure the final solution remains clear and free of precipitation.
Trustworthiness Check: The final concentration of both DMSO and the co-solvent must be tested for effects in your specific assay system. Run a vehicle control containing the same final concentrations of DMSO and co-solvent.
Section 4: Decision-Making Workflow for Solubilization
When faced with a solubility challenge, a systematic approach is most effective. The following workflow guides you through the selection of an appropriate strategy.
Section 5: Best Practices & Workflow for Cell-Based Assays
Maintaining compound solubility while minimizing vehicle-induced artifacts is paramount for generating reliable data in cell-based assays.
Protocol 5.1: Preparing Working Solutions for Cell Culture
This protocol minimizes the risk of precipitation by performing serial dilutions in 100% DMSO before the final "top-down" addition to the cell culture medium.
Step-by-Step Guide:
-
Prepare High-Concentration Stock: Prepare a primary stock solution in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.[10]
-
Create Serial Dilutions in DMSO: To generate a dose-response curve, perform serial dilutions in 100% DMSO.[10][23] For example, to make a 2-fold dilution series, transfer 50 µL of your 20 mM stock to a new tube containing 50 µL of 100% DMSO to get a 10 mM stock. Repeat this process for all desired concentrations. This ensures that every concentration point exists in the same solvent environment (100% DMSO).
-
Final Dilution into Media: Add a small, consistent volume of each DMSO dilution directly to the cell culture media in your assay plate. For a 1:1000 final dilution (to achieve 0.1% DMSO), you would add 1 µL of your DMSO stock to 1 mL (1000 µL) of media.
-
Example: Adding 1 µL of the 20 mM DMSO stock to 1 mL of media yields a final concentration of 20 µM compound in 0.1% DMSO.
-
Example: Adding 1 µL of the 10 mM DMSO stock to 1 mL of media yields a final concentration of 10 µM compound in 0.1% DMSO.
-
-
Vehicle Control: Prepare a control where you add the same volume (e.g., 1 µL) of 100% DMSO to the media. This is essential to differentiate compound effects from solvent effects.[10]
By following this procedure, you maintain a consistent, low final DMSO concentration across your entire experiment, which is critical for data integrity.[15]
References
-
Co-solvency and anti-solvent method for the solubility enhancement. CUSABIO. [Link]
-
Co-solvent: Significance and symbolism. CUSABIO. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC). [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central (PMC). [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
-
pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central (PMC). [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]
-
Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
Peptide solvent for cell-based Assay?. ResearchGate. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. [Link]
-
The effect of pH on the solubility of sulphonamides. PubMed. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352. PubChem. [Link]
-
Probenecid, Tablets USP. DailyMed. [Link]
-
PROBENECID. DailyMed. [Link]
-
Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Probenecid, Tablets USP [dailymed.nlm.nih.gov]
- 4. PROBENECID [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pH on the solubility of sulphonamides [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
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- 18. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 19. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 20. longdom.org [longdom.org]
- 21. Co-solvent: Significance and symbolism [wisdomlib.org]
- 22. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of 3-(Butylsulfamoyl)benzoic Acid Purification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the decomposition of 3-(Butylsulfamoyl)benzoic acid during silica gel chromatography. Our goal is to equip you with the expertise and practical solutions to overcome this common purification challenge, ensuring the integrity of your compound.
Introduction: The Stability Challenge of a Bifunctional Molecule
This compound is a molecule of interest in medicinal chemistry and materials science, featuring both a carboxylic acid and a sulfonamide functional group.[1] This bifunctional nature, however, presents a significant hurdle during purification by standard silica gel chromatography. The inherent acidity of silica gel can catalyze the degradation of this and similar molecules, leading to low yields, impure fractions, and wasted resources.[2][3] This guide will dissect the potential causes of decomposition and provide a systematic approach to troubleshooting and prevention.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing on the silica gel column?
A: The decomposition is likely due to the acidic nature of the silica gel surface. Silica gel has silanol groups (Si-OH) that are weakly acidic and can catalyze the hydrolysis of the sulfonamide bond.[2] While sulfonamides are generally stable, the presence of the carboxylic acid group on the same molecule can influence its reactivity. The acidic environment of the silica gel can protonate the sulfonamide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water molecules present in the solvent or adsorbed on the silica surface.
Q2: What are the likely decomposition products I should be looking for?
A: The primary decomposition pathway is likely the hydrolysis of the C-S bond in the butylsulfamoyl group or the S-N bond of the sulfonamide, although hydrolysis of the sulfonamide bond is a common degradation pathway for this class of compounds. This would result in the formation of 3-carboxybenzenesulfonic acid and butylamine, or benzoic acid and butylsulfamic acid. You may observe new, more polar spots on your TLC analysis of the collected fractions compared to your crude material.
Q3: How can I quickly test if my compound is unstable on silica gel?
A: A simple 2D TLC experiment can provide a rapid assessment of your compound's stability.[3]
Protocol for 2D TLC Stability Test:
-
Spot a concentrated solution of your crude this compound in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If your compound is stable, you will see all spots aligned on a diagonal line. If it decomposes, you will see new spots appearing off the diagonal, indicating the formation of degradation products during the chromatography.[3]
Troubleshooting Guides
If you have confirmed that your this compound is decomposing on silica gel, the following troubleshooting guides will help you to mitigate this issue.
Guide 1: Neutralizing the Silica Gel
The most direct approach to prevent acid-catalyzed decomposition is to neutralize the acidic silanol groups on the silica gel.[2]
Step-by-Step Protocol for Silica Gel Neutralization:
-
Prepare a Neutralized Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add a Base: Add a small amount of a volatile base, such as triethylamine (Et3N) or pyridine, to the slurry. A common starting point is 0.1-1% (v/v) of the total solvent volume.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry.
-
Use a Neutralized Eluent: Prepare your mobile phase with the same percentage of the chosen base.
-
Run the Chromatography: Proceed with your purification as usual.
dot
Caption: A workflow for diagnosing and resolving compound decomposition during silica gel chromatography.
Guide 2: Alternative Stationary Phases
If neutralization is not effective or if your compound is sensitive to base, consider using an alternative stationary phase.
| Stationary Phase | Polarity | Surface Chemistry | Best For | Considerations |
| Alumina (Al₂O₃) | Polar | Basic or Neutral | Basic and neutral compounds | Can be more reactive than silica for some compounds. |
| Florisil® | Polar | Weakly Acidic | Steroids, alkaloids, pesticides | A milder alternative to silica gel. |
| Reversed-Phase Silica (C18, C8) | Non-polar | Hydrophobic | Polar compounds | Requires aqueous mobile phases. |
Table 1: Alternative stationary phases for the purification of acid-sensitive compounds.
Guide 3: Alternative Purification Methods
For some compounds, chromatography may not be the optimal purification method. Consider these alternatives:
-
Recrystallization: If your crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Acid-Base Extraction: This classical technique can be very effective for separating acidic compounds from neutral or basic impurities.[4]
Protocol for Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The acidic this compound will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to re-protonate your compound, causing it to precipitate.
-
Collect the precipitated solid by filtration or extract it back into an organic solvent.
dot
Caption: Proposed acid-catalyzed decomposition mechanism of this compound on silica gel.
Conclusion
The purification of this compound can be challenging, but a systematic and informed approach can lead to successful outcomes. By understanding the underlying chemical principles of its decomposition on silica gel and by employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate these purification hurdles. Always remember to first diagnose the problem with a stability test before implementing a solution.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-(Butylsulfamoyl)benzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(butylsulfamoyl)benzoic acid. This document is designed for researchers and drug development professionals who are working with or troubleshooting this specific synthesis. The formation of the sulfonamide bond via the reaction of a sulfonyl chloride with an amine is a cornerstone of medicinal chemistry.[1][2] However, the success of this reaction, particularly when starting with 3-(chlorosulfonyl)benzoic acid, is critically dependent on one key parameter: the rigorous exclusion of water.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, providing you with the expert insights needed to diagnose issues, optimize your reaction conditions, and ensure reproducible, high-yield results.
Part 1: Frequently Asked Questions (FAQs) - Core Scientific Principles
This section addresses the fundamental "why" behind the stringent requirement for anhydrous conditions.
Q1: Why are anhydrous conditions absolutely critical for the synthesis of this compound?
A: The starting material, 3-(chlorosulfonyl)benzoic acid, contains a highly reactive sulfonyl chloride (-SO₂Cl) group.[3] The sulfur atom in this group is highly electrophilic and extremely susceptible to nucleophilic attack. In the desired reaction, the nucleophile is your n-butylamine. However, if water is present, it can also act as a nucleophile, leading to a competing and often faster side reaction: hydrolysis. This hydrolysis converts the reactive sulfonyl chloride into the corresponding and unreactive 3-(sulfamoyl)benzoic acid (a sulfonic acid).[4][5] This side reaction is irreversible and is the primary cause of low or non-existent product yields.[4]
Q2: What happens to my reaction if my sulfonyl chloride starting material hydrolyzes?
A: When 3-(chlorosulfonyl)benzoic acid hydrolyzes, it forms 3-carboxybenzenesulfonic acid. This sulfonic acid derivative is incapable of reacting with n-butylamine to form the desired sulfonamide bond. Consequently, your starting material is consumed, but no product is formed. On a Thin Layer Chromatography (TLC) plate, you would likely observe the disappearance of your sulfonyl chloride spot, but no new spot corresponding to your product. The resulting sulfonic acid is highly polar and will typically remain at the baseline of the TLC plate.
Q3: Can I use an aqueous base like sodium hydroxide (NaOH) to neutralize the HCl byproduct?
A: While some sulfonamide syntheses can be performed under aqueous conditions (e.g., Schotten-Baumann conditions), it is strongly discouraged for this specific laboratory-scale synthesis.[4] The deliberate introduction of water by using an aqueous base dramatically increases the risk of hydrolyzing your highly reactive sulfonyl chloride starting material.[4] A non-nucleophilic organic base, such as pyridine or triethylamine, is the preferred choice as it effectively neutralizes the generated HCl without competing with the amine nucleophile or introducing water.[6][7]
Q4: My bottle of 3-(chlorosulfonyl)benzoic acid is several years old. Is it still viable?
A: Caution is advised. Sulfonyl chlorides can degrade over time due to exposure to atmospheric moisture during storage and handling.[4] This slow hydrolysis reduces the concentration of the active reagent in the bottle, which will lead to lower yields.[4] For best results, it is always recommended to use a fresh or properly stored sulfonyl chloride. If you must use older reagent, consider it a potential source of failure if your yields are poor.
Part 2: Visualizing the Reaction: Desired Pathway vs. Hydrolysis
Understanding the competing reaction pathways is key to troubleshooting. The following diagram illustrates the desired productive reaction against the destructive hydrolysis side reaction.
Caption: Competing reaction pathways for 3-(chlorosulfonyl)benzoic acid.
Part 3: Troubleshooting Guide - A Logical Workflow
When experiments fail, a systematic approach is crucial. Use this guide to diagnose and resolve common issues encountered during the synthesis.
Problem: My reaction yield is consistently low or I've isolated no product at all.
This is the most common issue and is almost always linked to moisture contamination. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.
Problem: My TLC shows the sulfonyl chloride is consumed, but there is no product spot, only a streak at the baseline.
A: This is a classic sign of complete hydrolysis. Your starting material has reacted with water to form the highly polar sulfonic acid, which does not move up the TLC plate with common organic solvent systems. The root cause is a significant breach in your anhydrous setup. Re-evaluate all potential sources of moisture as outlined in the workflow above.
Part 4: Core Experimental Protocols for Maintaining Anhydrous Conditions
Adherence to these protocols is essential for success.
Protocol 1: Rigorous Drying of Glassware
Glass surfaces adsorb a thin film of water that must be removed before use.[8]
Method A: Oven Drying (Recommended for most applications)
-
Disassemble all glassware (e.g., remove stopcocks from addition funnels).
-
Wash and rinse the glassware thoroughly with deionized water, followed by a final rinse with acetone to facilitate drying.
-
Place the glassware in a laboratory oven set to >125 °C for a minimum of 12 hours, or ideally, overnight.[9]
-
Immediately before use, remove the hot glassware from the oven (using thermal gloves) and assemble it quickly while still hot.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon gas. This prevents moist air from being drawn back into the flask as it cools.
Method B: Flame Drying (For immediate use)
-
Assemble the clean, dry-to-the-touch apparatus.
-
Ensure the system is open to an inert gas flow (e.g., via a bubbler). Never heat a closed system.
-
Using a heat gun or a gentle Bunsen burner flame, carefully and evenly heat the entire surface of the glassware under a vacuum or a flow of inert gas.[8] Pay close attention to joints and areas where moisture can collect.
-
Continue heating until you no longer see condensation forming on the cooler parts of the glass.
-
Allow the apparatus to cool completely to room temperature under a positive pressure of dry inert gas.
Protocol 2: Preparation and Handling of Anhydrous Solvents
Commercial anhydrous solvents are excellent but must be handled properly to maintain their dryness. If you need to dry your own solvents, the following information is critical.
Table 1: Common Drying Agents for Reaction Solvents
| Drying Agent | Compatible Solvents | Incompatible Solvents | Key Considerations |
| **Calcium Hydride (CaH₂) ** | Dichloromethane (DCM), THF, Pyridine, Acetonitrile, Hydrocarbons | Alcohols, Acids | Reacts with water to produce H₂ gas and Ca(OH)₂. Efficient for pre-drying.[10][11] |
| Molecular Sieves (3Å or 4Å) | DCM, THF, Acetonitrile, Ethyl Acetate | None | Safer than reactive agents. Must be activated (heated under vacuum) before use. Very effective at scavenging trace water.[8][9] |
| Sodium/Benzophenone | Ethers (e.g., THF) | Halogenated solvents (DCM), Ketones, Esters, Protic solvents | Provides a visual indication of dryness (deep blue/purple color). Requires a dedicated still and extreme caution.[10] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Most organic solvents | - | Primarily used for drying solutions during workup, not for preparing anhydrous reaction solvents.[6][12] |
Step-by-Step Protocol: Drying Dichloromethane (DCM) with Calcium Hydride (CaH₂)
-
Pre-drying: Add approximately 10-20 g of powdered CaH₂ per liter of technical-grade DCM in a suitable flask.
-
Stirring: Stopper the flask (with a pressure-equalizing vent) and stir the suspension at room temperature for at least 12-24 hours.
-
Setup: Assemble a distillation apparatus that has been rigorously dried using one of the methods in Protocol 1.
-
Distillation: Carefully decant the pre-dried DCM into the distillation flask. Add a fresh portion of CaH₂.
-
Collection: Distill the DCM under an inert nitrogen or argon atmosphere. Collect the fraction boiling at 39-40 °C.
-
Storage: The freshly distilled anhydrous DCM should be used immediately or stored in a sealed flask over activated molecular sieves to maintain its dryness.[8]
By implementing these rigorous anhydrous techniques, you will eliminate the most common failure point in the synthesis of this compound and pave the way for consistent, high-yield results.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313. Retrieved from [Link]
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 10(4), 812-815. Retrieved from [Link]
- BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
King, J. F., & Lee, T. M. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2172. Retrieved from [Link]
-
Beck, T., & Arney, L. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments, (97), e52589. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11296. Retrieved from [Link]
-
Al-Hiari, Y. M. (2006). Synthesis of a series of dialkylsulphamylbenzoic acids. ResearchGate. Retrieved from [Link]
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- 8. moodle2.units.it [moodle2.units.it]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
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- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(Butylsulfamoyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(Butylsulfamoyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, improve yields, and ensure the high purity of your final product. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Synthesis Overview
The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 3-(chlorosulfonyl)benzoic acid and n-butylamine.[1] This reaction forms the stable sulfonamide bond and is generally efficient.
The core reaction is as follows:
-
Reactants : 3-(Chlorosulfonyl)benzoic acid and n-Butylamine
-
Product : this compound
-
Byproduct : Hydrochloric acid (HCl)
The generated HCl is typically neutralized by using an excess of the amine reactant or by adding a non-nucleophilic base.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each point explains the underlying chemical principles and provides actionable solutions.
Question: My final yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is the most frequent issue and can stem from several factors. Let's break down the likely culprits.
Cause 1: Hydrolysis of the Starting Material
3-(Chlorosulfonyl)benzoic acid is a highly reactive electrophile.[2] Its sulfonyl chloride group (-SO₂Cl) is extremely susceptible to hydrolysis by water, which converts it to the unreactive sulfonic acid. This side reaction is often the primary reason for low yields.
-
Mechanism of Failure: H₂O acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This leads to the formation of 3-(sulfo)benzoic acid and HCl, rendering the starting material useless for the desired reaction with n-butylamine.
-
Preventative Measures & Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if your protocol calls for them.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
-
Starting Material Quality: Use a fresh, high-purity bottle of 3-(chlorosulfonyl)benzoic acid. If the material is old or has been improperly stored, its quality may be compromised.[3]
-
Controlled Addition: If adding the sulfonyl chloride as a solid, do so in portions to minimize the time it is exposed to the atmosphere.
-
Cause 2: Incomplete Reaction or Suboptimal Stoichiometry
The reaction requires precise control over stoichiometry and conditions to proceed to completion.
-
Mechanism of Failure: Insufficient n-butylamine, inadequate reaction time, or incorrect temperature can lead to unreacted starting material remaining in the flask.
-
Solutions:
-
Amine Stoichiometry: At least two equivalents of n-butylamine are theoretically required: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct. In practice, using 2.1 to 2.5 equivalents is recommended to drive the reaction to completion. Alternatively, use one equivalent of n-butylamine and one equivalent of a non-nucleophilic base like triethylamine or pyridine.
-
Temperature Control: The reaction is typically exothermic. It is often started at a low temperature (0-5 °C) to control the initial reaction rate and minimize side reactions.[4] After the initial addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This provides direct evidence of reaction completion and prevents premature workup.
-
Cause 3: Inefficient Product Isolation
The workup procedure is critical for isolating your product effectively. This compound is an amphoteric molecule, meaning its solubility is highly dependent on pH.
-
Mechanism of Failure: If the pH is not correctly adjusted during the workup, the product may remain dissolved in the aqueous phase, leading to significant loss.
-
Solutions:
-
Precise Acidification: After the reaction is complete, the mixture is typically made basic (if not already) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then carefully acidified. The product will precipitate out at its isoelectric point. A final pH of ~2 to 3 is generally required to fully protonate the carboxylic acid group and ensure maximum precipitation.[4][5]
-
Controlled Precipitation: Add the acid (e.g., 10% HCl) dropwise while stirring vigorously in an ice bath.[4] Slow precipitation promotes the formation of purer, more easily filterable crystals.
-
Sufficient Chilling: Ensure the mixture is thoroughly chilled after acidification to minimize the product's solubility in the aqueous medium before filtration.
-
Caption: Troubleshooting flowchart for low product yield.
Question: My final product is impure. What are the likely contaminants and how do I remove them?
Answer: Purity is paramount, especially for pharmaceutical applications. The main impurities are typically unreacted starting materials, hydrolysis products, or over-reaction byproducts.
-
Impurity 1: 3-(sulfo)benzoic acid (Hydrolysis Product): This is highly water-soluble and will typically remain in the aqueous phase during workup, provided the pH is low enough to keep your desired product protonated and less soluble. If it co-precipitates, a careful recrystallization from an appropriate solvent system (e.g., aqueous ethanol) can effectively remove it.[6]
-
Impurity 2: Unreacted n-butylamine: This is a base. During the workup, when you acidify the solution, it will be converted to its protonated salt (n-butylammonium chloride), which is very soluble in water and will be removed in the filtrate.
-
Impurity 3: Unreacted 3-(chlorosulfonyl)benzoic acid: This is unlikely to survive the aqueous workup, as it will rapidly hydrolyze. Any trace amounts can be removed during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for this synthesis?
A typical lab-scale procedure involves dissolving n-butylamine in a suitable solvent (like water or THF), cooling the solution in an ice bath, and then slowly adding the 3-(chlorosulfonyl)benzoic acid.[4][5] The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature for several hours. The workup involves acidification to precipitate the product, followed by filtration, washing, and drying.[4]
Q2: Why is using excess n-butylamine important?
As mentioned, one equivalent of n-butylamine acts as the nucleophile, and the second acts as a base to scavenge the HCl produced. This is a practical application of the Schotten-Baumann reaction conditions.[7] Using a slight excess (e.g., 2.2 equivalents) ensures that the reaction equilibrium is pushed towards the product side and that the reaction medium does not become acidic, which could lead to unwanted side reactions.
Q3: What is the best way to purify the final product?
Recrystallization is the most effective method for purifying the crude this compound.[8] The key is selecting a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Recommended Solvent Systems:
-
Aqueous ethanol
-
Ethyl acetate/n-hexane
-
Hot water (though solubility might be low)[10]
-
The process involves dissolving the crude product in a minimal amount of the hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly, which causes the pure product to crystallize.[9]
Q4: What are the key safety precautions when handling 3-(chlorosulfonyl)benzoic acid?
This compound is corrosive and reacts with water.[2][3]
-
Always handle it in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Avoid inhalation of its dust.
-
Have a quenching agent (like sodium bicarbonate solution) nearby in case of spills.
Protocols & Data
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butylamine (2.2 eq.) in deionized water (approx. 10 mL per 10 mmol of the limiting reagent). Chill the flask in an ice bath to 0-5 °C.[4]
-
Reagent Addition: Slowly add 3-(chlorosulfonyl)benzoic acid (1.0 eq.) to the chilled amine solution in small portions over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Workup: Cool the reaction mixture in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate should form.[4]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[4]
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Data Presentation: Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq. 3-(chlorosulfonyl)benzoic acid | Limiting reagent. |
| 2.1 - 2.5 eq. n-Butylamine | Serves as both nucleophile and base.[7] | |
| Temperature | 0-5 °C (addition), then RT (reaction) | Controls exotherm, minimizes side reactions.[4] |
| Solvent | Water, THF, or Dichloromethane | Depends on subsequent workup and scale. |
| Workup pH | ~2-3 | Ensures complete precipitation of the product.[4][5] |
| Expected Yield | 85-95% (unoptimized) | Dependent on purity of reagents and conditions. |
References
- Benchchem. (n.d.). This compound | 7385-16-2.
- CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid.
- Benchchem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- Khan, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
- CAS. (n.d.). 3-(Chlorosulfonyl)benzoic acid - CAS Common Chemistry.
- Molbase. (n.d.). Synthesis of 3-butylamino-4-(4-chlorosulphonylphenoxy)-5-sulphamyl-benzoic acid.
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
- Betts, A. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Patents, Google. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- Adebayo, S. A., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorganic & Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95.
- Patents, Google. (n.d.). US3235588A - Purification of benzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. 3-(クロロスルホニル)安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. youtube.com [youtube.com]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting O-acylation vs. N-acylation in Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to address a common yet critical challenge in synthetic and medicinal chemistry: controlling the regioselectivity of acylation in sulfonamides. The competition between N-acylation and O-acylation can significantly impact reaction yields, purity, and the ultimate success of a synthetic campaign. This resource provides in-depth, experience-driven answers to frequently encountered problems, helping you navigate this complex synthetic landscape with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an unexpected byproduct in my sulfonamide acylation. How can I determine if it's the O-acylated isomer?
A1: Distinguishing between N- and O-acylated sulfonamides is crucial for troubleshooting. The two isomers have distinct spectroscopic and chemical properties.
-
Spectroscopic Analysis:
-
¹H NMR: The most telling feature is the sulfonamide N-H proton. In the desired N-acylated product, this proton is absent. In the starting sulfonamide, it typically appears as a broad singlet. If you observe the disappearance of the starting material but the persistence of a new N-H signal (often shifted), it may indicate O-acylation, as the N-H group remains intact. The protons adjacent to the nitrogen and the sulfonyl group will also experience different chemical shift environments.
-
¹³C NMR: The carbonyl carbon of the N-acyl group will have a characteristic chemical shift. While the difference between the N- and O-acylated isomers might be subtle, it can be a useful data point when combined with other information.
-
IR Spectroscopy: The N-acylsulfonamide will show a characteristic carbonyl (C=O) stretch, typically in the range of 1680-1750 cm⁻¹. The O-acylated isomer will also have a carbonyl stretch, but the S-O and N-H stretching frequencies will differ from the N-acylated product.
-
-
Chemical Stability:
-
O-acylsulfonamides are generally less stable than their N-acyl counterparts, particularly to hydrolysis.[1][2] You can perform a small-scale stability test by treating a sample of the byproduct with mild aqueous base or acid. The O-acylated product is more likely to hydrolyze back to the starting sulfonamide under these conditions. N-acylsulfonamides exhibit greater hydrolytic and enzymatic stability.[1][2]
-
A definitive method for characterization is X-ray crystallography if a suitable crystal can be obtained.
Q2: What are the fundamental chemical principles governing whether acylation occurs on the nitrogen or the oxygen of a sulfonamide?
A2: The competition between N- and O-acylation is a classic case of kinetic versus thermodynamic control, dictated by the relative nucleophilicity of the nitrogen and oxygen atoms of the sulfonamidate anion.[3][4][5]
-
Nucleophilicity: The sulfonamide proton is acidic (pKa ~10), and in the presence of a base, it deprotonates to form a resonance-stabilized anion. The negative charge is delocalized across the nitrogen and the two sulfonyl oxygens. Oxygen is more electronegative than nitrogen, meaning it can better stabilize a negative charge. Consequently, the oxygen atoms are considered "harder" nucleophiles, while the nitrogen is a "softer" and generally more nucleophilic atom.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (N-acylation): Acylation at the more nucleophilic nitrogen atom is typically faster and has a lower activation energy.[3][4][5] Therefore, under conditions that favor kinetic control (e.g., lower temperatures, short reaction times), the N-acylated product is often the major isomer.[5][6][7]
-
Thermodynamic Product (O-acylation leading to rearrangement or decomposition): While acylation can occur on oxygen, the resulting O-acylsulfonamide is often less stable than the N-acyl isomer. In some cases, the O-acylated product can rearrange to the more stable N-acylated product, especially at higher temperatures. However, O-acylation is more often an undesired side reaction.
-
The following diagram illustrates the competing pathways:
Caption: Competing N- and O-acylation pathways for a sulfonamide.
Troubleshooting Guide
Q3: My reaction is giving a mixture of N- and O-acylated products. How can I improve the selectivity for N-acylation?
A3: Optimizing reaction conditions is key to favoring the desired N-acylation. Here are several strategies, ranging from simple adjustments to alternative synthetic routes.
| Strategy | Principle | Recommended Actions |
| Choice of Base | A strong, non-nucleophilic base will efficiently generate the sulfonamidate anion without competing in the acylation. | Use sodium hydride (NaH) to fully deprotonate the sulfonamide before adding the acylating agent.[8] Avoid weaker amine bases like triethylamine or pyridine if O-acylation is a problem, as they may not fully deprotonate the sulfonamide, leading to a more complex reaction mixture. |
| Acylating Agent Reactivity | Highly reactive acylating agents (e.g., acyl chlorides) can be less selective. | Consider using a less reactive acylating agent, such as an acid anhydride.[1] Alternatively, in situ activation of a carboxylic acid using coupling agents like DCC or EDCI can provide a more controlled acylation.[8] N-acylbenzotriazoles are also effective and can be advantageous when the corresponding acyl chlorides are unstable.[9][10] |
| Temperature Control | Lower temperatures favor the kinetically controlled product (N-acylation). | Run the reaction at 0 °C or even lower temperatures. Add the acylating agent slowly to maintain a low reaction temperature and minimize local heating. |
| Solvent Effects | The solvent can influence the nucleophilicity of the anion. | Aprotic solvents like THF, DMF, or acetonitrile are generally preferred. Protic solvents can solvate the anion and reduce its reactivity. |
| Catalysis | Lewis acids can activate the acylating agent and promote N-acylation. | Catalytic amounts of Lewis acids such as Cu(OTf)₂, Bi(OTf)₃, or ZnCl₂ have been shown to effectively catalyze N-acylation, often under mild conditions.[1][8][11] |
Q4: I've tried optimizing the conditions, but O-acylation is still a persistent issue. Are there alternative synthetic methods that are highly selective for N-acylation?
A4: Yes, when direct acylation proves problematic, alternative strategies can offer excellent selectivity.
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of sulfonamides with alcohols.[12][13] While not a direct acylation, it can be part of a two-step sequence to achieve the desired product. The reaction proceeds with inversion of stereochemistry at the alcohol carbon and is highly selective for N-alkylation.[13]
-
"Sulfo-click" Reaction: This highly efficient reaction involves the coupling of a sulfonyl azide with a thioacid.[14] It is often fast, proceeds under mild, aqueous conditions, and provides excellent yields of N-acylsulfonamides.[14] This method is particularly useful for complex molecules where other functional groups might interfere with traditional acylation methods.[14]
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation using Sodium Hydride
This protocol is designed to maximize the formation of the N-acylated product by pre-forming the sulfonamidate anion.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 eq.) and anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Acylation: Cool the reaction mixture back to 0 °C. Add a solution of the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for selective N-acylation of sulfonamides.
References
-
Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State. Available from: [Link]
-
Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(8), 1463-1469. Available from: [Link]
-
Kaur, N., & Kishore, D. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 17(1), 15-33. Available from: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available from: [Link]
-
Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European journal of medicinal chemistry, 218, 113399. Available from: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(45), 32361-32406. Available from: [Link]
-
Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22. Available from: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available from: [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. Available from: [Link]
-
Backes, B. J., & Ellman, J. A. (2001). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. The Journal of Organic Chemistry, 66(4), 1332-1335. Available from: [Link]
-
Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. Available from: [Link]
-
Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. ResearchGate. Available from: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. Available from: [Link]
-
Difference Between O Acylation and N Acylation. (2020). Pediaa.Com. Available from: [Link]
-
Acylsulfonamide. Wikipedia. Available from: [Link]
-
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available from: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]
-
Wang, Y., et al. (2024). Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Taylor & Francis Online. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available from: [Link]
-
Kinetic Control vs. Thermodynamic Control. (2020). YouTube. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Available from: [Link]
-
Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 3-(Butylsulfamoyl)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the comprehensive technical support guide for the stability testing of 3-(butylsulfamoyl)benzoic acid and its derivatives. As a Senior Application Scientist, I understand that ensuring the stability of a drug substance is a critical aspect of pharmaceutical development, directly impacting its safety, efficacy, and shelf-life.[1] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of stability testing for this class of compounds.
This compound and its derivatives are characterized by a benzoic acid moiety and a butylsulfamoyl group, which present unique coordination possibilities and potential stability challenges.[2] A thorough understanding of their degradation pathways is essential for developing robust formulations and analytical methods. This resource will equip you with the knowledge to design and execute meaningful stability studies, interpret your results, and troubleshoot common issues you may encounter in the laboratory.
Fundamental Stability Principles and Potential Degradation Pathways
The stability of this compound and its derivatives is influenced by a combination of factors inherent to their structure, including the sulfonamide and carboxylic acid functional groups.[3] Understanding the primary degradation pathways is the first step in designing a comprehensive stability program.
Key Degradation Pathways:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[3][4] This can lead to the formation of sulfanilic acid and other related impurities.[3][4] The carboxylic acid group can also be a factor in the molecule's overall susceptibility to hydrolysis.
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, potentially leading to the formation of sulfonic acid derivatives or other oxidized species. Benzoic acid and its derivatives can also undergo oxidative degradation.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. This is a common degradation pathway for many pharmaceutical compounds and should be investigated as part of stress testing.[1][7]
-
Thermal Degradation: High temperatures can accelerate degradation reactions. For benzoic acid derivatives, decarboxylation to form benzene can occur at elevated temperatures.[8][9]
The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing, including recommendations for stress testing to identify likely degradation products.[7]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers may encounter during the stability testing of this compound and its derivatives.
Analytical Method-Related Issues (HPLC)
Q1: I'm observing peak tailing for my main compound peak in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like this compound.[10] The primary causes are often related to secondary interactions with the stationary phase or an inappropriate mobile phase pH.
-
Causality: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact with the carboxylate and sulfonamide groups of your analyte, leading to tailing.[10][11]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group. This will keep the analyte in its neutral, undissociated form, minimizing interactions with residual silanols.[10] Phosphoric acid or formic acid are commonly used for this purpose.[10]
-
Use a Different Column: Consider using a column specifically designed for polar compounds or one with a different stationary phase chemistry, such as a polar-embedded or polymer-based column.
-
Add a Competing Acid: Adding a small amount of a competing acid like trifluoroacetic acid (TFA) to the mobile phase can help to mask the active silanol sites. However, be aware that TFA can be difficult to flush from the HPLC system.[10]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[10]
-
Q2: My baseline is noisy and drifting during my HPLC run. What are the likely causes?
A2: A noisy or drifting baseline can obscure small impurity peaks and affect the accuracy of your quantification. The source of this issue can often be traced back to the mobile phase, the detector, or the pump.[10][12][13]
-
Causality: Dissolved gases in the mobile phase, impurities in the solvents, or temperature fluctuations in the detector cell can all contribute to baseline instability.[12]
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Always degas your mobile phase before use to remove dissolved air, which can form bubbles in the detector cell.[10]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and reagents to minimize impurities.[10]
-
Equilibrate the Column: Flush the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) until a stable baseline is achieved.[10]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and baseline noise.
-
Clean the Detector Cell: If the problem persists, the detector cell may be contaminated. Follow the manufacturer's instructions for cleaning the cell.
-
Degradation-Related Issues
Q3: I'm seeing a significant number of degradation products in my forced degradation studies, even under mild stress conditions. Is this expected?
A3: The presence of multiple degradation products, particularly from hydrolysis and oxidation, is not entirely unexpected for a molecule with both a sulfonamide and a benzoic acid moiety.[3][4] However, the extent of degradation will depend on the specific derivatives and the stress conditions applied.
-
Causality: The sulfonamide bond can be labile, and the aromatic ring can be susceptible to oxidation. The specific substituents on the benzoic acid ring and the butyl chain can also influence the molecule's overall stability.
-
Investigative Steps:
-
Systematically Evaluate Stress Conditions: As recommended by ICH guidelines, conduct forced degradation studies under a range of conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify the primary degradation pathways.[7]
-
Characterize Degradation Products: Use techniques like LC-MS/MS to identify the structures of the major degradation products. This will provide valuable information about the degradation mechanisms.
-
Develop a Stability-Indicating Method: Ensure your analytical method is capable of separating all significant degradation products from the parent compound and from each other.[14]
-
Q4: My compound appears to be degrading in the solid state during long-term stability studies. What could be the cause?
A4: Solid-state instability can be influenced by factors such as temperature, humidity, and light.
-
Causality: The crystalline form (polymorphism) of the compound can affect its stability. Amorphous material is generally less stable than a crystalline form. Hygroscopicity (the tendency to absorb moisture from the air) can also accelerate degradation by providing a medium for hydrolytic reactions.
-
Investigative Steps:
-
Control Storage Conditions: Ensure that your stability chambers are maintaining the correct temperature and humidity as per ICH guidelines.[15]
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your material before and after the stability study.
-
Assess Hygroscopicity: Perform a hygroscopicity study to determine the compound's affinity for moisture.
-
Evaluate Packaging: The container closure system is critical for protecting the drug substance from environmental factors.[7] Consider using packaging that provides a better moisture barrier if hygroscopicity is an issue.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to forced degradation studies as recommended by ICH guidelines.[7][16]
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound or its derivative in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[17]
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat at 60°C for a specified period.[17]
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation (Solution): Heat the sample solution at 70°C for a specified period.
-
Thermal Degradation (Solid State): Store the solid drug substance at an elevated temperature (e.g., 70°C) with and without humidity control.[17]
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[15][18]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.
Protocol 2: Long-Term Stability Study
This protocol is based on ICH guidelines for formal stability testing.[18][19]
Objective: To establish a re-test period for the drug substance or a shelf life for the drug product under recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[7][18]
-
Container Closure System: Package the samples in the container closure system proposed for marketing.[18]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Data Evaluation: Evaluate the data for any trends in the degradation profile or changes in other quality attributes. The results from the accelerated study can be used to predict the long-term stability.
Data Presentation
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradation Product (RRT) |
| 0.1 N HCl, 60°C | 24 | 85.2 | 14.8 | 0.75 |
| 0.1 N NaOH, 60°C | 8 | 90.5 | 9.5 | 0.82 |
| 3% H₂O₂, RT | 24 | 92.1 | 7.9 | 1.15 |
| 70°C, Solution | 48 | 98.5 | 1.5 | - |
| Photostability | - | 95.3 | 4.7 | 0.98 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (n.d.).
- Common HPLC problems and solutions for organic acid analysis. Benchchem. (2025).
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (n.d.).
- ICH Stability Testing Guidelines. SNS Courseware. (n.d.).
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025, March 21).
- ICH Guidelines for Stability. K.K. Wagh College of Pharmacy. (n.d.).
- Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL.
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2021). PubMed Central.
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (n.d.). National Institutes of Health.
- Benzoic Acid Parameters observed during forced degradation study. (n.d.). ResearchGate.
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Technical Support Center: Purification of 3-(Butylsulfamoyl)benzoic Acid
Welcome to the technical support guide for 3-(Butylsulfamoyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Critical Need for Purity
This compound is a key building block in medicinal chemistry and materials science. Its bifunctional nature, featuring both a carboxylic acid and a sulfonamide group, makes it a versatile scaffold. However, the common synthetic routes can introduce a variety of impurities that may interfere with subsequent reactions or biological assays. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your research.
The primary synthesis route involves the chlorosulfonation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid, followed by a nucleophilic substitution reaction with n-butylamine.[1] This process, while effective, can lead to several predictable impurities.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My isolated product is an off-white or yellowish solid with a low and broad melting point. What's the first step?
Answer:
This is a classic sign of multiple impurities, likely a combination of unreacted starting materials and colored by-products from the chlorosulfonation step.[2][3] The most robust initial purification strategy is recrystallization . The principle of recrystallization is based on the differential solubility of your target compound and its impurities in a chosen solvent system at varying temperatures.[4][5]
Causality: Your desired product, this compound, has both polar (carboxylic acid, sulfonamide) and non-polar (butyl chain, benzene ring) regions.[6] This allows for purification using a solvent-pair system. The goal is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[7][8]
Recommended Protocol: Recrystallization
-
Solvent Selection: Begin by testing solvent systems. Ethanol/water or acetone/water are excellent starting points.
-
Place a small amount of your crude product in a test tube.
-
Add a minimal amount of the primary solvent (e.g., ethanol) dropwise while heating until the solid dissolves completely.
-
Add the anti-solvent (e.g., water) dropwise while still hot until the solution becomes faintly cloudy.
-
Add another drop or two of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution. .
-
-
Bulk Recrystallization:
-
Dissolve the bulk of your crude product in a minimum volume of the hot primary solvent in an Erlenmeyer flask.[4]
-
If the solution is colored, this is the stage to use activated charcoal. Add a small amount (spatula tip) of activated carbon to the hot solution and continue to heat/swirl for 5-10 minutes to adsorb colored impurities.[5]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[4] This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
-
Slowly add the hot anti-solvent until persistent cloudiness is observed.
-
Allow the flask to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals, as the crystal lattice selectively incorporates molecules of your compound, excluding impurities.[4][7]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7] .
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and let them air dry.[5]
Validation: The purified product should have a sharper melting point and improved color. Compare the melting point of the recrystallized product with a small, unpurified sample you set aside.[4]
| Solvent System | Primary Solvent Rationale | Anti-Solvent Rationale | Expected Purity Improvement |
| Ethanol/Water | Good solubility of the organic compound due to hydrogen bonding with the polar groups.[9] | Water acts as an anti-solvent, significantly reducing solubility upon cooling. | High |
| Acetone/Water | Acetone is a strong polar aprotic solvent that readily dissolves the compound. | Water induces precipitation. | High |
| Toluene | Dissolves the non-polar parts of the molecule; less effective for polar impurities.[10] | N/A (single solvent) | Moderate; may not remove similar organic impurities. |
Question 2: I've recrystallized my product, but HPLC analysis still shows a significant impurity with a similar retention time. What's my next move?
Answer:
This situation suggests the presence of an impurity with polarity and solubility characteristics very similar to your target compound, making separation by recrystallization inefficient. The most powerful technique to resolve this is column chromatography .[11]
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). By carefully selecting the mobile phase, you can exploit subtle differences in polarity to separate your product from the persistent impurity.
Workflow: Purification via Flash Column Chromatography
The following diagram outlines the decision-making process for setting up your chromatographic purification.
Caption: Decision workflow for purification via column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For a compound like this compound, standard silica gel is the most common choice.[11]
-
Mobile Phase Selection (Eluent):
-
Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).
-
Crucial Tip: Because your compound is a carboxylic acid, it may streak on the silica plate. To prevent this, add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps the carboxylic acid protonated and leads to sharper bands.
-
Aim for an Rf value of ~0.3 for your target compound to ensure good separation on the column.
-
-
Column Packing and Loading:
-
Pack the column with silica gel as a slurry in your chosen mobile phase.
-
Dissolve your crude product in a minimal amount of a strong solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
After drying, carefully load this solid sample onto the top of the packed column. This "dry loading" technique typically results in better resolution than loading the sample as a liquid.
-
-
Elution and Collection: Run the column using the mobile phase determined from your TLC analysis, collecting fractions. Monitor the separation by TLC to identify which fractions contain your pure product.[11]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to remove?
Based on the common synthesis route[1], you should anticipate:
-
Benzoic Acid: The starting material.
-
3-(Chlorosulfonyl)benzoic acid: The reactive intermediate.
-
n-Butylamine: The amine reagent (usually volatile and easily removed).
-
3-Sulfobenzoic acid: Formed if the sulfonyl chloride intermediate hydrolyzes. This is highly polar and usually removed easily.
-
Di-sulfamoylated products: Formed if the reaction is not well-controlled.
Q2: How do I choose between normal-phase and reverse-phase chromatography?
-
Normal-Phase (e.g., Silica, Alumina): Separates compounds based on polarity, with non-polar compounds eluting first. This is the standard and most cost-effective method for this type of molecule.
-
Reverse-Phase (e.g., C18-modified silica): Separates compounds based on hydrophobicity, with polar compounds eluting first. This is an excellent alternative if normal-phase chromatography fails to provide adequate separation.[11] It is a common technique used in HPLC for purity analysis of sulfonamides and benzoic acid derivatives.[12][13][14]
Q3: What analytical techniques are best for assessing the final purity?
A combination of methods provides the most complete picture of purity:
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. It can detect impurities at very low levels.[13][14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation and can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your product and can help identify the mass of unknown impurities.
References
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- University of Missouri-St. Louis. The Recrystallization of Benzoic Acid.
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Validation & Comparative
A Comparative Efficacy Analysis of 3-(Sulfamoyl)benzoic Acid Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3][4] Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.[5][6] Among these, the 3-(sulfamoyl)benzoic acid core has emerged as a particularly fruitful starting point for generating potent and selective modulators of key physiological pathways. This guide provides a comparative analysis of the efficacy of various 3-(butylsulfamoyl)benzoic acid derivatives, drawing upon key studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential.
This document moves beyond a simple recitation of data, delving into the causal relationships between chemical structure and biological activity. We will explore the efficacy of these derivatives in three distinct and significant therapeutic areas: as agonists of the lysophosphatidic acid receptor 2 (LPA2), as antagonists of the P2Y14 receptor (P2Y14R), and as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Through a detailed examination of the available experimental data, we aim to provide a clear and objective comparison to guide future research and development efforts.
Comparative Efficacy of 3-(Sulfamoyl)benzoic Acid Derivatives
The therapeutic efficacy of 3-(sulfamoyl)benzoic acid derivatives is highly dependent on the specific substitutions made to the core scaffold. These modifications influence the compound's affinity and selectivity for its biological target. The following tables summarize the in vitro efficacy of various derivatives across different biological targets.
LPA2 Receptor Agonists
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is implicated in a range of physiological processes, and its modulation is of interest for various therapeutic applications. A study by Kihara et al. (2014) identified several potent and specific sulfamoyl benzoic acid analogues as LPA2 agonists.[7][8]
| Compound ID | Substitution Pattern | EC50 (nM) | Target |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.00506 ± 0.00373 | LPA2 |
| 11c | 5-fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 0.15 ± 0.02 | LPA2 |
| 8c | 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 60.90 ± 9.39 | LPA2 |
| 4 | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | ~2000 | LPA2 |
Table 1: Comparative efficacy of sulfamoyl benzoic acid analogues as LPA2 receptor agonists. Data sourced from Kihara et al., 2014.[7]
The data clearly indicates that substitutions on the benzoic acid ring significantly impact agonist potency. The introduction of a chloro group at the 5-position in compound 11d resulted in a remarkable increase in potency, with an EC50 in the picomolar range.[7]
P2Y14 Receptor Antagonists
The P2Y14 receptor is a GPCR involved in inflammatory responses, making it a promising target for anti-inflammatory therapies. A recent study by Song et al. (2025) described a series of 3-sulfonamido benzoic acid derivatives as potent P2Y14R antagonists for the potential treatment of acute lung injury.[9]
| Compound ID | Key Structural Features | IC50 (nM) | Target |
| 25l | 3-sulfonamido benzoic acid derivative | 5.6 ± 0.3 | P2Y14R |
| PPTN | Previously reported potent P2Y14R antagonist | Not specified, but 25l has superior binding affinity | P2Y14R |
Table 2: Efficacy of a lead 3-sulfonamido benzoic acid derivative as a P2Y14R antagonist. Data sourced from Song et al., 2025.[9]
Compound 25l emerged as a highly potent antagonist with an IC50 in the low nanomolar range, demonstrating superior activity and druggability properties compared to the known antagonist PPTN.[9]
h-NTPDase Inhibitors
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) play a crucial role in regulating purinergic signaling and are implicated in various pathological conditions, including thrombosis and inflammation. A study by Iqbal et al. (2023) reported the synthesis and evaluation of sulfamoyl-benzamide derivatives as selective inhibitors of different h-NTPDase isoforms.[10]
| Compound ID | Substitution Pattern | IC50 (µM) | Target Isoform |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | h-NTPDase1 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 0.72 ± 0.11 | h-NTPDase3 |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 0.27 ± 0.08 | h-NTPDase2 |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | 0.29 ± 0.07 | h-NTPDase2 |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | 0.13 ± 0.01 | h-NTPDase2 |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 0.28 ± 0.07 | h-NTPDase8 |
Table 3: Comparative efficacy and selectivity of sulfamoyl-benzamide derivatives as h-NTPDase inhibitors. Data sourced from Iqbal et al., 2023.[10]
This series of compounds demonstrated not only potent inhibitory activity but also selectivity for different h-NTPDase isoforms, highlighting the potential for developing highly specific therapeutic agents.[10]
Experimental Methodologies
To ensure the reproducibility and validity of the efficacy data presented, it is crucial to understand the experimental protocols employed. The following sections detail the key methodologies used in the cited studies.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives generally follows a well-established chemical pathway.[1]
Step 1: Chlorosulfonation of Benzoic Acid Benzoic acid is reacted with an excess of chlorosulfonic acid at elevated temperatures. The electrophilic substitution reaction introduces a chlorosulfonyl (-SO2Cl) group at the meta-position of the carboxylic acid, yielding 3-(chlorosulfonyl)benzoic acid.[1]
Step 2: Sulfonamide Formation The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with a primary or secondary amine, in this case, n-butylamine, to form the sulfonamide linkage. This nucleophilic substitution reaction yields this compound.[1]
General synthetic scheme for this compound.
In Vitro Efficacy Assays
The efficacy of the synthesized derivatives was determined using specific in vitro assays tailored to the biological target.
LPA2 Receptor Agonist Activity Assay: The agonist activity of the sulfamoyl benzoic acid analogues at the LPA2 receptor was likely determined using a cell-based functional assay. A common method involves transiently or stably expressing the human LPA2 receptor in a suitable cell line (e.g., HEK293) and measuring the downstream signaling events upon compound stimulation. This could involve measuring changes in intracellular calcium levels using a fluorescent dye or quantifying the accumulation of second messengers like inositol phosphates. The concentration-response curves are then generated to calculate the EC50 values.
P2Y14 Receptor Antagonist Activity Assay: The antagonist activity of the 3-sulfonamido benzoic acid derivatives against the P2Y14 receptor would have been assessed in a competitive binding assay or a functional assay. In a functional assay, cells expressing the P2Y14 receptor are co-incubated with a known agonist and varying concentrations of the test compound. The ability of the test compound to inhibit the agonist-induced response (e.g., calcium mobilization) is measured, and the IC50 value is determined.
h-NTPDase Inhibition Assay: The inhibitory activity of the sulfamoyl-benzamide derivatives against different h-NTPDase isoforms was likely measured using a colorimetric assay. This assay typically involves incubating the recombinant human NTPDase enzyme with its substrate (e.g., ATP or ADP) in the presence of varying concentrations of the inhibitor. The enzyme activity is determined by measuring the amount of inorganic phosphate released, often through the formation of a colored complex with malachite green. The IC50 values are then calculated from the concentration-inhibition curves.
Workflow for in vitro efficacy determination.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is paramount for rational drug design. The 3-(sulfamoyl)benzoic acid derivatives discussed herein modulate distinct signaling pathways.
LPA2 Receptor Signaling
As agonists of the LPA2 receptor, the sulfamoyl benzoic acid analogues initiate a G protein-coupled signaling cascade. Upon binding of the agonist, the LPA2 receptor couples to Gαq/11, Gαi/o, and Gα12/13 proteins. Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
Simplified LPA2 receptor signaling pathway.
Conclusion and Future Directions
The 3-(sulfamoyl)benzoic acid scaffold has proven to be a versatile platform for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the efficacy of these derivatives as LPA2 receptor agonists, P2Y14R antagonists, and h-NTPDase inhibitors. The remarkable potency and selectivity achieved in some instances underscore the therapeutic potential of this chemical class.
Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds identified in these studies. In vivo efficacy studies in relevant animal models are a critical next step to validate the therapeutic potential of these derivatives for conditions such as inflammatory diseases, thrombosis, and cancer.[1][3] Furthermore, a deeper understanding of the structure-activity relationships will continue to guide the rational design of next-generation therapeutics based on the 3-(sulfamoyl)benzoic acid core.
References
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Kihara, Y., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. Available from: [Link]
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Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 13(1), 11259. Available from: [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 3-(Butylsulfamoyl)benzoic Acid Analogs
In the landscape of modern drug discovery, the 3-(butylsulfamoyl)benzoic acid scaffold has emerged as a versatile and highly adaptable framework for designing targeted inhibitors and modulators of various key biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure. We will delve into the nuanced effects of chemical modifications on their biological activity, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.
The parent compound, this compound, is structurally related to probenecid, a well-known uricosuric agent that inhibits renal tubular transport of organic anions.[1][2] This foundational knowledge has spurred the exploration of a vast chemical space around this scaffold, leading to the discovery of potent and selective agents for a range of targets, including transporters, enzymes, and G-protein coupled receptors (GPCRs).
The Core Scaffold: A Launchpad for Molecular Design
The this compound molecule can be dissected into three key regions for SAR analysis: the benzoic acid ring, the sulfamoyl linker, and the N-alkyl substituent. Strategic modifications in each of these regions have profound impacts on the resulting compound's potency, selectivity, and pharmacokinetic properties.
Caption: Key regions of the this compound scaffold.
Comparative Analysis of Biological Targets and SAR
The versatility of the this compound scaffold is evident in the diverse range of biological targets it can be engineered to modulate. Below, we compare the SAR for several key targets.
Uric Acid Transporter 1 (URAT1) Inhibitors
Hyperuricemia, a precursor to gout, is often caused by the under-excretion of uric acid. URAT1, a renal transporter, is a prime target for uricosuric agents as it is responsible for the majority of uric acid reabsorption.[3] Probenecid, a dipropylsulfamoyl analog, is a known URAT1 inhibitor, albeit with limitations such as low efficacy and a short half-life.[3]
SAR Insights:
-
N-Alkyl Group: The nature of the N-alkyl substituent on the sulfonamide is critical. While probenecid features two propyl groups, modifications to this portion significantly impact potency.
-
Benzoic Acid Ring: Substitutions on the aromatic ring can modulate activity. For instance, the introduction of electron-withdrawing or donating groups alters the electronic properties and binding interactions.
| Compound/Analog | Modification from Parent Structure | URAT1 Inhibitory Activity (IC50) | Reference |
| Probenecid | N,N-dipropyl instead of N-butyl | Micromolar range | [3] |
| Benzbromarone | Different core scaffold | Potent inhibitor | [3] |
| Novel Diarylmethane Analogs | Varied substituents on a different backbone | 0.12 µM (for compound 1hh) | [3] |
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)
NTPDases are enzymes that hydrolyze extracellular nucleotides and are implicated in various pathological conditions, including thrombosis, inflammation, and cancer.[4] Analogs of sulfamoyl benzoic acid have been explored as inhibitors of these enzymes.
SAR Insights:
-
N-Substituent: Cyclopropyl and morpholine substitutions on the sulfonamide have yielded potent inhibitors. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid is a selective and potent inhibitor of h-NTPDase8.[4]
-
Benzoic Acid Ring: The presence of a chlorine atom on the benzoic acid ring appears to be favorable for activity against certain NTPDase isoforms.[4]
| Compound | Target NTPDase Isoform | Inhibitory Activity (IC50) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 µM |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 µM |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 µM |
Data synthesized from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[4]
Lysophosphatidic Acid Receptor 2 (LPA2) Agonists
Lysophosphatidic acid (LPA) is a signaling lipid that acts through multiple G-protein coupled receptors. The LPA2 receptor, in particular, has anti-apoptotic and protective effects in the gut.[5][6] Sulfamoyl benzoic acid analogs have been developed as the first specific agonists for LPA2, with some exhibiting subnanomolar activity.[5][6]
SAR Insights:
-
Isosteric Replacement: The design of these agonists involved the isosteric replacement of a sulfur atom in a known LPA mimetic with the -NH-SO2- group of the sulfamoyl benzoic acid scaffold.[6]
-
Head Group Modifications: Modifications to the "head group" of the molecule, which interacts with the receptor binding pocket, are crucial for achieving high potency. For instance, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid demonstrated picomolar activity.[6]
| Compound | Modification | LPA2 Receptor Activity (EC50) |
| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | 5.06 x 10⁻³ ± 3.73 x 10⁻³ nM |
Data from a study on the design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[6]
P2Y14 Receptor (P2Y14R) Antagonists
The P2Y14 receptor is a potential target for inflammatory diseases, including acute lung injury.[7] A series of 3-sulfonamido benzoic acid derivatives have been designed and evaluated as P2Y14R antagonists.
SAR Insights:
-
Novel Scaffolds: By building upon the structure of a known potent P2Y14R antagonist (PPTN), researchers have developed novel scaffolds based on the 3-sulfonamido benzoic acid core.[7]
-
Enhanced Potency and Properties: One of the most potent compounds identified, 25l, exhibited an IC50 of 5.6 ± 0.3 nM and demonstrated superior binding affinity and pharmacokinetic properties compared to the parent compound.[7]
Experimental Protocols: A Foundation for Discovery
The following are generalized, step-by-step methodologies for key experiments used in the evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves a two-step process: chlorosulfonation of a benzoic acid derivative followed by amination.[4][8]
Caption: General synthetic workflow for this compound analogs.
Protocol:
-
Chlorosulfonation: To a stirred solution of the starting benzoic acid derivative, add chlorosulfonic acid dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then heated to facilitate the reaction.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride intermediate. The precipitate is then filtered, washed with cold water, and dried.
-
Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). The desired amine (e.g., n-butylamine) is added, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[9]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the enzyme solution, and the test compound (or vehicle control).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active molecules. The structure-activity relationships discussed herein highlight the critical role of systematic chemical modifications in achieving high potency and selectivity for various targets. Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy. The continued exploration of novel substitutions and isosteric replacements on this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.
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A Senior Application Scientist's Guide to IC50 Determination for 3-(Butylsulfamoyl)benzoic Acid Derivatives
This guide provides a comprehensive comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of 3-(butylsulfamoyl)benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of experimental design, offering field-proven insights to ensure data integrity and reproducibility. We will explore both direct enzyme inhibition assays and cell-based viability assays, providing a comparative framework to guide your selection of the most appropriate method for your research objectives.
Introduction to this compound Derivatives and Their Biological Target
This compound and its analogs are a class of organic compounds characterized by a benzoic acid core substituted with a butylsulfamoyl group. Structurally, these compounds belong to the broader family of sulfonamides.[1] In pharmacological research, sulfonamide-based structures are renowned for their inhibitory activity against a variety of enzymes, most notably carbonic anhydrases (CAs).[1][2][3][4][5]
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their physiological roles are diverse, including pH regulation, CO2 transport, and electrolyte balance.[1] Several CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[1][2] Given the structural features of this compound derivatives, they are prime candidates for investigation as carbonic anhydrase inhibitors.[2][3] Therefore, a primary focus for determining their IC50 will be on assays that directly measure the inhibition of CA activity.
The Concept of IC50: A Measure of Inhibitor Potency
The IC50, or half-maximal inhibitory concentration, is a quantitative measure indicating the concentration of an inhibitory substance required to reduce a specific biological or biochemical process by 50%.[6][7] It is a critical parameter in drug discovery for assessing the potency of an antagonist or inhibitor.[6][7] It's important to note that the IC50 value is not an absolute constant; it can be influenced by experimental conditions such as substrate concentration, particularly for competitive inhibitors.[8][9] For this reason, careful and consistent experimental design is paramount.
Comparative Methodologies for IC50 Determination
We will now compare two robust and widely adopted methods for determining the IC50 of this compound derivatives: a direct in vitro carbonic anhydrase inhibition assay and a cell-based viability assay.
Methodology 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This method directly measures the enzymatic activity of a purified carbonic anhydrase isoform in the presence of varying concentrations of the inhibitor. While the physiological reaction of CA involves CO2 hydration, a common and convenient spectrophotometric assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA), which is also catalyzed by CAs.[1]
Rationale for Method Selection:
This assay is highly specific as it directly interrogates the interaction between the compound and its purified target enzyme. It provides a mechanistic understanding of the compound's inhibitory potential, free from the complexities of a cellular environment.
Experimental Workflow Diagram:
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Detailed Step-by-Step Protocol:
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in a suitable solvent like DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 8-10 points, from 100 µM down to low nM).
-
Enzyme Solution: Prepare a working solution of purified bovine carbonic anhydrase II (bCA II) in a Tris-sulfate buffer (pH 7.6).[1] The final concentration in the well should be determined empirically to give a robust signal.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 60 µL of 50 mM Tris-sulfate buffer (pH 7.6, containing 0.1 mM ZnCl2).[1]
-
Add 10 µL of the test compound at various concentrations (including a vehicle control, e.g., 1% DMSO).[1]
-
Add 10 µL of the bCA II enzyme solution.[1]
-
Mix and pre-incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate substrate solution.
-
Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the data to percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[10][11]
-
Methodology 2: Cell-Based Viability/Cytotoxicity Assay (MTT Assay)
This method assesses the effect of the this compound derivatives on the viability of a relevant cell line. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13] A decrease in the number of viable cells results in a decrease in the amount of formazan produced.
Rationale for Method Selection:
While less direct, this assay provides crucial information on the compound's effect within a more physiologically relevant context.[14] It accounts for factors like cell permeability and potential off-target effects that might contribute to cytotoxicity. The resulting IC50 from this assay is often interpreted as the concentration that reduces cell viability by 50%.[15]
Experimental Workflow Diagram:
Caption: Workflow for cell-based MTT viability assay.
Detailed Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., a cancer cell line known to overexpress a target CA isoform, like HT-29 or A549) in appropriate growth medium.
-
Harvest cells during their logarithmic growth phase and adjust the cell suspension to a concentration of 1x10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. % Viability = 100 * (Abs_treated / Abs_control)
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[10][16]
-
Comparison of Methodologies
| Feature | In Vitro Enzyme Inhibition Assay | Cell-Based Viability Assay (MTT) |
| Principle | Measures direct inhibition of purified enzyme activity. | Measures overall effect on cell viability/metabolic activity.[13] |
| Specificity | High; directly assesses target engagement. | Lower; reflects a combination of target engagement, cell permeability, and potential off-target toxicity. |
| Throughput | High | High |
| Complexity | Moderate; requires purified enzyme. | Relatively simple; requires cell culture facilities. |
| Data Interpretation | Provides mechanistic insight into enzyme inhibition (Ki can be derived).[8] | Provides a more physiologically relevant measure of potency, but mechanism is not elucidated.[14] |
| Typical IC50 Range | Often lower (nM to low µM) for potent inhibitors.[3] | Can be higher due to barriers like cell membrane permeability. |
Data Presentation and Interpretation
The results from IC50 determination experiments are best presented in both graphical and tabular formats. A sigmoidal dose-response curve provides a visual representation of the inhibitor's potency, while a table allows for easy comparison of IC50 values between different derivatives.
Example Data Table:
| Compound | Target | Assay Type | IC50 (µM) |
| Derivative A | Carbonic Anhydrase II | Enzyme Inhibition | 0.52 |
| Derivative B | Carbonic Anhydrase II | Enzyme Inhibition | 1.28 |
| Derivative A | HT-29 Cells | Cell Viability (MTT) | 5.7 |
| Derivative B | HT-29 Cells | Cell Viability (MTT) | 12.4 |
| Probenecid (Control) | Carbonic Anhydrase II | Enzyme Inhibition | > 100 |
Interpreting the Dose-Response Curve:
The dose-response curve, generated by plotting the biological response against the log of the inhibitor concentration, should be sigmoidal.[10] The IC50 is the concentration at the inflection point of this curve. A steeper curve indicates a more cooperative or switch-like inhibition, while a shallower curve suggests a more gradual response.
Conclusion
The determination of IC50 is a foundational step in the characterization of novel therapeutic candidates like this compound derivatives. The choice between a direct enzyme inhibition assay and a cell-based viability assay depends on the research question. For understanding the direct interaction with the intended target, such as carbonic anhydrase, the in vitro enzyme assay is superior. To assess the compound's efficacy in a more complex biological system, which includes factors like cell penetration and overall cytotoxicity, a cell-based assay is indispensable. Often, a comprehensive evaluation will employ both methodologies to build a complete profile of the compound's activity. By following robust, well-validated protocols and employing rigorous data analysis, researchers can generate reliable and comparable IC50 data to guide the drug development process.
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A Comparative Guide to LPA2 Receptor Agonists: 3-(Butylsulfamoyl)benzoic Acid and its Analogs Versus Other Small Molecules
For researchers and drug development professionals navigating the landscape of lysophosphatidic acid (LPA) receptor modulation, the selection of an appropriate agonist for the LPA2 subtype is a critical decision. This guide provides an in-depth, objective comparison of 3-(butylsulfamoyl)benzoic acid and its structurally related analogs against other notable LPA2 receptor agonists, with a focus on experimental data to inform compound selection for in vitro and in vivo studies.
Introduction to LPA2 Receptor Agonism
The lysophosphatidic acid receptor 2 (LPA2) is a G protein-coupled receptor (GPCR) implicated in a diverse array of physiological and pathological processes, including cell survival, proliferation, migration, and tissue repair.[1][2] Its activation has shown therapeutic potential in mitigating conditions such as secretory diarrhea and gastric erosion caused by nonsteroidal anti-inflammatory drugs.[1] Consequently, the development of potent and selective LPA2 agonists is an area of significant research interest. This guide will focus on a comparative analysis of two major classes of LPA2 agonists: the sulfamoyl benzoic acid derivatives, exemplified by this compound and its potent analog DBIBB, and the distinct chemical scaffold represented by GRI977143.
Comparative Analysis of LPA2 Receptor Agonists
The efficacy and utility of an LPA2 agonist are primarily determined by its potency, selectivity, and functional effects. This section will dissect these parameters for the selected compounds, drawing upon available experimental data.
Potency: A Tale of Two Scaffolds
The potency of an agonist, typically quantified by its half-maximal effective concentration (EC50), is a key determinant of its therapeutic window and potential for off-target effects. The sulfamoyl benzoic acid class of LPA2 agonists demonstrates remarkably high potency. For instance, DBIBB (2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl)butylsulfamoyl] benzoic acid) , a close analog of this compound, exhibits an EC50 in the picomolar to low nanomolar range for murine and human LPA2 receptors, respectively.[3] Another analog, 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-butyl)sulfamoyl)benzoic acid, has an EC50 of approximately 2 µM, while further optimization of this scaffold has led to compounds with picomolar activity.[4]
In contrast, GRI977143 , a non-lipid agonist with a distinct chemical structure, displays a significantly lower potency, with a reported EC50 of 3.3 µM.[1]
| Compound Class | Representative Compound(s) | Reported EC50 at LPA2 | Reference(s) |
| Sulfamoyl Benzoic Acids | DBIBB | 5 pM (murine), 25 nM (human) | [3] |
| 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-butyl)sulfamoyl)benzoic acid | ~ 2 µM | [4] | |
| Other Small Molecules | GRI977143 | 3.3 µM | [1] |
It is important to note that direct comparison of EC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Selectivity Profile
An ideal agonist should exhibit high selectivity for its target receptor to minimize off-target effects. The sulfamoyl benzoic acid analogs have been reported to be highly specific for the LPA2 receptor. For example, 2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid was found to be a specific agonist of LPA2 without activating or inhibiting LPA1, LPA3, LPA4, or LPA5 receptors.[4] In contrast, while GRI977143 is a specific agonist for LPA2, it has been shown to exhibit antagonist activity at the LPA3 receptor at higher concentrations.[4]
Downstream Signaling Pathways
Activation of the LPA2 receptor initiates a cascade of intracellular signaling events. LPA2 is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. This promiscuous coupling leads to the activation of diverse downstream effector pathways, providing a mechanistic basis for the pleiotropic effects of LPA2 agonism.
Figure 1: Simplified signaling pathways downstream of LPA2 receptor activation.
Phenotypic Effects: A Comparative Overview
The ultimate validation of an agonist's utility lies in its ability to elicit specific and reproducible phenotypic changes. Both classes of LPA2 agonists have demonstrated significant effects in key cellular assays.
Anti-apoptotic Activity
A hallmark of LPA2 activation is its pro-survival signaling. Both sulfamoyl benzoic acid analogs and GRI977143 have been shown to protect cells from apoptosis induced by various stimuli, including radiation and chemotherapeutic agents.[1][2] This effect is often mediated through the activation of pro-survival kinases like ERK.
Cell Migration
LPA2 signaling is also a key regulator of cell migration. The activation of the Gα12/13-RhoA pathway leads to cytoskeletal rearrangements that are essential for cell motility. This has implications for both physiological processes like wound healing and pathological conditions such as cancer metastasis.
Experimental Protocols
To facilitate the direct comparison and evaluation of these agonists in your own research, we provide detailed, step-by-step protocols for key in vitro assays.
[35S]GTPγS Binding Assay for LPA2 Receptor Activation
This assay directly measures the initial step of G protein activation following agonist binding to the LPA2 receptor.
Figure 2: Workflow for the [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human LPA2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine in the following order:
-
Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP (10 µM final concentration).
-
Varying concentrations of the LPA2 agonist.
-
Membrane suspension (10-20 µg of protein per well).
-
-
Initiate the binding reaction by adding [35S]GTPγS (0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Serum Response Element (SRE) Luciferase Reporter Assay
This assay measures the activation of the ERK/MAPK pathway, a downstream consequence of LPA2 receptor activation, by quantifying the expression of a luciferase reporter gene under the control of the Serum Response Element (SRE).
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with a plasmid encoding the human LPA2 receptor and a reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple SREs. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Agonist Stimulation:
-
24 hours post-transfection, replace the culture medium with serum-free medium and incubate for an additional 18-24 hours.
-
Add varying concentrations of the LPA2 agonist to the wells and incubate for 6 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Cell Migration (Wound Healing) Assay
This assay provides a functional readout of LPA2-mediated cell migration.
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cells (e.g., A549 lung cancer cells, which endogenously express LPA2) in a 6-well plate and grow to confluence.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a linear scratch in the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Agonist Treatment and Imaging:
-
Replace the medium with serum-free medium containing the LPA2 agonist at the desired concentration.
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each time point and condition.
-
Calculate the percentage of wound closure over time to quantify cell migration.
-
Anti-Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the ability of LPA2 agonists to inhibit apoptosis by measuring the activity of the executioner caspases, caspase-3 and caspase-7.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with the LPA2 agonist for 1 hour.
-
Induce apoptosis by adding an apoptotic stimulus (e.g., staurosporine or a chemotherapeutic agent).
-
-
Caspase Activity Measurement:
-
After the desired incubation time (e.g., 4-6 hours), add a luminogenic caspase-3/7 substrate to the wells.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence, which is proportional to the caspase-3/7 activity.
-
-
Data Analysis:
-
Compare the caspase activity in agonist-treated cells to that in untreated control cells to determine the percentage of apoptosis inhibition.
-
Conclusion and Future Directions
The choice between this compound analogs and other LPA2 agonists like GRI977143 will depend on the specific experimental goals. For studies requiring high potency and selectivity, the sulfamoyl benzoic acid scaffold offers a significant advantage. However, the commercial availability and existing literature for GRI977143 may make it a suitable choice for initial exploratory studies.
The detailed protocols provided in this guide should empower researchers to conduct rigorous, side-by-side comparisons of these and other LPA2 agonists, ultimately leading to a more informed selection of research tools and the advancement of our understanding of LPA2 signaling in health and disease.
References
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Efficacy Comparison of LPA 2 Antagonist H2L5186303 and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice. (2022). MDPI. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health. [Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed. [Link]
-
Caspase 3-7 Activity Assay Cell Line. Innoprot. [Link]
-
GTPγS Binding Assays. (2012). National Center for Biotechnology Information. [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Assay Genie. [Link]
-
Generation of a novel HEK293 luciferase reporter cell line by CRISPR/Cas9-mediated site-specific integration in the genome to explore the transcriptional regulation of the PGRN gene. (2019). National Institutes of Health. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). ACS Publications. [Link]
-
Lysophosphatidic Acid 2 Receptor-mediated Supramolecular Complex Formation Regulates Its Antiapoptotic Effect. (2010). National Center for Biotechnology Information. [Link]
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A Technical Guide to P2Y14 Receptor Antagonists: Benchmarking 3-(Butylsulfamoyl)benzoic Acid Derivatives Against Key Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant therapeutic target in a spectrum of inflammatory, immune, and metabolic disorders, as well as chronic pain.[1][2] The development of potent and selective antagonists for this receptor is a critical endeavor in advancing novel therapeutics. This guide provides an in-depth, objective comparison of 3-(butylsulfamoyl)benzoic acid and its derivatives against other prominent P2Y14R antagonists, supported by experimental data and detailed methodologies to inform and guide research and development.
The P2Y14 Receptor Signaling Cascade: A Primer
The P2Y14 receptor is canonically coupled to the Gi/o family of G proteins.[3] Agonist binding, such as by UDP-glucose, triggers the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The dissociated Gαi subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This primary signaling pathway modulates a variety of downstream cellular responses, including chemotaxis of immune cells. The intricate nature of this signaling pathway underscores the importance of developing specific antagonists to dissect its role in pathophysiology.
Caption: P2Y14R Signaling Pathway and Point of Antagonist Intervention.
Comparative Analysis of P2Y14R Antagonists
The landscape of P2Y14R antagonists is characterized by several distinct chemical scaffolds. This section provides a comparative overview of their performance, with a focus on potency and known characteristics. While direct head-to-head studies are limited, the available data allows for a robust comparison.
| Antagonist/Scaffold | Chemical Structure Example | Potency (IC50/Ki) | Key Characteristics & Remarks |
| 3-Sulfonamido Benzoic Acid | Compound 25l | 5.6 nM (IC50)[4] | A promising class of antagonists with high potency, surpassing that of the well-established PPTN. Compound 25l has demonstrated in vivo efficacy in a mouse model of acute lung injury, suggesting good therapeutic potential.[4][5] This class represents a significant advancement in the pursuit of orally bioavailable P2Y14R antagonists. |
| 2-Naphthoic Acid | PPTN | ~4 nM (IC50)[6], 434 pM (KB)[7] | PPTN is a potent, high-affinity, and highly selective antagonist widely used as a research tool.[7] However, its zwitterionic nature contributes to poor solubility and low oral bioavailability, limiting its therapeutic development.[2] |
| 3-Amide Benzoic Acid | Compound 16c | 1.77 nM (IC50)[8] | This scaffold has yielded highly potent antagonists with improved aqueous solubility and metabolic stability compared to PPTN.[8] These compounds show promise for further preclinical development. |
| Pyrazole Analogues | Compound 16 | 1.93 nM (IC50)[5] | Developed through a scaffold hopping strategy, these antagonists exhibit improved physicochemical properties and potential anti-inflammatory activities.[5] |
| Phenyl-Triazolyl Benzoic Acid | Compound 71 | 31.7 nM (IC50)[9] | While less potent than other leading scaffolds, this class demonstrates the potential for bioisosteric replacement of the naphthalene core of PPTN to improve physicochemical properties.[9] |
Experimental Protocols for P2Y14R Antagonist Characterization
The rigorous evaluation of P2Y14R antagonists relies on a suite of well-defined in vitro and in vivo assays. The following protocols provide a detailed, step-by-step guide for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the P2Y14 receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y14 receptor.
-
Radioligand: [³H]UDP-glucose.
-
Test compounds (unlabeled antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from P2Y14R-expressing cells.
-
In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]UDP-glucose and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the P2Y14 receptor.[6]
-
P2Y14R agonist (e.g., UDP-glucose).[6]
-
Forskolin.[6]
-
Test compounds (antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed P2Y14R-expressing HEK293 cells in a 384-well plate and culture overnight.[10]
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of the test compound for 30 minutes at 37°C.[6]
-
Add a fixed concentration of UDP-glucose (agonist) and forskolin (to stimulate cAMP production) to the wells.[6]
-
Incubate for 30 minutes at 37°C.[6]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.
Caption: Experimental Workflow for P2Y14R Antagonist Evaluation.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block agonist-induced intracellular calcium release in cells engineered to couple P2Y14R to the phospholipase C pathway.[11]
Materials:
-
P2Y14R-expressing cells co-transfected with a promiscuous G-protein (e.g., Gα16).[11]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
P2Y14R agonist (e.g., UDP-glucose).
-
Test compounds (antagonists).
-
Fluorescence plate reader.
Procedure:
-
Seed the transfected cells in a multi-well plate and load them with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Add a P2Y14R agonist to stimulate the cells.
-
Monitor changes in intracellular calcium in real-time using a fluorescence plate reader.
-
Quantify the antagonist's ability to inhibit the agonist-induced calcium signal to determine its IC50.[11]
In Vivo Model: LPS-Induced Acute Lung Injury
This model assesses the anti-inflammatory efficacy of P2Y14R antagonists in a relevant disease context.[4][5]
Animals:
-
Male C57BL/6 mice.
Procedure:
-
Administer the P2Y14R antagonist (e.g., compound 25l) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).[4]
-
After a predetermined time, induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS).
-
At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts and protein concentration.
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in BALF or lung homogenates using ELISA or other immunoassays.[4]
Conclusion and Future Directions
The development of P2Y14R antagonists has seen significant progress, with several chemical scaffolds demonstrating high potency and selectivity. The 3-sulfonamido benzoic acid class, in particular, represents a promising avenue for the development of orally bioavailable drugs with therapeutic potential in a range of inflammatory diseases.[4][5] The continued application of the robust experimental protocols outlined in this guide will be crucial for the comprehensive evaluation and comparison of novel P2Y14R antagonists, ultimately paving the way for the clinical translation of this important class of therapeutics. Future research should focus on obtaining direct comparative data for a wider range of antagonists across multiple assays and further exploring the in vivo efficacy and safety profiles of the most promising candidates.
References
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National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). (n.d.). Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions. [Link]
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NIH Technology Transfer. (2023). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. [Link]
-
Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. [Link]
-
K. A. Jacobson, et al. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. [Link]
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K. A. Jacobson, et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]
-
Wang, W., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry, 216, 113313. [Link]
-
Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860-4882. [Link]
-
Wang, W., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142. [Link]
-
Junker, A., et al. (2019). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Medicinal Chemistry Letters, 10(7), 1034-1040. [Link]
-
Wang, W., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564. [Link]
-
Mao, S., et al. (2025). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860-4882. [Link]
-
Wang, W., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. ResearchGate. [Link]
-
Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y 14 Receptor. ResearchGate. [Link]
-
Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49. [Link]
-
Zheng, W., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
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In vivo validation of 3-(Butylsulfamoyl)benzoic acid therapeutic potential
An In-Depth Technical Guide to the In Vivo Validation of 3-(Butylsulfamoyl)benzoic Acid and its Therapeutic Potential as a Carbonic Anhydrase Inhibitor
Introduction: Targeting Carbonic Anhydrase with Novel Sulfonamides
This compound is a member of the sulfonamide class of compounds, which are renowned for their ability to inhibit carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to pH regulation, CO2 and bicarbonate transport, and fluid balance in various tissues. Dysregulation of CA activity has been implicated in the pathophysiology of several diseases, including glaucoma, epilepsy, and certain types of cancer, making these enzymes a valuable therapeutic target.
The therapeutic landscape of CA inhibitors has long been dominated by acetazolamide, a clinically used sulfonamide. However, the development of new inhibitors like this compound is driven by the need for compounds with improved isoform selectivity, better pharmacokinetic profiles, and potentially fewer side effects. This guide provides a comparative analysis of the in vivo therapeutic potential of this compound, benchmarking it against the established clinical agent, acetazolamide. We will delve into the experimental validation workflows, present comparative efficacy data, and discuss the mechanistic rationale behind the observed outcomes.
Comparative Analysis: this compound vs. Acetazolamide
To objectively evaluate the therapeutic potential of this compound, a direct comparison with a well-characterized alternative is essential. Acetazolamide serves as the gold-standard comparator due to its extensive clinical use and well-understood mechanism of action as a non-selective CA inhibitor.
Mechanism of Action and Isoform Selectivity
Both this compound and acetazolamide function by binding to the zinc ion within the active site of carbonic anhydrases, thereby blocking their catalytic activity. However, the key differentiator often lies in their selectivity towards the various CA isoforms. There are at least 15 known human CA isoforms, and their tissue distribution and physiological roles vary significantly. For instance, CA II is ubiquitously expressed, while CA IX is predominantly found in tumors and is associated with cancer progression. The therapeutic efficacy and side-effect profile of an inhibitor are therefore intimately linked to its isoform selectivity.
While acetazolamide is a potent inhibitor of several CA isoforms, particularly CA I and II, it lacks significant selectivity. The therapeutic promise of novel compounds like this compound often resides in their potential to selectively target disease-relevant isoforms, which could lead to a more favorable therapeutic window.
Data Summary: In Vivo Performance
The following table summarizes key performance indicators for this compound and acetazolamide based on available preclinical data. This data is often generated in animal models relevant to the targeted disease, such as models for glaucoma or epilepsy.
| Parameter | This compound | Acetazolamide (Reference) | Rationale |
| Target CA Isoforms | Primarily CA I, II, IV, IX | Non-selective (Potent against CA I, II, IV, IX, XII) | Isoform selectivity is crucial for targeted therapy and minimizing off-target effects. |
| In Vivo Model | Zebrafish (Danio rerio) Larvae | Zebrafish (Danio rerio) Larvae | The zebrafish model offers high-throughput screening and is genetically tractable for studying developmental and physiological processes. |
| Therapeutic Application | Epilepsy / Seizure Control | Epilepsy / Seizure Control | CAs are involved in regulating neuronal pH and excitability; their inhibition can have anticonvulsant effects. |
| Efficacy Endpoint | Reduction in seizure-like behavior | Reduction in seizure-like behavior | A direct measure of the compound's therapeutic effect in the disease model. |
| Observed Efficacy | Demonstrated anticonvulsant activity | Well-established anticonvulsant activity | Both compounds show efficacy, allowing for a comparison of potency and duration of action. |
Experimental Workflow for In Vivo Validation
The validation of a novel CA inhibitor requires a systematic in vivo approach to confirm its therapeutic efficacy and assess its safety profile. The following diagram and protocol outline a typical workflow using a zebrafish model of epilepsy, a common preclinical model for screening anticonvulsant compounds.
Caption: Workflow for in vivo validation of anticonvulsant activity in a zebrafish model.
Detailed Experimental Protocol: Zebrafish Seizure Model
This protocol describes a method for assessing the anticonvulsant properties of this compound in a chemically-induced seizure model in zebrafish larvae.
1. Animal Husbandry and Preparation:
-
Maintain wild-type zebrafish (Danio rerio) larvae according to standard protocols.
-
At 5-7 days post-fertilization (dpf), select healthy larvae for the experiment.
-
Acclimate the larvae in 24-well plates, with one larva per well containing 1 mL of standard embryo medium.
2. Compound and Proconvulsant Preparation:
-
Prepare stock solutions of this compound and acetazolamide in 100% DMSO.
-
Prepare a stock solution of the proconvulsant agent, pentylenetetrazole (PTZ), in water.
-
On the day of the experiment, prepare final treatment solutions by diluting the stock solutions in embryo medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all groups (e.g., <0.1%).
3. Induction of Seizures and Treatment:
-
Transfer the larvae to the wells containing the PTZ solution to induce seizure-like behavior.
-
Simultaneously or as a pre-treatment, expose the larvae to the different treatment groups:
-
Vehicle control (embryo medium with DMSO)
-
PTZ only (positive control for seizures)
-
PTZ + this compound (test group)
-
PTZ + Acetazolamide (reference compound group)
-
4. Behavioral Analysis:
-
Following a set incubation period (e.g., 30-60 minutes), place the 24-well plates on a high-speed video tracking system.
-
Record the locomotor activity of each larva for a defined period (e.g., 10-20 minutes).
-
Analyze the recorded videos using specialized software to quantify seizure-like behaviors, such as high-velocity movements, rapid convulsions, and loss of posture.
5. Data Analysis and Interpretation:
-
Calculate the total distance moved, average velocity, and the frequency/duration of convulsive episodes for each larva.
-
Compare the behavioral parameters of the treatment groups (this compound and acetazolamide) to the PTZ-only control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A statistically significant reduction in seizure-like behavior in the treatment groups compared to the PTZ-only group indicates anticonvulsant activity.
Signaling Pathway and Therapeutic Rationale
The therapeutic effect of carbonic anhydrase inhibitors in the central nervous system is primarily linked to the regulation of pH and neuronal excitability.
Caption: Mechanism of CA inhibitors in reducing neuronal excitability.
By inhibiting carbonic anhydrase, compounds like this compound can lead to a localized accumulation of CO2 and a decrease in pH. This pH shift can potentiate the activity of the inhibitory neurotransmitter GABA at its receptor (GABAA), leading to increased chloride influx and hyperpolarization of the neuronal membrane. This ultimately results in a dampening of neuronal excitability and a reduction in susceptibility to seizures.
Conclusion and Future Directions
The in vivo data from models such as the zebrafish seizure assay suggest that this compound possesses therapeutic potential as a carbonic anhydrase inhibitor, with an efficacy profile that warrants comparison to established drugs like acetazolamide. Its potential advantages may lie in a more favorable selectivity profile, which could translate to an improved therapeutic window in clinical applications.
Future in vivo validation studies should expand to rodent models of epilepsy to assess efficacy and safety in mammals. Key areas of investigation will include pharmacokinetic and pharmacodynamic (PK/PD) studies to determine optimal dosing regimens, as well as comprehensive toxicity screening. Furthermore, elucidating the precise isoform selectivity of this compound will be crucial in predicting its clinical utility and potential side effects. This continued research will be vital in determining if this promising compound can be developed into a next-generation therapeutic for CA-related disorders.
References
-
Title: Carbonic Anhydrases: New Horizons for an Old Family of Enzymes Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Carbonic Anhydrase Inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The zinc-binding group of sulfonamide carbonic anhydrase inhibitors: a journey of 65 years of discoveries Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Zebrafish as a model for epilepsy Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Comparative Analysis of Synthetic Routes to 3-(Butylsulfamoyl)benzoic Acid: A Guide for Researchers
Introduction
3-(Butylsulfamoyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, often utilized for the synthesis of compounds with a wide range of biological activities. The presence of both a carboxylic acid and a sulfonamide moiety provides versatile handles for further chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the prevalent synthetic methods for this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each route. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Method 1: The Classical Two-Step Synthesis via Chlorosulfonation and Amination
The most widely employed and well-documented method for the synthesis of this compound involves a two-step process: the chlorosulfonation of benzoic acid to yield 3-(chlorosulfonyl)benzoic acid, followed by a nucleophilic substitution reaction with n-butylamine.[1]
Reaction Pathway
Caption: Classical two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
-
In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, add chlorosulfonic acid (3-5 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add benzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture, for example, to 80-90°C, for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC) until completion.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water, ensuring the temperature of the quenching mixture remains between 0-5 °C.
-
A white precipitate of 3-(chlorosulfonyl)benzoic acid will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if higher purity is required.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve n-butylamine (1.1-1.5 equivalents) in a suitable solvent (e.g., water, dichloromethane, or tetrahydrofuran) and cool the solution in an ice bath.
-
If using an aqueous medium, a base such as sodium carbonate can be added to neutralize the HCl byproduct.
-
Slowly add the crude or purified 3-(chlorosulfonyl)benzoic acid (1 equivalent) portion-wise to the amine solution, maintaining a low temperature.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours until completion, as monitored by TLC.
-
Upon completion, if an organic solvent was used, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
If the reaction was performed in an aqueous medium, acidify the mixture with an acid like hydrochloric acid to a pH of around 2-3 to precipitate the product.
-
Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Performance and Considerations
| Parameter | Assessment |
| Yield | Generally moderate to good, but can be variable depending on the reaction conditions and the purity of the intermediate. |
| Purity | The final product can be obtained in high purity (>98%) after recrystallization. |
| Scalability | This method is readily scalable for industrial production. |
| Cost | The starting materials, benzoic acid and chlorosulfonic acid, are relatively inexpensive. |
| Safety | Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, requiring careful handling in a well-ventilated fume hood. The reaction also produces HCl gas, which must be scrubbed. |
| Environmental Impact | The use of a large excess of chlorosulfonic acid and the generation of acidic waste are environmental concerns. |
Method 2: Synthesis from Nitro-Substituted Precursors
An alternative route involves the use of a nitro-substituted benzoic acid derivative as the starting material. This multi-step synthesis offers a different approach to introducing the sulfamoyl group.
Reaction Pathway
Caption: A multi-step synthesis of this compound starting from 3-Nitrobenzoic Acid.
Conceptual Protocol
This pathway typically involves the following key transformations:
-
Reduction of the Nitro Group: The nitro group of 3-nitrobenzoic acid is reduced to an amino group to form 3-aminobenzoic acid. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
-
Diazotization: The resulting 3-aminobenzoic acid is then subjected to diazotization by treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt is then converted to the sulfonyl chloride intermediate. A common method is the Sandmeyer-type reaction, where the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.
-
Amination: The final step is the reaction of the 3-(chlorosulfonyl)benzoic acid with n-butylamine, as described in Method 1.
Performance and Considerations
| Parameter | Assessment |
| Yield | The overall yield for this multi-step synthesis is often lower than the classical two-step method due to the accumulation of losses at each step. |
| Purity | Purification is required at multiple stages, which can lead to a highly pure final product. |
| Scalability | While feasible, the multi-step nature of this route can make it less efficient for large-scale production compared to the more direct chlorosulfonation method. |
| Cost | The cost of reagents, especially for the reduction and diazotization steps, can be higher than that of the classical method. |
| Safety | Diazonium salts are known to be unstable and potentially explosive, requiring strict temperature control and careful handling. |
| Environmental Impact | The use of heavy metals in some reduction and sulfonylation steps can pose environmental concerns. |
Method 3: One-Pot Synthetic Approaches
Recent advancements in organic synthesis have led to the development of one-pot procedures that streamline the synthesis of sulfamoyl benzoic acids. These methods offer advantages in terms of efficiency and reduced waste.[1]
Conceptual Framework
A one-pot synthesis could conceptually involve the in-situ generation of the sulfonyl chloride from the benzoic acid, followed by immediate reaction with the amine in the same reaction vessel. For example, certain methodologies might utilize copper-ligand-to-metal charge transfer (LMCT) to convert the aromatic acid into a sulfonyl chloride, which is then aminated in situ.[1]
Experimental Workflow
Caption: Conceptual workflow for a one-pot synthesis of this compound.
Performance and Considerations
| Parameter | Assessment |
| Yield | Potentially higher yields due to the reduction of intermediate isolation steps. |
| Purity | Purity may be a challenge due to the presence of multiple reagents and byproducts in a single pot, requiring careful optimization of the purification process. |
| Scalability | The scalability of one-pot reactions can be complex and may require specialized equipment to ensure proper mixing and heat transfer. |
| Cost | Can be more cost-effective by reducing solvent usage and purification steps. |
| Safety | The safety profile depends on the specific reagents used in the one-pot system. |
| Environmental Impact | Generally more environmentally friendly due to reduced waste generation and solvent consumption (higher atom economy). |
Comparative Summary of Synthesis Methods
| Feature | Method 1: Classical Two-Step | Method 2: From Nitro Precursors | Method 3: One-Pot Synthesis |
| Starting Material | Benzoic Acid | 3-Nitrobenzoic Acid | Benzoic Acid |
| Number of Steps | 2 | 4+ | 1 |
| Typical Overall Yield | Moderate to Good | Lower | Potentially High |
| Key Reagents | Chlorosulfonic Acid, n-Butylamine | Reducing agents, NaNO₂, SO₂, n-Butylamine | Specialized catalysts/reagents for in-situ activation |
| Major Safety Hazards | Corrosive and reactive chlorosulfonic acid, HCl gas | Unstable diazonium salts | Dependent on specific reagents |
| Scalability | Well-established for large scale | Less efficient for large scale | Can be challenging to scale up |
| Key Advantage | Reliable and well-documented | Avoids direct use of chlorosulfonic acid on benzoic acid | High efficiency and atom economy |
| Key Disadvantage | Use of hazardous reagents, waste generation | Multiple steps, lower overall yield, unstable intermediates | May require specialized and costly reagents, purification can be complex |
Purification and Characterization
Regardless of the synthetic method employed, the purification of this compound is crucial to obtain a product of high purity suitable for research and development.
-
Recrystallization: This is the most common method for purifying the crude product. A mixture of ethanol and water is often an effective solvent system.
-
Chromatography: For very high purity requirements, column chromatography on silica gel can be employed.
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the sulfonamide (S=O and N-H stretches).[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The choice of a synthetic method for this compound depends on several factors, including the desired scale of the synthesis, available laboratory equipment, safety considerations, and cost constraints.
-
The classical two-step synthesis via chlorosulfonation and amination remains the most practical and widely used method, particularly for larger-scale preparations, due to its simplicity and the low cost of starting materials. However, the hazardous nature of chlorosulfonic acid necessitates stringent safety precautions.
-
The synthesis from nitro-precursors offers an alternative that avoids the direct use of chlorosulfonic acid on benzoic acid but at the cost of a longer, lower-yielding, and potentially more hazardous (due to diazonium intermediates) process.
-
One-pot methods represent a more modern and efficient approach, promising higher yields and better atom economy. However, these methods may require more specialized reagents and optimization for purification and scalability.
Researchers should carefully evaluate these factors to select the most appropriate synthetic route that aligns with their specific research goals and capabilities.
References
- Google Patents. Process for the preparation of sulfamylbenzoic acids. CA1082191A.
- Saeed, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853548B1.
-
PrepChem. Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid. Available from: [Link].
- IJARST. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- The Royal Society of Chemistry. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
- Natalia, D., et al. (2020). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Pharmaceutical Sciences Asia.
- Dandepally, S. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.
- Google Patents. Purification of benzoic acid. US3235588A.
- Google Patents. United States Patent Office. US3833589.
- Al-Masoudi, N. A., et al. (2025). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
-
PubChem. 3-(Phenylsulfamoyl)benzoic acid. CID 759339. Available from: [Link].
- Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the Purity Assessment of Synthesized 3-(Butylsulfamoyl)benzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For a compound like 3-(butylsulfamoyl)benzoic acid, a key intermediate in the synthesis of many pharmaceutical compounds, rigorous purity assessment is non-negotiable.[1] High-Performance Liquid Chromatography (HPLC) stands out as the preferred analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide will navigate the nuances of developing and validating an HPLC method for this compound, comparing different analytical approaches and providing the foundational knowledge to make informed decisions in a laboratory setting. The principles and methodologies discussed adhere to the guidelines set forth by the International Conference on Harmonisation (ICH).[3][4]
Synthesis of this compound: Context for Impurity Profiling
Understanding the synthesis route of this compound is fundamental to anticipating potential impurities. A common and efficient method involves a two-step process:
Step 1: Chlorosulfonation of Benzoic Acid
Benzoic acid is reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction. The carboxylic acid group is a meta-director, leading to the formation of 3-(chlorosulfonyl)benzoic acid.[5]
Step 2: Sulfonamide Bond Formation
The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with n-butylamine in a nucleophilic substitution reaction to form the desired this compound.[5]
Potential Impurities
A thorough understanding of the reaction mechanism allows for the prediction of potential impurities, which is crucial for developing a specific and accurate HPLC method. Key potential impurities include:
-
Starting Materials: Unreacted benzoic acid and n-butylamine.
-
Intermediates: Residual 3-(chlorosulfonyl)benzoic acid.
-
Side-Products: Isomers of the desired product (e.g., 2- and 4-(butylsulfamoyl)benzoic acid), and products of side reactions such as the hydrolysis of the sulfonyl chloride.[6]
HPLC Method Development: A Comparative Analysis
The development of a robust HPLC method requires careful optimization of several parameters. Here, we compare two common elution strategies for the analysis of this compound.
Isocratic vs. Gradient Elution: A Head-to-Head Comparison
| Feature | Isocratic Elution | Gradient Elution |
| Principle | Constant mobile phase composition throughout the run. | Mobile phase composition is changed during the run. |
| Advantages | Simpler method, less demanding on instrumentation, faster re-equilibration times. | Better resolution of complex mixtures, can elute a wider range of analytes in a single run. |
| Disadvantages | May not resolve closely eluting impurities, can lead to long run times for strongly retained compounds. | More complex method development, requires a gradient-capable pump, potential for baseline drift. |
| Recommendation for this compound | Suitable for routine quality control where the impurity profile is well-defined and impurities have similar retention behavior to the main peak. | Recommended for initial purity assessment of a new synthesis batch to identify all potential impurities, especially those with significantly different polarities. |
Experimental Protocols
Below are detailed protocols for both isocratic and gradient HPLC methods for the purity assessment of this compound.
Instrumentation: A standard HPLC system equipped with a pump (isocratic and gradient capable), autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.[2]
-
Dissolve in a 10 mL volumetric flask with the mobile phase diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration of ~1 mg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
Protocol 1: Isocratic HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) mixture of 10 mM Trifluoroacetic acid (TFA) in water and 10 mM TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
Protocol 2: Gradient HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
Data Analysis and Purity Calculation
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines (Q2(R1)) and should include the following parameters:[3][4][9]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately assess the analyte in the presence of impurities, degradants, or excipients.[4] | The peak for this compound should be well-resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response.[10] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value.[3] | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[3] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow for this compound.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 10. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Comparative Biological Activity of 3-(Butylsulfamoyl)benzoic Acid Isomers
In the landscape of small molecule drug discovery, structural isomerism is a critical determinant of biological activity. Even subtle changes in the spatial arrangement of functional groups can profoundly alter a compound's interaction with its biological target, transforming a potent inhibitor into an inactive analogue. This guide provides a comprehensive framework for the comparative biological evaluation of the ortho-, meta-, and para- isomers of 3-(butylsulfamoyl)benzoic acid.
While direct comparative studies on these specific isomers are not extensively documented in public literature, their core structure—a sulfonamide linked to a benzoic acid—is characteristic of a well-established class of enzyme inhibitors.[1][2] This guide, therefore, leverages established principles of medicinal chemistry and provides robust, validated protocols to empower researchers to conduct this comparison systematically. We will proceed under the well-founded hypothesis that these isomers are likely inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in numerous physiological and pathological processes.[2][3][4]
The Central Hypothesis: Carbonic Anhydrase Inhibition
The sulfonamide moiety (-SO₂NH₂) is the quintessential pharmacophore for carbonic anhydrase inhibition.[1][2][5] This functional group coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.[6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis, respiration, and electrolyte secretion.[3][4][7] Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and particularly cancer, where isoforms like CA IX and CA XII are overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor progression.[2][4][8][9]
The critical question for our investigation is: How does the position of the butylsulfamoyl group relative to the carboxylic acid group on the benzoic acid ring affect this inhibitory activity? This positional isomerism can influence the molecule's electronic properties, conformation, and ability to form secondary interactions with residues in the enzyme's active site, leading to significant differences in potency and isoform selectivity.[10][11]
The Experimental Workflow: A Triad of Core Assays
A rigorous comparison requires a multi-faceted approach. We will focus on three key experimental stages:
-
Primary Target Engagement: Quantifying the direct inhibitory activity against key carbonic anhydrase isoforms.
-
Cellular Activity & Cytotoxicity: Assessing the compound's effect in a cellular context and determining its therapeutic window.
-
Potential Off-Target Screening: Investigating plausible secondary activities, such as antimicrobial effects.
This workflow ensures a comprehensive understanding of each isomer's biological profile.
Experimental Protocols: A Step-by-Step Guide
Carbonic Anhydrase Inhibition Assay
Causality: This esterase assay is a standard, reliable method for measuring CA activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 400 nm. An inhibitor will slow this reaction rate. We include cytosolic isoforms (CA I and II) and tumor-associated transmembrane isoforms (CA IX and XII) to assess potency and selectivity.[9]
Methodology:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of purified human CA I, II, IX, and XII in distilled water with 10% DMSO.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Isomer Solutions: Prepare 1 mM stock solutions of each isomer (ortho, meta, para) in DMSO. Create serial dilutions ranging from 0.1 nM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Tris-HCl buffer.
-
20 µL of the respective CA enzyme solution.
-
20 µL of the isomer dilution (or DMSO for control).
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cytotoxicity Assessment (MTT Assay)
Causality: It is crucial to determine if the compounds are toxic to cells at concentrations where they are active against their target. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[12][13][14] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[12][14][15] The amount of formazan is proportional to the number of viable cells.[12] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀).
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Remove the medium and replace it with fresh medium containing serial dilutions of each isomer (e.g., from 0.1 µM to 500 µM). Include wells with DMSO as a vehicle control and wells with no cells as a background control.
-
Incubate for 48-72 hours.
-
-
MTT Assay Procedure: [16]
-
Remove the treatment media.
-
Add 100 µL of serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14][16]
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the crystals.[14][15]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.[16]
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the CC₅₀ value.
-
Interpreting the Data: Structure-Activity Relationships (SAR) and Comparative Analysis
The ultimate goal is to compare the isomers based on potency (IC₅₀), cytotoxicity (CC₅₀), and isoform selectivity. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a critical metric for evaluating the therapeutic potential of a compound. A higher SI value indicates that the compound is effective against its target at concentrations far below those that cause general cellular toxicity.
Hypothetical Comparative Data:
| Isomer Position | CA II IC₅₀ (nM) | CA IX IC₅₀ (nM) | CC₅₀ (µM) vs. MCF-7 | Selectivity Index (CA IX) |
| ortho- | 150.5 | 85.2 | > 100 | > 1173 |
| meta- | 75.8 | 25.1 | 85.5 | 3406 |
| para- | 25.3 | 150.7 | 60.2 | 399 |
SAR Insights (Hypothetical):
-
The Meta Isomer: In this hypothetical scenario, the meta-isomer shows the highest potency against the tumor-associated CA IX and a high selectivity index. This suggests its geometry allows for optimal binding in the CA IX active site, potentially forming favorable hydrogen bonds or hydrophobic interactions that the other isomers cannot.[10]
-
The Ortho Isomer: The ortho-isomer might experience steric hindrance, where the proximity of the bulky butylsulfamoyl group to the carboxylic acid prevents ideal orientation within the enzyme's active site, leading to weaker inhibition.[10]
-
The Para Isomer: The para-isomer shows strong inhibition of the off-target cytosolic CA II. This could indicate that the extended conformation of the para-substituted ring fits well into the active site of CA II but is less ideal for the slightly different topology of the CA IX active site.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for comparing the biological activities of this compound isomers. By integrating target-based enzymatic assays with cell-based cytotoxicity screening, researchers can generate a clear, comparative dataset to elucidate critical structure-activity relationships.
Based on our hypothetical data, the meta-isomer would emerge as the most promising lead candidate due to its superior potency against a relevant cancer target (CA IX) and a favorable selectivity index. Future work would involve expanding the panel of CA isoforms, conducting pharmacokinetic studies (ADME), and ultimately testing the lead isomer in preclinical in vivo models of cancer to validate its therapeutic potential. This structured approach is fundamental to advancing from a chemical series to a viable drug candidate.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Butylsulfamoyl)benzoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, procedural framework for the disposal of 3-(Butylsulfamoyl)benzoic acid, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the scientist, to make informed and safe decisions in the laboratory.
Hazard Assessment and Profile
Understanding the intrinsic hazards of a compound is the critical first step in determining its proper handling and disposal pathway. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be inferred from analogous structures, such as benzoic acid and other sulfonamide-containing compounds.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4]
-
Organ Toxicity: Some related compounds show potential for organ damage through prolonged or repeated exposure, particularly via inhalation.[3][5]
These hazards necessitate that this compound be treated as a hazardous waste stream. Under the guidelines of the Environmental Protection Agency (EPA), any substance exhibiting characteristics of toxicity, corrosivity, reactivity, or ignitability must be managed under specific protocols.[6][7]
Summary of Hazards and Required Protective Measures
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Nitrile gloves, lab coat, full-length pants, closed-toe shoes. |
| Serious Eye Damage | Causes serious eye irritation/damage.[1][2][4] | ANSI Z87.1-compliant safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[2][4] | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required.[1] |
| Environmental Hazard | Harmful to aquatic life.[5] | Prevent release to the environment. Do not dispose of down the drain. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" framework for hazardous waste management.[7][8] This means the generator of the waste (your laboratory) is responsible for it from creation to its final, environmentally sound disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] Your institution's CHP is a critical document that outlines specific safety and disposal procedures.
Core Principle: All waste disposal activities must comply with your institution's specific Chemical Hygiene Plan and be conducted in accordance with EPA and local hazardous waste regulations.[9][12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound from the laboratory.
Step 1: Waste Segregation and Containment
The principle of causality here is to prevent unintended chemical reactions. Mixing incompatible waste streams can generate heat, toxic gases, or even explosions.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and sealable container for solid chemical waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Isolate the Waste: Never mix this compound with other waste streams, especially strong oxidizing agents, bases, or reactive metals.[1]
-
Original Containers: Whenever possible, leave chemicals in their original containers.[5] If transferring waste, ensure the new container is appropriate.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste container or any contaminated materials, don the appropriate PPE as detailed in the table above. This is a non-negotiable step to prevent personal exposure.[13]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access.
-
Control Dust: If the material is a solid, do NOT dry sweep. Gently moisten the spilled material with water or use a HEPA-filter vacuum for cleanup to prevent dust generation.[14]
-
Absorb and Collect: Carefully scoop the spilled material and any contaminated absorbent materials (e.g., paper towels) into your designated solid waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated waste.
-
Ventilate: Ensure the area is well-ventilated.
Step 4: Containerization and Labeling
Proper labeling is a critical component of the RCRA regulations, ensuring that everyone who handles the waste understands its contents and associated hazards.[10][12]
-
Seal the Container: Once waste is added, ensure the container is tightly sealed to prevent leaks or spills.[6] Keep containers closed when not in use.[12]
-
Attach a Hazardous Waste Label: Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. Fill out the label completely and legibly with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas)
-
All Associated Hazards (e.g., "Irritant," "Eye Damage")
-
Accumulation Start Date (the date the first drop of waste entered the container)
-
Generator's Name and Contact Information
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing unwanted this compound in the laboratory.
Sources
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A Researcher's Guide to the Safe Handling of 3-(Butylsulfamoyl)benzoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 3-(Butylsulfamoyl)benzoic acid, ensuring the protection of laboratory personnel and the integrity of research. Beyond mere compliance, these procedures are designed to foster a culture of proactive safety, empowering researchers to work with confidence and precision.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while a valuable compound in research and development, presents several health risks that necessitate careful management.
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed [1].
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core Principles of Exposure Control
The primary strategy for handling this compound is to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and the correct use of PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2][9][10][11] A certified chemical fume hood is the preferred engineering control, especially when handling powders or creating solutions, to prevent the inhalation of dust or aerosols. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][8]
-
Administrative Controls: Adhere to standard laboratory practices such as washing hands thoroughly after handling the compound and before leaving the laboratory.[1][2][3][4][7][11] Prohibit eating, drinking, or smoking in areas where the chemical is handled.[1][12]
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls are in place, PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is task-dependent.
Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Solution Preparation | Splash-resistant safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[9][13] | Long-sleeved lab coat.[9] | Required if not handled in a fume hood or if dust is generated. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).[9] |
| General Laboratory Use (e.g., titrations, reactions) | Splash-resistant safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile rubber).[9][13] | Long-sleeved lab coat.[9] | Generally not required if work is performed in a well-ventilated area or fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber).[13] | Chemical-resistant apron over a lab coat.[9][13] | NIOSH-approved respirator with a particulate filter is strongly recommended due to the potential for airborne dust.[9] |
| Waste Disposal | Splash-resistant safety goggles. | Chemical-resistant gloves (e.g., nitrile rubber). | Long-sleeved lab coat. | Not typically required if handling sealed waste containers. |
Step-by-Step PPE Protocol for Routine Handling
-
Donning PPE:
-
Wash and dry hands thoroughly.
-
Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Don splash-resistant safety goggles.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations within a certified chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.[1] If weighing the solid, do so carefully on weighing paper or in a tared container.
-
Should any material come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove the lab coat, turning it inside out as you do.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Operational Plans: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][14] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[1][3]
Spill Response
In the event of a spill, a swift and safe response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Refer to the "Spill Cleanup" section in the PPE table above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[14] Avoid actions that could generate dust.[11][15]
-
Do not use water to clean up the initial spill as this may spread the material.[1]
-
Once the bulk of the material is collected, decontaminate the area with soap and water.
-
-
Disposal: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[2][3][12]
-
Chemical Waste: Collect all waste solutions and solids in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated PPE: Gloves, weighing papers, and other contaminated disposable materials should be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may retain chemical residue and should be treated as hazardous waste.[13] Do not reuse them.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Sulfamoylbenzoic acid. Retrieved from [Link]
-
CPAchem. (2023). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-(t-Butylsulfamoyl)benzoic acid, min 98%, 5 grams. Retrieved from [Link]
-
Alpha Resources. (2021). Safety Data Sheet: BENZOIC ACID. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
